molecular formula C13H11BBrNO3 B2376023 (3-(3-Bromobenzamido)phenyl)boronic acid CAS No. 2246865-32-5

(3-(3-Bromobenzamido)phenyl)boronic acid

Cat. No.: B2376023
CAS No.: 2246865-32-5
M. Wt: 319.95
InChI Key: KBCGMBZQPOUYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(3-Bromobenzamido)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H11BBrNO3 and its molecular weight is 319.95. The purity is usually 95%.
BenchChem offers high-quality (3-(3-Bromobenzamido)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-Bromobenzamido)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-[(3-bromobenzoyl)amino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BBrNO3/c15-11-5-1-3-9(7-11)13(17)16-12-6-2-4-10(8-12)14(18)19/h1-8,18-19H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCGMBZQPOUYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of (3-(3-Bromobenzamido)phenyl)boronic acid

[1][2][3]

Executive Summary

(3-(3-Bromobenzamido)phenyl)boronic acid is a bifunctional organoboron building block characterized by two reactive centers: a boronic acid moiety (nucleophilic in Suzuki coupling/reversible covalent warhead) and a meta-bromoaryl motif (electrophilic in cross-coupling).

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs) , where it serves as a rigid, aromatic linker capable of engaging in reversible covalent interactions with diols (e.g., serine proteases, carbohydrates) while offering a handle for further diversification via the aryl bromide.

Chemical Identity & Structural Properties[1][3][4][5][6][7][8]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name [3-[(3-Bromobenzoyl)amino]phenyl]boronic acid
Common Synonyms 3-(3-Bromobenzamido)phenylboronic acid; N-(3-Boronophenyl)-3-bromobenzamide
CAS Number 2246865-32-5
Molecular Formula C₁₃H₁₁BBrNO₃
Molecular Weight 319.95 g/mol
SMILES OB(O)c1cccc(NC(=O)c2cccc(Br)c2)c1
Structural Analysis

The molecule consists of two benzene rings linked by an amide bond.

  • Ring A (Boronic Acid): A phenyl ring substituted at the meta position with a boronic acid group [-B(OH)₂]. The boron atom is sp² hybridized, possessing an empty p-orbital that confers Lewis acidity.[1]

  • Linker (Amide): A secondary amide (-NH-CO-) connecting the two rings. This bond exhibits partial double-bond character, restricting rotation and enforcing planarity between the nitrogen and the carbonyl carbon.

  • Ring B (Aryl Bromide): A benzoyl group substituted at the meta position with a bromine atom. This serves as a site for further cross-coupling or halogen bonding interactions.

Physicochemical Properties[1]
  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol). Poorly soluble in non-polar hydrocarbons (Hexane) and water (unless pH is adjusted > pKa of boronic acid, approx. 8.8).

  • Stability: Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines).[1] Dehydration occurs under thermal stress or vacuum.

  • Acidity: The boronic acid group is a Lewis acid; upon reaction with water/hydroxide, it forms a tetrahedral boronate anion [R-B(OH)₃]⁻.

Synthesis Strategy & Protocol

Retrosynthetic Analysis

The most robust disconnection is at the amide bond. The target can be assembled via Schotten-Baumann acylation or anhydrous amide coupling.

  • Precursor A: 3-Aminophenylboronic acid (Nucleophile)

  • Precursor B: 3-Bromobenzoyl chloride (Electrophile)

Optimized Synthesis Protocol

Note: This protocol is designed for high-fidelity synthesis minimizing protodeboronation.

Reagents:

  • 3-Aminophenylboronic acid (monohydrate or hemisulfate salt)

  • 3-Bromobenzoyl chloride (1.05 equiv)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous THF or DCM (Dichloromethane)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 3-aminophenylboronic acid (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Activation: Cool the solution to 0°C. Add TEA (2.5 equiv) dropwise. Rationale: Excess base is required to neutralize the HCl generated and any acid salt of the starting amine.

  • Coupling: Dissolve 3-bromobenzoyl chloride (1.05 equiv) in a minimal amount of THF and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Self-Validating Checkpoint: Monitor via TLC (MeOH/DCM 1:9). The starting amine (ninhydrin active) should disappear. The product will be UV active but ninhydrin negative.

  • Quench & Workup: Quench with 1N HCl (carefully, to pH ~4–5). Extract with Ethyl Acetate (x3).

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate. If boroxine formation is suspected (gummy solid), reconstitute in Acetone/Water to hydrolyze back to the monomeric acid. Recrystallize from Acetonitrile/Water.

Synthesis Workflow Diagram

SynthesisWorkflowcluster_0PrecursorsAmine3-Aminophenyl-boronic acidReactionAcylation(THF, TEA, 0°C -> RT)Amine->ReactionChloride3-BromobenzoylchlorideChloride->ReactionCheckpointCheckpoint:TLC (Ninhydrin)Amine DisappearanceReaction->Checkpoint4-6 HoursProduct(3-(3-Bromobenzamido)phenyl)boronic acidCheckpoint->ProductWorkup & Crystallization

Caption: Figure 1. Convergent synthesis pathway for (3-(3-Bromobenzamido)phenyl)boronic acid via Schotten-Baumann conditions.

Analytical Characterization (Self-Validating Metrics)

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

TechniqueExpected SignatureMechanistic Insight
¹H NMR (DMSO-d₆) δ 10.3-10.5 ppm (s, 1H): Amide NHδ 8.0-8.2 ppm (s, 2H): B(OH)₂ hydroxylsAromatic Region: Distinct patterns for two meta-substituted rings.The amide proton is deshielded by the carbonyl anisotropy. Boronic acid protons are broad and exchangeable (disappear with D₂O shake).
¹¹B NMR δ ~28-30 ppm: Broad singlet.Characteristic of tricoordinate boron (sp²) attached to an aryl ring.
Mass Spectrometry (ESI) m/z 318/320 [M-H]⁻ (Negative Mode)Bromine creates a 1:1 isotopic doublet (⁷⁹Br/⁸¹Br). Boron contributes a ¹⁰B/¹¹B ratio (1:4), subtly affecting the envelope.
IR Spectroscopy 1650-1660 cm⁻¹: Amide I (C=O stretch)3300-3400 cm⁻¹: O-H (boronic) and N-H stretch.Confirms formation of the amide bond and retention of the boronic acid hydroxyls.

Applications & Reactivity Profile

Chemoselective Cross-Coupling

This molecule is a "Janus" reagent—it can act as either a nucleophile or an electrophile depending on the reaction conditions.

  • As a Nucleophile (Suzuki-Miyaura):

    • Reaction: Coupling with an external Aryl Halide (Ar-X).

    • Conditions: Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water.

    • Outcome: The boronic acid is replaced by the Ar group. The 3-Bromobenzamide moiety remains intact (unless the catalyst is highly active for bromides).

    • Risk: Self-polymerization is possible if the catalyst activates the internal bromide. Use high dilution or specific catalysts that prefer I/OTf over Br.

  • As an Electrophile:

    • Reaction: Coupling with an external Boronic Acid (Ar-B(OH)₂).

    • Conditions: Pd(dppf)Cl₂, K₃PO₄.

    • Outcome: The Bromine is replaced.[2] The Boronic acid moiety on Ring A must be protected (e.g., as a pinacol ester) or used in excess to prevent it from acting as the nucleophile.

Chemical Biology: Reversible Covalent Inhibition

The boronic acid group is a validated warhead for targeting:

  • Serine Proteases: Forms a tetrahedral transition-state mimic with the active site serine.[3]

  • Glycans/Sialic Acids: Binds to 1,2- or 1,3-diols on cell surface sugars.

The 3-bromophenyl tail provides a hydrophobic scaffold that can be derivatized to tune selectivity for specific protein pockets, exploiting the "sigma-hole" of the bromine for halogen bonding interactions with backbone carbonyls.

Reactivity Pathway Diagram[1]

ReactivityPathwaysCore(3-(3-Bromobenzamido)phenyl)boronic acid(Bifunctional Core)PathAPath A: Nucleophilic Mode(Suzuki w/ Ar-I)Core->PathAPd(0), BaseTarget: BoronPathBPath B: Electrophilic Mode(Suzuki w/ Ar-B(OH)2)Core->PathBPd(0), BaseTarget: BrominePathCPath C: Biological Interaction(Covalent Binding)Core->PathCDiols / SerineProdAProduct: 3-Br-Ph-CONH-Ph-Ar(Boron Replaced)PathA->ProdAProdBProduct: Ar-Ph-CONH-Ph-B(OH)2(Bromine Replaced)PathB->ProdBProdCTetrahedral Boronate Complex(Enzyme Inhibition)PathC->ProdC

Caption: Figure 2. Divergent reactivity modes of the scaffold: Cross-coupling vs. Biological complexation.

Storage and Handling

  • Hygroscopicity: Boronic acids are hygroscopic. Store at 2–8°C under inert atmosphere.

  • Dehydration: Prolonged storage may lead to boroxine formation (white powder turns gummy).

    • Reversal: Dissolve in THF/H₂O (1:1) and stir for 30 mins before use to ensure monomeric species.

References

  • Sigma-Aldrich. (3-(3-Bromobenzamido)phenyl)boronic acid Product Sheet. Merck KGaA.[4]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for boronic acid chemistry and dehydration equilibrium).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198.

  • Combi-Blocks. Certificate of Analysis: (3-(3-Bromobenzamido)phenyl)boronic acid.

Physicochemical Profile & Application Guide: (3-(3-Bromobenzamido)phenyl)boronic Acid

[1]

Executive Summary

(3-(3-Bromobenzamido)phenyl)boronic acid (CAS: 2246865-32-5) is a specialized organoboron compound primarily utilized as a transition-state analog (TSA) inhibitor for serine

1

Its structural core features a phenylboronic acid moiety linked via an amide bond to a 3-bromophenyl group. This architecture serves a dual purpose: the boronic acid acts as a reversible covalent "warhead" that traps the catalytic serine of target enzymes, while the 3-bromobenzamido tail provides critical hydrophobic and electrostatic interactions within the enzyme's active site (e.g.,

This guide details the physicochemical properties, synthesis, and experimental protocols for researchers leveraging this compound in antimicrobial resistance (AMR) studies and medicinal chemistry.

Chemical Identity & Structural Analysis[4][5]

Identification Data[2][6][7][8][9]
PropertySpecification
IUPAC Name [3-[(3-Bromobenzoyl)amino]phenyl]boronic acid
Common Name (3-(3-Bromobenzamido)phenyl)boronic acid
CAS Number 2246865-32-5
Molecular Formula

Molecular Weight 319.95 g/mol
SMILES OB(O)c1cccc(NC(=O)c2cccc(Br)c2)c1
Appearance White to off-white powder
Solubility DMSO (>20 mg/mL), Methanol; Poor in water (neutral pH)
Structural Functionalization

The molecule is composed of three distinct functional zones:

  • The Warhead (Boronic Acid): A Lewis acidic center (

    
     hybridized boron) capable of accepting a lone pair from nucleophiles (e.g., Serine-OH), converting to a tetrahedral 
    
    
    boronate anion.
  • The Linker (Amide): Provides rigidity and hydrogen bond donor/acceptor sites (NH/CO) that often interact with conserved residues (e.g., Asn152 or Gln120 in AmpC

    
    -lactamase).
    
  • The Tail (3-Bromophenyl): A lipophilic moiety that occupies the hydrophobic pocket of the enzyme. The bromine atom at the meta-position may engage in halogen bonding or steric occlusion.

Physicochemical Properties[5][6][8][12]

Lewis Acidity & Ionization (pKa)

Unlike carboxylic acids, boronic acids do not deprotonate; they ionize by coordinating a hydroxide ion.

  • Approximate pKa: ~8.0 – 8.5

  • Mechanism:

    
    
    
  • Effect of Substituents: The amide group is electron-withdrawing (EWG). This decreases electron density on the boron atom relative to unsubstituted phenylboronic acid (pKa ~8.8), thereby increasing Lewis acidity and stabilizing the tetrahedral adduct formed with enzymes.

Boroxine Equilibrium (Dehydration)

In the solid state or anhydrous solvents, this compound exists in equilibrium with its trimeric anhydride form, the boroxine .

  • Implication: Analytical samples (NMR/MS) may show signals for the trimer unless water is present to hydrolyze it back to the monomeric acid.

  • Handling: Always ensure the presence of

    
     or a protic solvent when characterizing purity by NMR.
    
Lipophilicity
  • Estimated LogP: ~2.5 – 3.0

  • Interpretation: The bromophenyl group significantly increases lipophilicity compared to simple phenylboronic acid. This enhances cell membrane permeability but necessitates the use of DMSO stock solutions for biological assays.

Mechanism of Action: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -Lactamase Inhibition[13][14]

This compound functions as a Reversible Covalent Inhibitor . It mimics the high-energy tetrahedral intermediate formed during the hydrolysis of

2
Binding Pathway
  • Recognition: The inhibitor enters the active site; the bromobenzamido tail docks into the hydrophobic side pocket.

  • Covalent Trap: The catalytic Serine-OH of the enzyme nucleophilically attacks the boron atom.

  • Transition State Mimicry: The boron geometry shifts from trigonal planar (

    
    ) to tetrahedral (
    
    
    ), forming a stable anionic adduct that blocks substrate access.
Visualization of Mechanism

MechanismFigure 1: Mechanism of Action - Reversible Covalent Inhibition of Serine Beta-LactamasesInhibitorInhibitor (sp2)Trigonal PlanarComplexMichaelis Complex(Non-covalent)Inhibitor->ComplexDiffusion & DockingEnzymeEnzyme (Ser-OH)Enzyme->ComplexTS_AnalogTetrahedral Adduct (sp3)(Inhibited Enzyme)Complex->TS_AnalogNucleophilic Attack(Ser-O -> B)TS_Analog->ComplexSlow Dissociation(Reversible)

[4][7]

Synthesis & Preparation

Synthetic Route (Amide Coupling)

The most robust synthesis involves the acylation of 3-aminophenylboronic acid. Note that the boronic acid group does not require protection if mild conditions are used, but pinacol ester protection is often employed to simplify purification.

Reagents:

  • Substrate A: 3-Aminophenylboronic acid (hemisulfate or free base).

  • Substrate B: 3-Bromobenzoyl chloride (or 3-Bromobenzoic acid + HATU).

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Anhydrous THF or DCM.

Synthesis Workflow Diagram

SynthesisFigure 2: Synthetic Pathway via Amide CouplingStart3-Aminophenylboronic Acid(or Pinacol Ester)ReactionAcylation Reaction(0°C to RT, 4-12h, THF)Start->ReactionReagent3-Bromobenzoyl Chloride+ Et3NReagent->ReactionQuenchAcidic Workup (1M HCl)Extract w/ EtOAcReaction->QuenchPurificationRecrystallization (Hexane/EtOAc)or Flash ColumnQuench->PurificationProductFinal Product:(3-(3-Bromobenzamido)phenyl)boronic acidPurification->Product

[10]

Experimental Protocols

Solubility & Stock Preparation

Objective: Prepare a stable stock solution for biological assays.

  • Weighing: Weigh 3.2 mg of the compound into a sterile microcentrifuge tube.

  • Dissolution: Add 100

    
     of molecular biology grade DMSO (100%).
    
  • Vortex: Vortex vigorously for 30 seconds. The solution should be clear.

    • Concentration: ~100 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent boroxine precipitation.

Determination Assay (Spectrophotometric)

Objective: Determine the inhibition constant (


Materials:

  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.0.

  • Enzyme: Purified AmpC

    
    -lactamase (approx 1-5 nM final).
    
  • Substrate: Nitrocefin (

    
     approx 100 
    
    
    ).
  • Inhibitor: Serial dilutions of (3-(3-Bromobenzamido)phenyl)boronic acid (0.1

    
     to 100 
    
    
    ).

Protocol:

  • Pre-incubation: Mix Enzyme and Inhibitor in buffer. Incubate for 10 minutes at 25°C to allow equilibrium (boronic acid binding can be slow-onset).

  • Initiation: Add Nitrocefin substrate.

  • Measurement: Monitor absorbance at 482 nm (hydrolysis of Nitrocefin) for 5 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. Inhibitor concentration 
    
    
    . Fit data to the competitive inhibition equation (Morrison equation if tight-binding, or standard
    
    
    to derive
    
    
    ).
    • Note: Boronic acids are competitive inhibitors.[3]

      
      .
      

Handling & Safety (SDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Do not eat/drink in lab.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves.
Eye Irritation H319: Causes serious eye irritation.Wear safety goggles.
Stability Hygroscopic. May form anhydrides.[4]Store desiccated at 4°C.

References

  • Tondi, D., et al. (2010).

    
    -lactamase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(11), 3416-3419. Link
    
  • Cahill, S. T., et al. (2017). "Cyclic Boronic Acids as Biologically Active Compounds." Chemical Reviews, 117(11), 7673-7709. (Review of boronic acid mechanism). Link

  • Ezzanad, A., et al. (2019).[5] "Phenylboronic Acids Probing Molecular Recognition against Class A and Class C

    
    -lactamases." Antibiotics, 8(4), 173. Link
    
  • Sigma-Aldrich. "(3-(3-Bromobenzamido)phenyl)boronic acid Product Page & Safety Data." Link

molecular weight and formula of (3-(3-Bromobenzamido)phenyl)boronic acid

[1][2]

CAS Number: 2246865-32-5 Molecular Formula: C₁₃H₁₁BBrNO₃ Molecular Weight: 319.95 g/mol [1][2][3][4][5]

Part 1: Executive Technical Summary

(3-(3-Bromobenzamido)phenyl)boronic acid is a bifunctional organoboron scaffold characterized by two distinct reactive handles: a phenylboronic acid moiety capable of reversible covalent interactions (with diols/active site serines) or Suzuki-Miyaura cross-coupling, and a 3-bromophenyl group serving as an electrophilic site for further derivatization.

In drug discovery, this molecule functions as a "warhead-linker" hybrid. The boronic acid acts as a transition-state mimic for serine proteases (e.g.,

Part 2: Physicochemical Profile

The following data aggregates calculated and experimentally verified properties essential for formulation and synthesis planning.

PropertyValueTechnical Context
Molecular Weight 319.95 DaMonoisotopic mass: 319.00 (79Br isotope dominance)
Exact Mass 319.0015Critical for High-Resolution Mass Spectrometry (HRMS) validation
Appearance White to off-white solidHygroscopic; tends to aggregate due to hydrogen bonding
Solubility DMSO (>50 mM), MethanolSparingly soluble in water; solubility increases at pH > 8.5 (boronate formation)
pKa (Boronic Acid) ~8.8Exists as trigonal planar (neutral) at physiological pH; tetrahedral (anionic) at basic pH
Stability ModerateProne to dehydration (boroxine formation) and protodeboronation under harsh acidic conditions

Part 3: Synthetic Architecture & Protocol

Retrosynthetic Analysis

The synthesis of (3-(3-Bromobenzamido)phenyl)boronic acid is most efficiently achieved through a Schotten-Baumann acylation or a peptide coupling strategy. The core challenge is preventing the sequestration of the boronic acid group during the coupling of the amine and the acid chloride.

Key Precursors:

  • Nucleophile: 3-Aminophenylboronic acid (hemisulfate or free base).

  • Electrophile: 3-Bromobenzoyl chloride (or 3-Bromobenzoic acid with HATU).

Detailed Synthesis Protocol (Acyl Chloride Route)

Note: This protocol assumes a 1.0 gram scale. All steps must be performed under an inert atmosphere (Nitrogen/Argon) to minimize protodeboronation.

Reagents:

  • 3-Aminophenylboronic acid monohydrate (1.0 eq)

  • 3-Bromobenzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous) or THF

Step-by-Step Methodology:

  • Solubilization: In a flame-dried round-bottom flask, suspend 3-aminophenylboronic acid (3.1 mmol) in anhydrous THF (15 mL). The boronic acid may not fully dissolve until the base is added.

  • Activation: Cool the mixture to 0°C using an ice bath. Add Triethylamine (7.8 mmol) dropwise. The solution should clarify as the amine is deprotonated.

  • Acylation: Dissolve 3-bromobenzoyl chloride (3.4 mmol) in 5 mL THF. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0°C to prevent exotherms that could degrade the C-B bond.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9) or LCMS.

  • Quenching: Quench the reaction with 10 mL of 1N HCl. This neutralizes excess base and ensures the boronic acid remains protonated (neutral form) for extraction.

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from minimal hot acetonitrile or purify via flash column chromatography (Gradient: 0-10% Methanol in DCM).

Synthetic Workflow Visualization

SynthesisWorkflowStartPrecursors:3-Amino-PBA + 3-Br-Benzoyl ClActivationBase Activation(Et3N, 0°C)Start->ActivationDeprotonationCouplingAcylation(Nucleophilic Attack)Activation->CouplingDropwise AddnQuenchAcid Quench(1N HCl)Coupling->Quench4-6 hrs, RTProductTarget Molecule:(3-(3-Bromobenzamido)phenyl)boronic acidQuench->ProductExtraction & Cryst.

Figure 1: Step-wise synthetic workflow for the Schotten-Baumann acylation of 3-aminophenylboronic acid.

Part 4: Mechanism of Action (Drug Discovery Context)

Reversible Covalent Inhibition

In medicinal chemistry, this molecule is a template for Serine Protease Inhibitors . The boron atom acts as a Lewis acid.[6] When the inhibitor enters the enzyme active site, the hydroxyl group of the catalytic serine residue attacks the boron atom.

This transforms the boron from a trigonal planar (


Mechanistic Pathway Visualization

MechanismInhibitorInhibitor (Trigonal Planar)(3-(3-Bromobenzamido)phenyl)boronic acidComplexMichaelis Complex(Non-covalent binding)Inhibitor->ComplexBindingEnzymeActive Enzyme(Serine-OH)Enzyme->ComplexBindingTS_MimicTetrahedral Adduct (sp3)(Reversible Covalent Bond)Complex->TS_MimicNucleophilic Attack(Ser-OH -> Boron)TS_Mimic->ComplexSlow Dissociation(Reversibility)InhibitionEnzyme Inhibition(Transition State Analogue)TS_Mimic->InhibitionStabilization

Figure 2: Mechanism of reversible covalent inhibition. The boronic acid transitions from sp2 to sp3 hybridization upon binding the catalytic serine.

Part 5: Handling, Stability, and Storage

Researchers must be aware of the Boroxine Cycle . Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) under dry or heated conditions.[6] This is not degradation but a reversible physical change.

  • Storage: Store at 2–8°C. Keep the container tightly sealed to prevent fluctuating humidity, which drives the monomer-boroxine equilibrium erratically.

  • Reconstitution: If the material appears as a waxy solid (boroxine formation), adding a drop of water or methanol during dissolution in the assay buffer will hydrolyze the trimer back to the active monomeric boronic acid.

  • Analytical Note: In NMR (

    
    -DMSO), you may observe broadening of the B-OH protons or multiple peaks if the sample is partially dehydrated. Adding a drop of 
    
    
    to the NMR tube usually simplifies the spectrum to the monomeric form.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[6] (Standard reference for Boronic Acid chemistry).

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm, 1(3), 183-198.

  • PubChem. (2024). Compound Summary: Phenylboronic Acid Derivatives. National Library of Medicine. Retrieved from [Link]

Technical Guide & Safety Data Synthesis: (3-(3-Bromobenzamido)phenyl)boronic acid in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, handling specialized building blocks like (3-(3-Bromobenzamido)phenyl)boronic acid requires moving beyond the surface-level warnings of a standard Safety Data Sheet (SDS). This compound is a highly valued bifunctional intermediate in pharmaceutical synthesis, routinely deployed to generate complex biaryls via Suzuki-Miyaura cross-coupling[1]. However, the presence of both an electrophilic bromobenzamide moiety and a reactive boronic acid group dictates specific handling, storage, and operational protocols. This whitepaper synthesizes the physicochemical data, mechanistic toxicology, and self-validating experimental workflows necessary to maintain scientific integrity and personnel safety.

Physicochemical Profile & Quantitative Data

Understanding the baseline quantitative data is the first step in predicting the compound's behavior in both biological and synthetic environments.

PropertyValue
Chemical Name (3-(3-Bromobenzamido)phenyl)boronic acid
CAS Number 2246865-32-5[1]
Molecular Formula C13H11BBrNO3[2]
Molecular Weight 319.95 g/mol [1]
Purity ≥95% (Typical for R&D)[2][3]
Appearance White to pale yellow solid[4]

Mechanistic Toxicology & Hazard Causality

Standard Global Harmonized System (GHS) hazard statements for arylboronic acids typically include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4][5].

The Causality of Toxicity: Unlike simple organic irritants that cause damage via extreme pH or solvent defatting, the hazard profile of boronic acids is fundamentally linked to their unique electrophilic nature. Boronic acids possess an empty p-orbital on the boron atom, allowing them to act as potent Lewis acids. In biological systems, they form rapid, reversible covalent linkages with biologically relevant nucleophiles—most notably 1,2- and 1,3-diols found abundantly in carbohydrates and cellular surface glycoproteins[6].

When aerosolized dust or solutions of (3-(3-Bromobenzamido)phenyl)boronic acid contact mucosal membranes (such as the eyes or respiratory tract), this covalent interaction disrupts the glycoprotein matrix of the mucosa, triggering acute inflammatory signaling cascades (manifesting as H319 and H335)[4][6]. Furthermore, the highly lipophilic bromobenzamide core enhances dermal penetration, exacerbating localized skin irritation (H315)[5].

Safety Directive: Handling must be conducted within a Class II biosafety cabinet or chemical fume hood using nitrile gloves. Respiratory protection (N95 or higher) is required if dust generation is unavoidable[7].

Stability, Storage, and Degradation Pathways

A critical aspect of working with (3-(3-Bromobenzamido)phenyl)boronic acid is mitigating its two primary degradation pathways: oxidative deboronation and protodeboronation[6][8].

  • Oxidative Deboronation: In the presence of reactive oxygen species (ROS) or prolonged atmospheric oxygen exposure, the carbon-boron bond is oxidized, yielding the corresponding phenol derivative[6].

  • Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond[8]. The meta-amide substituent on this specific molecule acts as an electron-withdrawing group. Electron-withdrawing substituents stabilize the transient aryl anion formed during the reaction mechanism, thereby significantly increasing the rate of base-catalyzed protodeboronation[9].

Storage Causality: To arrest these degradation pathways, the compound must be stored under an inert atmosphere (Argon or N2) at 2-8°C, protected from light and moisture[9].

DegradationMechanisms BoronicAcid (3-(3-Bromobenzamido)phenyl) boronic acid BaseCat Base-Catalyzed Protodeboronation BoronicAcid->BaseCat High pH / H2O Oxidation Oxidative Deboronation BoronicAcid->Oxidation O2 / ROS Degradant1 Bromobenzamido Benzene (Ar-H) BaseCat->Degradant1 Degradant2 Phenol Derivative (Ar-OH) Oxidation->Degradant2

Logical relationship of boronic acid degradation pathways via protodeboronation and oxidation.

Experimental Workflow & Self-Validating Protocols

When utilizing this reagent in a Suzuki-Miyaura cross-coupling, the protocol must be designed as a self-validating system to account for potential protodeboronation under basic conditions[8][9].

Protocol: Suzuki-Miyaura Coupling with In-Situ Validation

Objective: Couple (3-(3-Bromobenzamido)phenyl)boronic acid with an aryl halide while monitoring and minimizing protodeboronation.

Step-by-Step Methodology:

  • Reagent Preparation (Inert Atmosphere): Inside a glovebox or using standard Schlenk techniques, charge a flame-dried flask with (3-(3-Bromobenzamido)phenyl)boronic acid (1.2 eq), the target aryl halide (1.0 eq), and anhydrous K2CO3 (2.0 eq). Causality: Anhydrous base minimizes the rate-limiting reaction between the boronate complex and water, suppressing protodeboronation[8].

  • Solvent & Catalyst Addition: Add degassed 1,4-dioxane. Add Pd(dppf)Cl2 (0.05 eq) as the catalyst. Causality: Dioxane provides excellent solubility for the organic components while its aprotic nature further protects the boronic acid from premature protonolysis[10].

  • Cross-Coupling Execution: Heat the reaction mixture to 80°C under continuous Argon flow for 4-6 hours.

  • Self-Validation (LC-MS Monitoring): At the 2-hour mark, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Check: You must specifically monitor for the mass of the protodeboronated side-product (N-(3-bromophenyl)benzamide derivative). If the ratio of protodeboronated arene to desired product exceeds 1:5, lower the reaction temperature by 10°C and switch to a milder base (e.g., CsF)[9].

  • Quenching & Workup: Cool to room temperature, quench with saturated aqueous NH4Cl, and extract with EtOAc. The mild acidic quench neutralizes the base, immediately halting any further base-catalyzed protodeboronation during the workup phase[8][9].

SuzukiWorkflow Step1 1. Reagent Prep (Inert Atmosphere) Step2 2. Catalyst Addition (Pd-based) Step1->Step2 Step3 3. Cross-Coupling (Base + Heat) Step2->Step3 Step4 4. Self-Validation (LC-MS Monitoring) Step3->Step4 Step5 5. Quenching & Purification Step4->Step5

Step-by-step experimental workflow for Suzuki-Miyaura coupling with integrated self-validation.

References

  • Aribo Biotechnology, "Batch Search - Aribo Biotechnology",

  • MilliporeSigma, "(3-(3-Bromobenzamido)phenyl)boronic acid", 1

  • Global Labor, "(3-(3-bromobenzamido)phenyl)boronic acid", 2

  • Cacheby, "R120825-1g - RHAWN", 3

  • Digitell Inc., "Improving the oxidative stability of boronic acids through stereoelectronic effects",6

  • Benchchem, "Protodeboronation of Sulfinyl-Substituted Phenylboronic Acids", 9

  • Thermo Fisher Scientific, "SAFETY DATA SHEET", 4

  • University of Edinburgh, "Protodeboronation of (Hetero)Arylboronic Esters",10

  • Wikipedia, "Protodeboronation", 8

  • Sigma-Aldrich, "SAFETY DATA SHEET", 5

  • TCI Chemicals, "SAFETY DATA SHEET", 7

Sources

Strategic Sourcing & Technical Profile: (3-(3-Bromobenzamido)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suppliers, Pricing, and Technical Profiling of (3-(3-Bromobenzamido)phenyl)boronic acid Content Type: Technical Procurement & Application Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists

Executive Summary

(3-(3-Bromobenzamido)phenyl)boronic acid (CAS 2246865-32-5 ) is a specialized bifunctional building block used primarily in the synthesis of complex biaryl and terphenyl scaffolds via Suzuki-Miyaura cross-coupling.[1][2] Its structure features two distinct reactive handles—a boronic acid (nucleophile) and an aryl bromide (electrophile)—linked by a stable amide bridge. This duality makes it a critical intermediate for fragment-based drug discovery (FBDD) and the construction of proteolysis targeting chimeras (PROTACs) linkers.

This guide provides a technical procurement analysis, detailing the supply landscape, estimated pricing tiers, synthesis routes for internal benchmarking, and quality control protocols to ensure downstream reaction success.

Part 1: Chemical Identity & Specifications[4]

Before engaging suppliers, it is critical to define the technical specifications to avoid acquiring lower-grade material (e.g., dehydrated boroxines) that can skew stoichiometric calculations.

FeatureSpecification
Chemical Name (3-(3-Bromobenzamido)phenyl)boronic acid
CAS Number 2246865-32-5
Molecular Formula C₁₃H₁₁BBrNO₃
Molecular Weight 319.95 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Stability Hygroscopic; prone to dehydration (boroxine formation)
Key Impurities 3-Aminophenylboronic acid (hydrolysis product), Boroxine trimer

Part 2: Sourcing Landscape & Pricing Analysis

The market for this compound is defined by Tier 2 specialized vendors rather than commodity bulk suppliers. It is typically not a "stock" item in kilogram quantities but is available in gram-scale catalogs.

Supplier Categorization
  • Primary Manufacturers (Source): Companies like Combi-Blocks and Enamine often hold the synthetic capability or small stock.

  • Catalog Aggregators (Resellers): Sigma-Aldrich (MilliporeSigma) and Fisher Scientific list this product but likely source it from primary manufacturers, adding a markup (20–150%).

  • Custom Synthesis Houses: For >100g orders, contract research organizations (CROs) like WuXi AppTec or Pharmablock are preferred routes.

Estimated Pricing Tiers (Q1 2026)

Pricing is volatile and volume-dependent. The values below represent estimated market averages for research-grade purity (95%+).

QuantitySupplier TypeEstimated Price Range (USD)Lead Time
1 g Catalog Aggregator$150 – $2501–2 Weeks
5 g Primary Manufacturer$400 – $6003–5 Days
25 g Primary Manufacturer$1,200 – $1,8001–2 Weeks
100 g+ Custom SynthesisInquire (RFQ)4–6 Weeks

Procurement Tip: For orders >10g, request a Certificate of Analysis (CoA) verifying the "Boronic Acid vs. Boroxine" ratio. High boroxine content artificially increases the effective molecular weight if not accounted for.

Part 3: Synthesis & Manufacturing (Internal Benchmarking)

Understanding the synthesis provides leverage during price negotiations and allows for internal production if lead times are prohibitive. The synthesis is a standard Schotten-Baumann amide coupling .

Synthetic Pathway

The synthesis couples 3-aminophenylboronic acid with 3-bromobenzoyl chloride . The choice of base and solvent is critical to prevent protodeboronation (loss of the boron group).

Synthesispathway SM1 3-Aminophenylboronic acid (CAS 30418-59-8) Reaction Amide Coupling (THF/DCM, Et3N, 0°C) SM1->Reaction SM2 3-Bromobenzoyl chloride (CAS 1711-09-7) SM2->Reaction Workup Acid/Base Wash Recrystallization Reaction->Workup Product (3-(3-Bromobenzamido) phenyl)boronic acid Workup->Product

Figure 1: Synthetic route for internal benchmarking. The reaction typically yields 70-85%.[3]

Detailed Protocol (Self-Validating System)
  • Setup: Dissolve 3-aminophenylboronic acid (1.0 eq) in anhydrous THF or DCM under nitrogen.

  • Base Addition: Add Triethylamine (Et₃N, 1.2 eq) or Pyridine. Cool to 0°C.

  • Acylation: Dropwise addition of 3-bromobenzoyl chloride (1.05 eq).

  • Monitoring: Monitor via TLC (MeOH/DCM 1:9) or LCMS. The amine starting material should disappear.

  • Workup:

    • Quench with water.[4]

    • Extract with EtOAc.

    • Critical Step: Wash with 0.1M HCl (to remove unreacted amine/pyridine) followed by mild NaHCO₃ (to remove benzoic acid byproduct). Note: Avoid strong base which may form the boronate salt.

  • Purification: Recrystallize from MeCN/Water or precipitate with Hexanes.

Part 4: Quality Control & Validation

When receiving this material from a supplier, standard QC is insufficient due to the dynamic nature of boronic acids.

The "Boroxine Equilibrium" Problem

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).



  • Impact: A "pure" sample by HPLC might be a mixture of acid and trimer by NMR, affecting the actual molarity of your reaction.

Validation Workflow
  • ¹H NMR (DMSO-d₆ + D₂O):

    • Run NMR in DMSO-d₆. Add a drop of D₂O to shake off the exchangeable protons. This simplifies the spectrum to the aromatic region, allowing precise integration of the 3-bromobenzoyl vs. phenylboronic rings (should be 1:1).

  • HPLC Purity:

    • Target >97% purity at 254 nm.

    • Note: Boronic acids can streak on silica; reverse-phase C18 is preferred.

QC_Workflow Sample Received Sample NMR 1H NMR (DMSO-d6) Sample->NMR HPLC HPLC (C18, MeCN/H2O) Sample->HPLC Decision Check Stoichiometry NMR->Decision Integration 1:1? HPLC->Decision Purity >97%? Pass Release for Synthesis Decision->Pass Yes Fail Recrystallize / Reject Decision->Fail No

Figure 2: Quality Control decision tree for incoming boronic acid reagents.

Part 5: Applications in Drug Discovery

This molecule is a Linchpin Intermediate . It allows for the modular construction of libraries.

  • Suzuki-Miyaura Coupling (Boronic Acid end):

    • Reacts with Aryl Halides (Ar-X) using Pd(PPh₃)₄/K₂CO₃.

    • Selectivity: Under standard Suzuki conditions, the boronic acid reacts preferentially over the aryl bromide on the other side of the molecule (due to the oxidative addition rate differences and the specific activation of the boron species).

  • Suzuki-Miyaura Coupling (Bromide end):

    • After the first coupling, the remaining aryl bromide can be reacted with a second boronic acid to create a terphenyl-like structure.

  • Covalent Probes:

    • The boronic acid moiety can reversibly bind to serine residues or diols (sugars), making this scaffold useful for designing reversible covalent inhibitors or carbohydrate sensors.

References

  • Combi-Blocks Product Catalog. Product Information for (3-(3-Bromobenzamido)phenyl)boronic acid (Part # COMH97E33503). Retrieved from

  • Sigma-Aldrich (Merck). Product Specification for CAS 2246865-32-5. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
  • CliniSciences. Technical Data Sheet for (3-(3-bromobenzamido)phenyl)boronic acid. Retrieved from

Sources

The Ascendant Trajectory of Bromobenzamido Phenyl Boronic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Resurgence of Boron in Medicinal Chemistry

For many years, the element boron was relegated to the periphery of drug development, largely due to early misconceptions about its toxicity. However, the paradigm has shifted dramatically. The landmark approval of the proteasome inhibitor bortezomib for multiple myeloma has catalyzed a renaissance in the exploration of boron-containing compounds, particularly boronic acids, for therapeutic applications.[1][2][3][4] These versatile molecules are no longer viewed with undue skepticism but are now recognized for their unique chemical properties that can be harnessed to design novel drugs with improved selectivity, and modified physicochemical and pharmacokinetic profiles.[2][4] This guide delves into a specific, promising subclass: bromobenzamido phenyl boronic acid derivatives. We will explore their synthesis, potential applications, and the underlying principles that make them a compelling area of research for scientists and drug development professionals.

I. The Strategic Design: Why Bromobenzamido Phenyl Boronic Acids?

The architecture of bromobenzamido phenyl boronic acid derivatives is a deliberate convergence of three key pharmacophoric elements, each contributing to the molecule's potential therapeutic value.

  • The Phenyl Boronic Acid Core: This is the lynchpin of the molecule. The boronic acid group (-B(OH)₂) is a Lewis acid that can form reversible covalent bonds with diols, a common structural motif in biological molecules like sugars and the active sites of certain enzymes.[5] This ability to form reversible covalent interactions is a key feature that can lead to potent and selective inhibition of target proteins.[5]

  • The Benzamido Linker: The amide bond introduces a degree of rigidity and specific hydrogen bonding capabilities, influencing the molecule's conformation and its potential interactions with biological targets. The orientation of the amide linkage (e.g., meta, para) can significantly impact the vectoral presentation of the other substituents.

  • The Bromo Substituent: The presence of a halogen, such as bromine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Bromine is known to enhance lipophilicity, which can improve membrane permeability. Furthermore, its electronegativity and size can lead to specific halogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity.

This rational combination of a reactive boronic acid warhead, a structurally influential amide linker, and a modulating bromo substituent creates a rich chemical space for the design of targeted therapeutics.

II. Synthesis and Characterization: A Practical Approach

The synthesis of bromobenzamido phenyl boronic acid derivatives can be approached in a logical, stepwise manner. A general and adaptable synthetic route is outlined below.

Core Synthetic Strategy: Amide Coupling and Borylation

A common and effective strategy involves the coupling of a bromo-substituted benzoic acid with an amino-phenylboronic acid derivative. This approach allows for modularity, where different isomers of both starting materials can be used to generate a library of derivatives.

dot

Caption: General synthetic workflow for bromobenzamido phenyl boronic acid derivatives.

Experimental Protocol: Synthesis of (3-(3-bromobenzamido)phenyl)boronic acid

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative compound, (3-(3-bromobenzamido)phenyl)boronic acid.

Step 1: Activation of 3-Bromobenzoic Acid

  • To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 3-bromobenzoyl chloride. This is often used immediately in the next step without further purification.

Causality behind Experimental Choices: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine in the subsequent step. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

Step 2: Amide Coupling

  • Dissolve 3-aminophenylboronic acid pinacol ester (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add the freshly prepared 3-bromobenzoyl chloride (1.1 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices: The pinacol ester of the boronic acid is used to protect the reactive boronic acid moiety during the amide coupling reaction. The base is necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Step 3: Deprotection of the Boronic Acid

  • Dissolve the purified pinacol ester from Step 2 in a mixture of acetone and 1 M HCl.

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the acetone under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, (3-(3-bromobenzamido)phenyl)boronic acid.

Causality behind Experimental Choices: Acidic hydrolysis is a standard and effective method for the deprotection of boronic acid pinacol esters. The choice of a water-miscible solvent like acetone facilitates the interaction between the organic-soluble starting material and the aqueous acid.

Characterization

The synthesized derivatives should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

Technique Purpose
¹H and ¹³C NMR To confirm the chemical structure and assess purity.
Mass Spectrometry To determine the molecular weight of the compound.
FT-IR Spectroscopy To identify the presence of key functional groups (e.g., amide C=O, N-H, B-O).
Melting Point To assess the purity of the crystalline solid.

III. Potential Therapeutic Applications and Biological Evaluation

While the body of literature specifically on bromobenzamido phenyl boronic acid derivatives is still emerging, we can extrapolate their potential applications based on the known activities of related phenylboronic acid compounds.

Anticancer Activity

Phenylboronic acid derivatives have shown promise as anticancer agents.[2][3][5] Their mechanisms of action can be multifaceted, including the induction of apoptosis and cell cycle arrest.[5] The bromobenzamido moiety could enhance these activities through improved cell permeability and specific interactions with target proteins.

Potential Targets and Mechanisms:

  • Proteasome Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor of the proteasome, a key regulator of protein degradation.[3] This is the mechanism of action of bortezomib.

  • Enzyme Inhibition: These derivatives could target other enzymes implicated in cancer progression, such as certain kinases or histone deacetylases (HDACs).[6]

  • Targeting Sialic Acid: Phenylboronic acids are known to bind to sialic acid, which is often overexpressed on the surface of cancer cells.[3] This interaction could be exploited for targeted drug delivery or direct therapeutic intervention.

dot

Anticancer_Mechanism Derivative Bromobenzamido Phenyl Boronic Acid Derivative Proteasome Proteasome Derivative->Proteasome Inhibits Kinase Kinase Derivative->Kinase Inhibits HDAC HDAC Derivative->HDAC Inhibits Sialic_Acid Sialic Acid on Cancer Cell Surface Derivative->Sialic_Acid Binds to Protein_Degradation Inhibition of Protein Degradation Proteasome->Protein_Degradation Signaling_Disruption Disruption of Signaling Pathways Kinase->Signaling_Disruption Epigenetic_Modulation Epigenetic Modulation HDAC->Epigenetic_Modulation Targeted_Uptake Targeted Cell Uptake Sialic_Acid->Targeted_Uptake Apoptosis Apoptosis & Cell Cycle Arrest Protein_Degradation->Apoptosis Signaling_Disruption->Apoptosis Epigenetic_Modulation->Apoptosis Targeted_Uptake->Apoptosis

Caption: Potential anticancer mechanisms of bromobenzamido phenyl boronic acid derivatives.

Experimental Workflow: In Vitro Anticancer Evaluation

  • Cell Viability Assays (e.g., MTT, SRB): To determine the cytotoxic effects of the compounds on various cancer cell lines and to calculate IC₅₀ values.

  • Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To investigate if the observed cytotoxicity is due to the induction of programmed cell death.

  • Cell Cycle Analysis (by flow cytometry): To determine if the compounds cause arrest at specific phases of the cell cycle.

  • Western Blotting: To probe the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., p53, caspases, cyclins).

Antibacterial Activity

Boronic acids are also being explored as a new class of antibacterial agents. They can inhibit essential bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance.[1]

Potential Targets and Mechanisms:

  • β-Lactamase Inhibition: The boronic acid can mimic the tetrahedral transition state of β-lactam hydrolysis, effectively inhibiting the enzyme and restoring the efficacy of β-lactam antibiotics.[1]

  • Disruption of Bacterial Cell Wall Synthesis: By targeting other enzymes involved in peptidoglycan synthesis.

Experimental Workflow: In Vitro Antibacterial Evaluation

  • Minimum Inhibitory Concentration (MIC) Determination: To assess the lowest concentration of the compound that inhibits visible bacterial growth.

  • β-Lactamase Inhibition Assays: To directly measure the inhibitory activity of the compounds against purified β-lactamase enzymes.

  • Synergy Assays (Checkerboard Method): To evaluate if the compounds can potentiate the activity of existing antibiotics.

IV. Structure-Activity Relationship (SAR) Considerations

Systematic modification of the bromobenzamido phenyl boronic acid scaffold is crucial for optimizing biological activity. Key areas for SAR exploration include:

  • Position of the Bromo Substituent: The position of the bromine atom on the benzoyl ring (ortho, meta, para) will influence the electronic properties and steric profile of the molecule, which can affect binding to the target.

  • Position of the Benzamido and Boronic Acid Groups: The relative positions of these groups on the central phenyl ring will dictate the overall shape of the molecule and the spatial orientation of the key interacting moieties.

  • Substitution on the Phenyl Rings: Introduction of additional substituents (e.g., electron-donating or -withdrawing groups) on either of the phenyl rings can be used to fine-tune the electronic properties, solubility, and metabolic stability of the compounds.

Structural Modification Potential Impact on Activity
Varying bromo positionModulates lipophilicity and potential for halogen bonding.
Varying amide linkageAlters molecular geometry and hydrogen bonding patterns.
Additional substituentsFine-tunes electronic properties, solubility, and metabolic stability.

V. Future Directions and Conclusion

Bromobenzamido phenyl boronic acid derivatives represent a promising, yet underexplored, area of medicinal chemistry. The rational design principles outlined in this guide, coupled with the provided synthetic and evaluative frameworks, offer a solid starting point for researchers in this field. Future work should focus on the synthesis of diverse libraries of these compounds and their systematic evaluation against a range of biological targets. A deeper understanding of their mechanism of action and structure-activity relationships will be pivotal in unlocking their full therapeutic potential. The resurgence of interest in boron-based compounds is well-founded, and the exploration of these specific derivatives is a logical and exciting next step in the quest for novel and effective medicines.

References

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. (n.d.). PubMed Central. Retrieved February 27, 2026, from [Link]

  • Bradke, T. M., Hall, C., Carper, S. W., & Plopper, G. E. (2012). Phenylboronic acid selectively inhibits human prostate and breast cancer cell migration and decreases viability. PubMed Central. Retrieved February 27, 2026, from [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. (n.d.). PubMed Central. Retrieved February 27, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, September 21). MDPI. Retrieved February 27, 2026, from [Link]

  • Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. (n.d.). springermedizin.de. Retrieved February 27, 2026, from [Link]

  • A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. (n.d.). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Watanabe, T., Abe, H., Momose, I., Takahashi, Y., Ikeda, D., & Akamatsu, Y. (2010). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. PubMed. Retrieved February 27, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. (2021, November 14). MDPI. Retrieved February 27, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2016). PubMed. Retrieved February 27, 2026, from [Link]

  • Process for preparing substituted phenyl boronic acids. (n.d.). Google Patents.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024, January 5). PubMed Central. Retrieved February 27, 2026, from [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. (2025, December 19). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, September 21). MDPI. Retrieved February 27, 2026, from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. (2024, September 24). PubMed. Retrieved February 27, 2026, from [Link]

  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018, March 2). Frontiers. Retrieved February 27, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved February 27, 2026, from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). EThOS. Retrieved February 27, 2026, from [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021, July 11). MDPI. Retrieved February 27, 2026, from [Link]

  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (n.d.). Google Patents.

Sources

The Therapeutic Potential of (3-(3-Bromobenzamido)phenyl)boronic Acid: A Privileged Scaffold for Targeted Covalent Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the strategic incorporation of electrophilic warheads has revitalized the development of targeted covalent inhibitors (TCIs). Among these, (3-(3-Bromobenzamido)phenyl)boronic acid (CAS: 2246865-32-5) emerges as a highly privileged, bifunctional scaffold [1].

Structurally, this molecule is synthesized via the acylation of 3-aminophenylboronic acid with 3-bromobenzoyl chloride. This specific architecture provides a tripartite pharmacophore ideal for targeting serine/threonine-dependent enzymes (such as the 20S proteasome or


-lactamases):
  • The Boronic Acid Warhead: Acts as a reversible covalent binder to nucleophilic catalytic residues.

  • The Amide Linker: Provides critical hydrogen-bond donor/acceptor directionality to engage the enzyme's peptide backbone or oxyanion hole.

  • The 3-Bromophenyl Moiety: Occupies adjacent hydrophobic pockets (e.g., S2/S3 subsites) while serving as a synthetic handle for late-stage diversification via cross-coupling.

This guide details the mechanistic causality, synthetic workflows, and validation protocols required to leverage this compound in therapeutic development [2].

Mechanistic Paradigm: The Reversible Covalent Advantage

Unlike irreversible electrophiles (e.g., acrylamides or Michael acceptors) that can lead to off-target toxicity and immunogenicity, boronic acids offer a reversible covalent mechanism . Boron’s empty p-orbital renders it highly oxophilic and electrophilic. Upon entering an enzyme active site, it forms a reversible tetrahedral adduct with the hydroxyl group of catalytic serine or threonine residues [3].

This two-step binding mechanism drastically increases the drug's residence time (


) without permanently modifying the protein, providing a superior safety profile—a principle clinically validated by FDA-approved drugs like Bortezomib and Vaborbactam [4].

Mechanism of action: Two-step reversible covalent binding of boronic acid to target enzymes.

Synthetic Utility & Library Generation

A critical challenge in utilizing (3-(3-Bromobenzamido)phenyl)boronic acid is its bifunctional nature. Because it contains both an aryl bromide and a boronic acid, subjecting the unprotected molecule to standard palladium-catalyzed cross-coupling will result in inter-molecular self-condensation (polymerization).

The Causality of Protection: To utilize the 3-bromo position for exploring the S2/S3 enzymatic pockets, the boronic acid must first be masked. Converting the boronic acid to a N-methyliminodiacetic acid (MIDA) boronate rehybridizes the boron from


 to 

, rendering it unreactive under Suzuki-Miyaura conditions. This allows medicinal chemists to couple diverse aryl/heteroaryl groups to the bromide handle, followed by mild aqueous deprotection to reveal the active warhead.

Synthetic and screening workflow for late-stage derivatization of the scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible data, the following protocols establish a self-validating system for synthesizing derivatives and evaluating their kinetic profiles.

Protocol A: Late-Stage Derivatization via MIDA Protection

Purpose: To functionalize the 3-bromo position without polymerizing the scaffold.

  • Protection: Suspend (3-(3-Bromobenzamido)phenyl)boronic acid (1.0 eq) and MIDA (1.2 eq) in a 1:1 mixture of DMSO/Toluene. Reflux with a Dean-Stark trap for 12 hours. Isolate the MIDA boronate via precipitation in cold water.

  • Suzuki-Miyaura Coupling: Combine the MIDA-protected scaffold (1.0 eq), a diverse arylboronic acid (1.5 eq),

    
     (0.05 eq), and 
    
    
    
    (3.0 eq) in 1,4-dioxane. Heat at 80°C for 8 hours under argon. Rationale: MIDA boronates are stable to these anhydrous cross-coupling conditions.
  • Deprotection: Treat the purified coupled product with 1.0 M NaOH in THF/MeOH (1:1) at room temperature for 2 hours to hydrolyze the MIDA ester. Quench with aqueous

    
     and extract with EtOAc to yield the diversified free boronic acid.
    
Protocol B: Reversible Covalent Binding Assay (Surface Plasmon Resonance)

Purpose: To quantify the two-step binding kinetics (


, 

, and residence time).
  • Immobilization: Immobilize the target enzyme (e.g., recombinant 20S proteasome or

    
    -lactamase) onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a baseline of ~3000 RU is achieved.
    
  • Analyte Injection: Inject the synthesized boronic acid derivatives at a flow rate of 50

    
    L/min across a concentration series (e.g., 0.1 nM to 1 
    
    
    
    M) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).
  • Kinetic Fitting: Fit the resulting sensorgrams to a two-state reaction model (

    
    ).
    
    • Self-Validation Check: A standard 1:1 Langmuir model will fail to fit the data accurately if a covalent bond is forming. The successful fit to a two-state model confirms the reversible covalent mechanism.

Quantitative Data & Physicochemical Profiling

Understanding the baseline physicochemical properties of the parent scaffold is vital for predicting its behavior in biological assays and its drug-likeness (Lipinski parameters).

Table 1: Physicochemical Properties of the Parent Scaffold
PropertyValueMedicinal Chemistry Implication
CAS Number 2246865-32-5Standardized identifier for procurement[1].
Molecular Formula

Defines atomic composition and exact mass.
Molecular Weight 319.95 g/mol Highly ligand-efficient; leaves ~180 Da for further elaboration before exceeding Lipinski's Rule of 5.
H-Bond Donors 3 (Amide NH, 2x Boronic OH)Excellent potential for target engagement via hydrogen bonding networks.
H-Bond Acceptors 3 (Amide C=O, 2x Boronic OH)Facilitates solubility and interaction with backbone amides.
Table 2: Comparative Kinetic Advantage (Representative Model)

The following table illustrates the kinetic shift when moving from a non-covalent analog (where boron is replaced by a methyl group) to the boronic acid warhead.

Compound Class

(Inhibition Constant)

(Dissociation Rate)
Residence Time (

)
Mechanism
Non-Covalent Analog 450 nM

~8 secondsCompetitive, transient
Boronic Acid Scaffold 2.5 nM

~37 minutesReversible Covalent

Conclusion & Future Perspectives

(3-(3-Bromobenzamido)phenyl)boronic acid is not merely a chemical building block; it is a highly engineered starting point for targeted covalent drug discovery. By understanding the causality of its structural features—using the boronic acid to anchor into catalytic nucleophiles and the bromobenzamido tail to probe adjacent hydrophobic space—researchers can rapidly generate potent, highly selective inhibitors. Future applications of this scaffold are expected to expand beyond traditional enzyme inhibition into Targeted Protein Degradation (e.g., PROTACs), where the bromo-handle can be coupled to E3 ligase recruiting ligands.

References

  • CliniSciences. (3-(3-bromobenzamido)phenyl)boronic acid [2246865-32-5]. Retrieved from[Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Molecules (MDPI). (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from[Link]

Introduction: The Significance of (3-(3-Bromobenzamido)phenyl)boronic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of (3-(3-Bromobenzamido)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(3-(3-Bromobenzamido)phenyl)boronic acid is a versatile synthetic building block with significant potential in the development of novel therapeutics.[1] As a member of the boronic acid family, it plays a crucial role in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds in complex organic molecules.[1][2] This capability is of paramount importance in medicinal chemistry for the synthesis of new drug candidates.[2][3] The boronic acid functional group itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, highlighting the therapeutic relevance of this class of compounds.[2][3][4]

The unique ability of boronic acids to reversibly bind with diols, such as those found in saccharides, opens up applications in glucose sensing and targeted drug delivery.[2][5][6] The bromobenzamido moiety in the target molecule provides a handle for further chemical modification, allowing for the fine-tuning of its pharmacological properties.[1] Given its strategic importance, a thorough understanding of the physicochemical properties of (3-(3-Bromobenzamido)phenyl)boronic acid is essential for its effective utilization in research and development.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₁BBrNO₃[7]
Molecular Weight 319.95 g/mol [8]
Purity Typically ≥97%[9]
CAS Number 2246865-32-5[7]

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from a solid to a liquid. For a novel compound like (3-(3-Bromobenzamido)phenyl)boronic acid, an accurate melting point determination is a critical indicator of purity. Impurities typically lead to a depression and broadening of the melting point range.

Methodology: Capillary Melting Point Determination

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)[10]

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the sample of (3-(3-Bromobenzamido)phenyl)boronic acid is completely dry and in the form of a fine powder.[10][11] If necessary, gently grind the crystals in a mortar and pestle.

    • Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

    • To pack the sample at the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube through a long, narrow glass tube.[12][13] The packed sample height should be between 2-3 mm.[12][13]

  • Melting Point Measurement:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.[12]

    • If the approximate melting point is unknown, a rapid preliminary heating can be performed to get a rough estimate.[12] Allow the apparatus to cool before performing a more accurate measurement.

    • For an accurate determination, heat the sample at a slow, controlled rate, approximately 1-2°C per minute, especially when approaching the expected melting point.[11]

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[12]

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[12] The recorded melting point should be reported as a range.

Diagram of the Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube (2-3mm) Grind->Load Pack Pack Sample Load->Pack Insert Insert into Apparatus Pack->Insert Transfer Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record T_start and T_end Observe->Record

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[14] For a solid compound like (3-(3-Bromobenzamido)phenyl)boronic acid, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures. However, a micro-boiling point determination can be attempted.

Methodology: Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample sizes and provides a good estimate of the boiling point.[15]

Apparatus:

  • Thiele tube[15]

  • High-boiling point mineral oil

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner or other heat source

Step-by-Step Protocol:

  • Sample Preparation:

    • Place a small amount of (3-(3-Bromobenzamido)phenyl)boronic acid into the small test tube.

    • Invert a capillary tube (sealed end up) and place it inside the test tube with the sample.[15]

    • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[15]

  • Boiling Point Measurement:

    • Insert the thermometer and attached sample into the Thiele tube containing mineral oil. The oil level should be above the sample but below the top of the test tube.[16]

    • Gently heat the side arm of the Thiele tube with a small flame.[15][16] The shape of the tube promotes oil circulation and even heating.

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the sample has reached its boiling point and its vapor is filling the capillary.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record the temperature at this point; this is the boiling point.[15][16]

Diagram of the Boiling Point Determination Setup:

BoilingPointSetup cluster_thiele_tube Thiele Tube with Mineral Oil cluster_observation Observation Sequence Thermometer Thermometer SampleTube Test Tube with Sample and Inverted Capillary HeatSource Heat Source cluster_thiele_tube cluster_thiele_tube HeatSource->cluster_thiele_tube Gently Heat Side Arm Bubbles_Start Rapid Bubbling Cooling Cooling Bubbles_Start->Cooling Liquid_Enters Liquid Enters Capillary (Record Temperature) Cooling->Liquid_Enters

Caption: Thiele Tube Setup for Micro-Boiling Point Determination.

Conclusion

While the precise melting and boiling points of (3-(3-Bromobenzamido)phenyl)boronic acid require experimental determination, the protocols outlined in this guide provide a robust framework for obtaining these critical physicochemical parameters. Accurate characterization is a cornerstone of chemical research and drug development, ensuring the purity, identity, and suitability of a compound for its intended application. The versatile nature of (3-(3-Bromobenzamido)phenyl)boronic acid as a synthetic intermediate underscores the importance of such fundamental data for advancing the frontiers of medicinal chemistry and materials science.

References

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Measuring the Melting Point - Laboratory Equipment. (2023, May 8). Retrieved from [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Melting Point Apparatus Experimental Manual. (n.d.). Scribd. Retrieved from [Link]

  • (3-(3-bromobenzamido)phenyl)boronic acid. (n.d.). CliniSciences. Retrieved from [Link]

  • BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]

  • Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.
  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

  • Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

  • Determination of Melting points and Boiling points. (n.d.). Learning Space. Retrieved from [Link]

  • Experimental determination of boiling point. (2020, October 14). YouTube. Retrieved from [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? (n.d.). ChemRxiv. Retrieved from [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (n.d.). RSC Publishing. Retrieved from [Link]

  • Phenylboronic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Alkylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Phenylboronic acid-polymers for Biomedical Applications. (n.d.). PubMed. Retrieved from [Link]

  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024, February 5). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • (3-Bromophenyl)boronic acid. (n.d.). PubChem. Retrieved from [Link]

  • Boron-Containing Pharmacophore. (n.d.). MIT Technology Licensing Office. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2025, October 16). ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Purification Protocol for (3-(3-Bromobenzamido)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(3-(3-Bromobenzamido)phenyl)boronic acid (CAS: 2246865-32-5) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, materials science, and sensor development. The molecule features a boronic acid moiety—ideal for Suzuki-Miyaura cross-coupling and cis-diol carbohydrate recognition—alongside a bromophenyl group, which serves as an orthogonal reactive site for subsequent metal-catalyzed cross-couplings[1].

Synthesizing amphiphilic boronic acids requires precise control over reaction conditions. Boronic acids are prone to dehydration into cyclic trimers (boroxines) and can transiently form mixed anhydrides when exposed to highly reactive electrophiles like acyl chlorides. This protocol outlines an optimized, self-validating nucleophilic acyl substitution (amidation) route that maximizes yield while circumventing the notorious purification challenges associated with boronic acids[2].

Reaction Pathway & Mechanism

The synthesis is driven by the amidation of 3-aminophenylboronic acid with 3-bromobenzoyl chloride. The reaction is performed in an anhydrous aprotic solvent using an organic base (e.g., Triethylamine) as an acid scavenger.

Mechanistic Causality: While the aniline nitrogen is the primary nucleophile, the boronic acid hydroxyls can transiently attack the acyl chloride to form a mixed anhydride. However, this species is kinetically unstable and is readily hydrolyzed back to the free boronic acid during the aqueous workup phase. Therefore, protecting the boronic acid moiety is not strictly necessary if the workup is carefully controlled[3].

SynthesisWorkflow A 3-Aminophenylboronic Acid (Nucleophile) D Nucleophilic Acyl Substitution (0°C to RT, DCM/THF) A->D B 3-Bromobenzoyl Chloride (Electrophile) B->D C Base (TEA / DIPEA) Acid Scavenger C->D E Crude Mixture (Amide + Transient Anhydrides) D->E F Aqueous Quench & Workup (Mild Acid Wash) E->F Hydrolyzes mixed anhydrides Removes salts G Recrystallization (Ethyl Acetate / Hexane) F->G Isolates monomeric boronic acid H Pure (3-(3-Bromobenzamido)phenyl) boronic acid G->H

Workflow for the synthesis and purification of (3-(3-Bromobenzamido)phenyl)boronic acid.

Materials and Reagents

To ensure a self-validating system, all reagents must be verified for purity prior to use. 3-Aminophenylboronic acid is often supplied as a monohydrate or hemisulfate salt; the stoichiometry of the base must be adjusted accordingly to liberate the free amine[2].

Reagent / SolventRoleMW ( g/mol )EquivalentsNotes
3-Aminophenylboronic acid Nucleophile136.94 (anhydrous)1.0If hemisulfate salt is used, increase base eq.
3-Bromobenzoyl chloride Electrophile219.461.05Highly moisture sensitive; use fresh.
Triethylamine (TEA) Acid Scavenger101.192.5 - 3.0Neutralizes HCl to maintain nucleophilicity.
Dichloromethane (DCM) Solvent84.93N/AMust be anhydrous to prevent acyl chloride hydrolysis.
0.1 M HCl (aq) Workup Wash36.46N/ARemoves unreacted aniline and TEA·HCl salts.

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly
  • Preparation of the Nucleophile : In an oven-dried, argon-flushed round-bottom flask, suspend 3-aminophenylboronic acid (1.0 eq) in anhydrous DCM (0.2 M concentration).

    • Expert Insight: If solubility is poor, a 1:1 mixture of DCM and anhydrous Tetrahydrofuran (THF) can be utilized.

  • Base Addition : Add Triethylamine (2.5 eq) to the suspension. Stir for 10 minutes.

    • Causality: The base serves a dual purpose: it frees the aniline from any sulfate/hydrate salts and acts as a scavenger for the HCl generated during amidation. Failing to add sufficient base will result in the protonation of the aniline, completely halting the reaction.

  • Temperature Control : Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

Phase 2: Electrophilic Addition
  • Acylation : Dissolve 3-bromobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

    • Causality: The dropwise addition at 0 °C controls the highly exothermic nature of the reaction, preventing localized heating that could lead to di-acylation or premature dehydration of the boronic acid into boroxines.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Self-Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (TLC) using 50% Ethyl Acetate in Hexanes. The product will appear as a new UV-active spot. Note that boronic acids will streak heavily on silica.

Phase 3: Quench and Aqueous Workup
  • Hydrolysis : Quench the reaction by adding an equal volume of deionized water and stir vigorously for 30 minutes.

    • Causality: This extended aqueous stirring is critical. It hydrolyzes any transient mixed anhydrides (formed between the boronic acid and the acyl chloride) back into the desired free boronic acid.

  • Acid Wash : Transfer the mixture to a separatory funnel. Wash the organic layer with cold 0.1 M HCl (2 × 50 mL).

    • Self-Validation: Check the pH of the aqueous wash. It should be acidic (pH ~2), confirming that all excess TEA and unreacted aniline have been successfully protonated and partitioned into the aqueous layer.

  • Drying : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Critical Constraint: Keep the rotary evaporator water bath below 35 °C. Excessive heat under vacuum drives the dehydration of the boronic acid into cyclic boroxines.

Phase 4: Purification
  • Recrystallization : Avoid silica gel column chromatography. Instead, dissolve the crude solid in a minimum amount of boiling ethyl acetate. Slowly add hexanes until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by incubation at 4 °C.

    • Causality: Boronic acids possess a strong affinity for the silanol groups on silica gel, leading to severe streaking, poor resolution, and drastic yield reduction[4]. Recrystallization exploits the differential solubility of the pure amide versus trace impurities, providing high-purity material.

  • Isolation : Filter the resulting crystals, wash with cold hexanes, and dry under a high vacuum.

Physicochemical Properties & Expected Data

PropertyValue / Description
Chemical Name (3-(3-Bromobenzamido)phenyl)boronic acid
CAS Number 2246865-32-5
Molecular Formula C₁₃H₁₁BBrNO₃
Molecular Weight 319.95 g/mol
Expected Yield 70% – 85%
Physical State White to off-white crystalline solid
Storage Conditions 2-8 °C, keep dry and sealed to prevent degradation

Expert Insights: Troubleshooting & Causality

  • NMR Characterization & The "D₂O Shake" : When characterizing the final product via ¹H-NMR, you may observe complex, overlapping multiplets in the aromatic region or an integration that does not match the expected proton count. This is a classic symptom of boroxine formation (a mixture of monomeric boronic acid and its cyclic trimer).

    • Solution: Add 1-2 drops of D₂O to the NMR tube and shake vigorously. The D₂O will hydrolyze the boroxine back to the monomeric boronic acid, instantly resolving the spectrum into clean, interpretable peaks.

  • Alternative Schotten-Baumann Conditions : If the anhydrous DCM/TEA system yields poor results due to the insolubility of the specific aminophenylboronic acid salt, switch to a biphasic Schotten-Baumann system[5]. Dissolve the boronic acid in an aqueous solution of Na₂CO₃, and add the acyl chloride dissolved in an immiscible organic solvent (like ethyl acetate or THF) under vigorous stirring. This completely prevents mixed anhydride formation and handles highly polar salts effectively.

References

  • - Accessed for physicochemical property verification and CAS registry data. 2. - Journal of Medicinal Chemistry (ACS). Provides authoritative grounding on the utilization of aminophenylboronic acids in structural synthesis and cross-coupling.

  • - US Patent 6833418B2. Details the specific amidation behavior, mixed anhydride transient states, and purification challenges of boronic acids on silica gel.

  • - Canadian Patent CA2546696A1. Outlines the exact base-mediated amidation protocols for aminophenylboronic acid hemisulfates.

  • - European Journal of Medicinal Chemistry. Demonstrates the standard Schotten-Baumann and organic base approaches for synthesizing benzamido-phenyl compounds.

Sources

Application Note: Suzuki-Miyaura Coupling Strategies for (3-(3-Bromobenzamido)phenyl)boronic Acid

[1]

Executive Summary & Strategic Overview

(3-(3-Bromobenzamido)phenyl)boronic acid is a bifunctional building block containing both a nucleophilic boronic acid moiety and an electrophilic aryl bromide, linked by a robust amide bridge. This unique structure presents a "chemoselectivity paradox" in Suzuki-Miyaura coupling:

  • The Challenge (Oligomerization): Under standard catalytic conditions (Pd(0) + Base), the molecule acts as an AB-monomer, undergoing rapid head-to-tail self-condensation to form poly(m-benzamide) oligomers.

  • The Solution (Controlled Synthesis): To utilize this molecule for precision synthesis (e.g., PROTAC linkers, macrocycles, or fragment-based drug discovery), the reactivity must be orthogonalized. This is best achieved using MIDA (N-methyliminodiacetic acid) boronate protection , which dampens the boron reactivity, allowing the bromide to be reacted selectively.[1]

This guide provides protocols for both Polycondensation (Materials Application) and Controlled Iterative Coupling (Medicinal Chemistry Application).

Strategic Decision Flowchart

GStartStart: (3-(3-Bromobenzamido)phenyl)boronic acidDecisionDesired Outcome?Start->DecisionPolymerConjugated Polyamide(Materials/Oligomers)Decision->PolymerHigh MWControlledDiscrete Small Molecule(Drug Scaffold)Decision->ControlledPrecisionProcess_PolyProtocol A:Direct Pd(0) PolycondensationPolymer->Process_PolyProcess_MIDAProtocol B:MIDA ProtectionControlled->Process_MIDACouplingSuzuki Couplingat Bromide SiteProcess_MIDA->CouplingDeprotectBoron Deprotection(Release B(OH)2)Coupling->DeprotectDeprotect->Controlled

Figure 1: Decision matrix for handling bifunctional halo-boronic acids. Select Protocol A for polymers or Protocol B for stepwise synthesis.

Critical Handling & Stability Data

ParameterSpecificationCausality / Note
Storage 2–8°C, DesiccatedBoronic acids are prone to dehydration (boroxine formation). Keep dry to ensure stoichiometry.
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (Hexanes, Toluene) due to the amide H-bond network.
Reaction Class AB-Type MonomerHigh Risk: Will polymerize in the presence of Pd and Base.[2] Do not mix reagents until ready.
Quenching 1M HCl or ThioureaAcid stops transmetallation; Thiourea scavenges residual Palladium.

Protocol A: Controlled Iterative Synthesis (MIDA Strategy)

Objective: To couple the aryl bromide side of the molecule to an external boronic acid without the internal boronic acid interfering. Mechanism: The MIDA ligand rehybridizes boron from sp² to sp³, rendering it unreactive toward transmetallation.[1][3]

Step 1: MIDA Protection

Transforming the reactive boronic acid into an inert MIDA boronate.[3]

Reagents:

  • Substrate: (3-(3-Bromobenzamido)phenyl)boronic acid (1.0 equiv)

  • Ligand: N-Methyliminodiacetic acid (MIDA) (1.2 equiv)

  • Solvent: Toluene:DMSO (10:1)

  • Dean-Stark apparatus components.[4]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a Dean-Stark trap, dissolve the boronic acid and MIDA in the Toluene:DMSO mixture.

  • Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. The azeotropic removal of water drives the equilibrium toward the ester.

  • Workup: Cool to room temperature. The MIDA boronate often precipitates. If not, concentrate the solvent under reduced pressure.

  • Purification: Wash the solid with diethyl ether (to remove unreacted boronic acid) and water (to remove excess MIDA). Recrystallize from Acetone/Ether if necessary.

  • Validation: Check ¹¹B NMR. A shift from ~30 ppm (sp²) to ~10–12 ppm (sp³) confirms protection.

Step 2: Chemoselective Cross-Coupling (The "Bromide-First" Reaction)

Coupling the protected intermediate to an external boronic acid.

Reagents:

  • Electrophile: MIDA-Protected Substrate (from Step 1) (1.0 equiv)

  • Nucleophile: External Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Temperature: 60–80°C

Procedure:

  • Inertion: Purge the reaction vessel with Argon/Nitrogen. Oxygen promotes homocoupling and catalyst deactivation.

  • Addition: Add the MIDA-substrate, external boronic acid, base, and catalyst.

  • Reaction: Stir at 60–80°C for 4–12 hours.

    • Note: The MIDA boronate remains intact under anhydrous conditions (slow-release is minimized if water is excluded).

  • Monitoring: Monitor by LC-MS. Look for the consumption of the bromide.

  • Isolation: Filter through Celite, concentrate, and purify via flash chromatography (SiO₂). MIDA boronates are silica-stable.

Step 3: Deprotection (Releasing the Boronic Acid)

Regenerating the boronic acid for the next cycle.

Reagents:

  • Solvent: THF:Water (3:1)

  • Base: NaOH (1M, 3.0 equiv) or NaHCO₃ (sat. aq.)

Procedure:

  • Stir the coupled MIDA product in THF/NaOH at room temperature for 30 minutes.

  • Quench with NH₄Cl or dilute HCl (carefully, to pH 6–7).

  • Extract with Ethyl Acetate. The MIDA ligand remains in the aqueous phase; the free boronic acid moves to the organic phase.

Protocol B: Direct Polycondensation (Polymer Synthesis)

Objective: To synthesize poly(m-benzamide) derivatives via step-growth polymerization. Mechanism: A "Catalyst-Transfer" or standard Step-Growth mechanism where the monomer reacts with itself.

Experimental Setup
  • Concentration: High concentration (0.2 M – 0.5 M) favors higher molecular weight (MW).

  • Stoichiometry: Exact 1:1 internal stoichiometry is inherent to the molecule, making it ideal for high conversion (Carothers equation).

Reagents:

  • Monomer: (3-(3-Bromobenzamido)phenyl)boronic acid (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (2–5 mol%)

  • Base: Na₂CO₃ (2M aqueous, 2.0 equiv)

  • Solvent: Toluene:Ethanol (2:1) or DMF (if solubility is an issue)

  • Phase Transfer Agent: Aliquat 336 (if using Toluene/Water biphasic system)

Procedure:

  • Degassing: Vigorously degas all solvents (freeze-pump-thaw x3). Oxygen acts as a chain terminator.

  • Initiation: Mix monomer, solvent, and base under Argon. Add Pd catalyst last.

  • Polymerization: Heat to 90°C for 24–48 hours. The mixture may darken/precipitate as the polymer grows.

  • End-Capping (Optional but Recommended):

    • Add phenylboronic acid (excess) and stir for 2 hours (caps bromide ends).

    • Add bromobenzene (excess) and stir for 2 hours (caps boronic acid ends).

  • Precipitation: Pour the reaction mixture into cold Methanol containing 1% HCl. The polymer will precipitate.

  • Purification: Filter, wash with water and methanol. Soxhlet extraction may be required to remove oligomers.

Mechanistic Insight & Troubleshooting

The "Slow-Release" Phenomenon

In Protocol A (MIDA), if you observe self-coupling of the MIDA-protected substrate, it indicates hydrolytic instability .

  • Cause: Presence of water in the "Anhydrous" coupling step.[5]

  • Fix: Ensure K₃PO₄ is dried (fused) and solvents are anhydrous. MIDA boronates hydrolyze slowly in the presence of water and base, releasing the active boronic acid which then reacts with the bromide of another molecule.

Catalyst Poisoning

The amide backbone can coordinate to Palladium, potentially poisoning the catalyst (forming stable Pd-Amide chelates).

  • Solution: Use bidentate ligands with large bite angles (e.g., Xantphos, dppf) to outcompete the amide coordination.

Visualizing the MIDA Cycle

MIDA_CycleStep1Free Boronic Acid(Reactive)Step2MIDA Complexation(Reflux/Dean-Stark)Step1->Step2Step3MIDA Boronate(Inert sp3 Boron)Step2->Step3- 2 H2OStep4Suzuki Coupling(Reacts at Ar-Br only)Step3->Step4+ Ar-B(OH)2 (External)+ Pd(0)Step5Coupled Product(Still Protected)Step4->Step5Step6Hydrolysis (NaOH)(Removes MIDA)Step5->Step6Step6->Step1Regenerates B(OH)2for next cycle

Figure 2: The protection-deprotection cycle enabling chemoselective coupling of bifunctional monomers.

References

  • Gillis, E. P., & Burke, M. D. (2007).[1][3][6] A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks.[6][7] Journal of the American Chemical Society, 129(21), 6716-6717.[6] Link

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Magnetically Distinct. Journal of the American Chemical Society, 132(34), 12068–12078. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Yokozawa, T., & Ohta, Y. (2016). Transformation of Step-Growth Polymerization into Living Chain-Growth Polymerization. Chemical Reviews, 116(4), 1950–1968. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link

Disclaimer: This Application Note is for research purposes only. All chemical handling should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat). The synthesis of boronic acids involves potential hazards regarding stoichiometry and oligomerization.

Application Notes and Protocols: A Step-by-Step Guide to Amide Bond Formation in Boronic Acid-Containing Molecules

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integration of boronic acids into peptides and other small molecules is a rapidly advancing area in drug discovery, highlighted by the clinical success of drugs like Bortezomib (Velcade®). The unique ability of the boronic acid moiety to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases, makes it a powerful pharmacophore. However, the chemical reactivity of the boronic acid group presents significant challenges during standard amide bond formation, a cornerstone reaction in medicinal chemistry. This guide provides a comprehensive overview and detailed, field-proven protocols for the successful synthesis of amide bonds in molecules containing a boronic acid, with a focus on protecting group strategies, coupling conditions, and deprotection methods.

Introduction: The Significance and Challenge of Boronic Acid Amides

Amide bonds are the fundamental linkages in peptides and proteins and are present in a vast number of pharmaceuticals.[1] Boronic acids, on the other hand, are valuable for their unique electronic properties, acting as transition state analogs for serine proteases.[2] The combination of these two functionalities in a single molecule, such as in peptide boronic acids, has led to the development of potent and selective enzyme inhibitors.[3]

The primary challenge in synthesizing these molecules lies in the inherent reactivity of the boronic acid group. It is a Lewis acid with a vacant p-orbital, making it susceptible to undesired reactions under standard amide coupling conditions.[4][5] Moreover, boronic acids can form trimeric anhydrides known as boroxines, which can complicate purification and quantification.[6] Therefore, a robust strategy involving the protection of the boronic acid moiety is essential for a successful and high-yielding synthesis.

The Strategic Imperative: Protecting the Boronic Acid

To prevent unwanted side reactions during amide bond formation, the boronic acid group must be temporarily masked with a protecting group. The ideal protecting group should be stable to the amide coupling conditions and easily removable under mild conditions that do not compromise the integrity of the newly formed amide bond or other functional groups in the molecule.

Several protecting groups have been developed for boronic acids, with pinacol esters, pinanediol esters, and N-methyliminodiacetic acid (MIDA) esters being the most widely used in the context of amide synthesis.[5][6]

Table 1: Common Protecting Groups for Boronic Acids in Amide Synthesis
Protecting GroupStructureStabilityDeprotection ConditionsKey Advantages
Pinacol Ester Cyclic boronic esterStable to chromatography, many anhydrous reaction conditions.[6]Acidic hydrolysis (e.g., TFA), oxidative cleavage (e.g., NaIO4), or transesterification.[4][7]Readily available, widely used.
Pinanediol Ester Chiral cyclic boronic esterGreater stability than pinacol esters.[8]Transesterification with an excess of another boronic acid (e.g., isobutylboronic acid) under acidic conditions.[6]Enables stereoselective synthesis of α-aminoboronic acids.[8]
MIDA Ester Trivalent chelateHighly stable to a wide range of conditions including anhydrous cross-coupling, chromatography, and mild aqueous base.[5][9]Mild aqueous base (e.g., NaOH or NaHCO3 in THF/H2O or MeOH/H2O).[9]Exceptional stability and orthogonality, allows for iterative cross-coupling reactions.[5]

Experimental Protocols: A Three-Stage Workflow

The synthesis of an amide bond in a boronic acid-containing molecule can be systematically approached in three key stages: Protection , Coupling , and Deprotection .

Workflow Start Boronic Acid-Containing Carboxylic Acid or Amine Protection Stage 1: Boronic Acid Protection Start->Protection Protected_Intermediate Protected Boronic Acid Intermediate Protection->Protected_Intermediate Coupling Stage 2: Amide Bond Formation Protected_Intermediate->Coupling Protected_Amide Protected Boronic Acid Amide Coupling->Protected_Amide Deprotection Stage 3: Boronic Acid Deprotection Protected_Amide->Deprotection Final_Product Final Amide-Boronic Acid Product Deprotection->Final_Product

Figure 1: General three-stage workflow for amide bond formation in boronic acid-containing molecules.
Protocol 1: Amide Coupling using a Pinacol-Protected Boronic Acid

This protocol is suitable for many applications and utilizes the widely available pinacol protecting group.

Stage 1: Protection of the Boronic Acid

  • Objective: To convert the free boronic acid to its pinacol ester.

  • Materials:

    • Boronic acid-containing substrate

    • Pinacol

    • Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)

    • Dean-Stark apparatus (for azeotropic removal of water) or a drying agent (e.g., MgSO4)

  • Procedure:

    • To a solution of the boronic acid (1.0 eq) in the chosen anhydrous solvent, add pinacol (1.1 eq).

    • If using a Dean-Stark apparatus, reflux the mixture until no more water is collected.

    • Alternatively, stir the mixture with a drying agent like anhydrous MgSO4 at room temperature or with gentle heating.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent under reduced pressure. The crude pinacol boronate can often be used directly in the next step or purified by silica gel chromatography.[8]

Stage 2: Amide Coupling

  • Objective: To form the amide bond using a standard coupling reagent.

  • Materials:

    • Pinacol-protected boronic acid-containing carboxylic acid (1.0 eq)

    • Amine (1.1 eq)

    • Coupling reagent (e.g., TBTU, HATU, or EDC/HOBt) (1.2 eq)

    • Base (e.g., DIPEA or N-methylmorpholine) (2.0-3.0 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

  • Procedure:

    • Dissolve the pinacol-protected boronic acid-containing carboxylic acid in the anhydrous solvent.

    • Add the amine and the base to the solution.

    • In a separate vial, dissolve the coupling reagent in the same solvent and add it to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3), and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the resulting protected amide by silica gel chromatography.

Stage 3: Deprotection of the Pinacol Ester

  • Objective: To remove the pinacol group and reveal the free boronic acid.

  • Method A: Transesterification with Isobutylboronic Acid

    • Procedure:

      • Dissolve the pinacol-protected amide in a biphasic solvent system of n-heptane and methanol.[6][10]

      • Add isobutylboronic acid (2.0-3.0 eq) and an aqueous acid (e.g., 1N HCl).

      • Stir the mixture vigorously at room temperature overnight.

      • Separate the aqueous layer, wash with n-heptane, and then concentrate under reduced pressure to obtain the desired boronic acid.[10]

  • Method B: Two-Step Deprotection via Diethanolamine Adduct

    • Procedure:

      • Dissolve the pinacol boronate in diethyl ether and add diethanolamine (1.1 eq). A white precipitate of the diethanolamine adduct should form within 30 minutes.[2]

      • Filter the precipitate, wash with ether, and dry.

      • Hydrolyze the diethanolamine adduct by dissolving it in an appropriate solvent and treating it with an acid (e.g., HCl) to yield the free boronic acid.[2]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Protected Amino Boronic Acids

This protocol outlines the incorporation of a boronic acid-containing amino acid into a peptide chain using solid-phase synthesis.

SPPS_Workflow cluster_cycle SPPS Cycle Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Wash1 Wash Fmoc_Deprotection->Wash1 Repeat for each amino acid Coupling Coupling: Fmoc-AA-OH, Coupling Reagent, Base Wash1->Coupling Repeat for each amino acid Wash2 Wash Coupling->Wash2 Repeat for each amino acid Wash2->Fmoc_Deprotection Repeat for each amino acid Cleavage Final Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Start Resin Immobilization Immobilize Fmoc-Protected α-Aminoboronate (Pinacol Ester) on Resin Start->Immobilization Immobilization->Fmoc_Deprotection Deprotection Boronic Acid Deprotection (e.g., Transesterification) Cleavage->Deprotection Final_Peptide Peptide Boronic Acid Deprotection->Final_Peptide

Figure 2: Workflow for solid-phase synthesis of peptide boronic acids.
  • Objective: To synthesize a peptide with a C-terminal boronic acid.

  • Key Building Block: Fmoc-protected α-aminoboronic acid pinacol ester.[3][11]

  • Procedure:

    • Immobilization: The Fmoc-protected α-aminoboronic acid pinacol ester can be immobilized onto a suitable resin, such as 1-glycerol polystyrene resin.[11]

    • Peptide Elongation: Standard Fmoc-SPPS cycles are performed.[1][]

      • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF.

      • Washing: Thoroughly wash the resin with DMF and DCM.

      • Coupling: Add the next Fmoc-protected amino acid, a coupling reagent (e.g., HBTU/HOBt or HATU), and a base (e.g., DIPEA) in DMF. Allow the coupling reaction to proceed for 1-2 hours.

      • Washing: Wash the resin again with DMF and DCM.

      • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

    • Cleavage and Side-Chain Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water), to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[1]

    • Boronic Acid Deprotection: The resulting peptide, still bearing the pinacol-protected boronic acid, is then subjected to one of the deprotection methods described in Protocol 1, Stage 3.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in amide coupling - Incomplete activation of the carboxylic acid.- Steric hindrance.- Side reaction of the unprotected boronic acid.- Use a more potent coupling reagent (e.g., HATU).- Increase reaction time and/or temperature.- Ensure complete protection of the boronic acid before coupling.
Incomplete deprotection of pinacol ester - Insufficient acid or transesterification reagent.- Steric hindrance around the boronate ester.- Increase the equivalents of the deprotecting agent (e.g., isobutylboronic acid).- Extend the reaction time.- Consider the two-step diethanolamine method for stubborn cases.[2]
Formation of boroxine during workup - Presence of water with the free boronic acid.- Minimize exposure to water during purification.- Lyophilize the final product from an appropriate solvent system to obtain the boronic acid, which may exist in equilibrium with its boroxine.[6]
Racemization during coupling - Use of certain coupling reagents or excessive base.- Add a racemization suppressant like HOBt or Oxyma Pure.- Use a less hindered base like N-methylmorpholine instead of DIPEA.- TBTU has been shown to suppress racemization in fragment condensation for Bortezomib synthesis.[6]

Conclusion

The synthesis of amides in the presence of a boronic acid moiety is a critical capability for the development of novel therapeutics. By employing a strategic approach centered on the use of appropriate protecting groups, researchers can successfully navigate the chemical challenges posed by the reactive boronic acid. The protocols detailed in this guide, utilizing common protecting groups like pinacol and MIDA esters, provide a robust framework for the synthesis of these valuable compounds, from simple small molecules to complex peptide boronic acids. Careful selection of the protection/deprotection strategy based on the overall molecular structure and desired reaction conditions will ensure high yields and purity of the final target molecules.

References

  • K. A. Kiselgof, S. M. Katz, and J. A. Tunge, "15.1.7 Peptide Boronic Acids," in Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol. E 22, Georg Thieme Verlag, 2005.
  • M. G. V. P. de Visser, J. van der Marel, and G. A. van der Marel, "Strategies for the synthesis of peptide-boronic acids," RSC Chemical Biology, vol. 2, no. 1, pp. 63-74, 2021.
  • A. S. Ivanov, I. V. Zavarzin, and V. V. K. V. Zavarzin, "A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation," Tetrahedron Letters, vol. 50, no. 46, pp. 6301-6304, 2009.
  • W. L. Santos, "Synthesis and Application of Boronic Acid Derivatives," Virginia Tech, 2010. [Online]. Available: [Link]

  • D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine, 2nd ed. Wiley-VCH, 2011.
  • A. M. G. C. de Souza, et al., "Convenient amidation of carboxyl group of carboxyphenylboronic acids," Journal of the Brazilian Chemical Society, vol. 28, pp. 138-144, 2017.
  • T. Desrues, J. Legros, P. Jubault, and T. Poisson, "Flow synthesis of an α-amino boronic ester as key precursor of Bortezomib drug," Reaction Chemistry & Engineering, vol. 7, no. 6, pp. 1285-1288, 2022.
  • S. J. Lange, et al., "Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach," Chemical Science, vol. 11, no. 36, pp. 9849-9855, 2020.
  • C. A. Hutton, et al., "Deprotection of pinacolyl boronate esters by transesterification with polystyrene-boronic acid," Tetrahedron Letters, vol. 45, no. 25, pp. 4991-4994, 2004.
  • European Patent Office, "PROCESS FOR MAKING BORTEZOMIB AND THE INTERMEDIATES FOR THE PROCESS," EP 2627636 B1, 2012.
  • "Method for synthesizing bortezomib," CN101812026A, 2010.
  • J. Sun, M. T. Perfetti, and W. L. Santos, "A Method for the Deprotection of Alkylpinacolyl Boronate Esters," The Journal of Organic Chemistry, vol. 76, no. 9, pp. 3571-3575, 2011.
  • M. D. Burke, et al., "Preparation of MIDA Anhydride and Reaction with Boronic Acids," Organic Syntheses, vol. 90, pp. 323-336, 2013.
  • "BORTEZOMIB, PS 341 - New Drug Approvals," Food and Drug Administr
  • E. P. Gillis and M. D. Burke, "Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates," Journal of the American Chemical Society, vol. 130, no. 43, pp. 14084-14085, 2008.
  • S. P. A. Hinkes and C. Klein, "Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids," Organic Letters, vol. 18, no. 15, pp. 3822-3825, 2016.
  • J. Blanchet, et al.
  • Sigma-Aldrich, "MIDA-protected Boronate Esters," Chemfiles, vol. 8, no. 2, 2008.
  • M. D. Burke, et al., "Regioselective routes to orthogonally-substituted aromatic MIDA boronates," Organic & Biomolecular Chemistry, vol. 14, no. 25, pp. 5937-5941, 2016.
  • M. D. Burke, et al.
  • BenchChem, "Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis," 2025.
  • S. K. Sharma, A. K. Verma, and V. K. Tandon, "Recent Advances in the Synthesis and Reactivity of MIDA Boronates," Chemistry – An Asian Journal, vol. 15, no. 23, pp. 3966-3987, 2020.

Sources

Application Note: Reaction Conditions for Cross-Coupling (3-(3-Bromobenzamido)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the reaction protocols for (3-(3-Bromobenzamido)phenyl)boronic acid , a bifunctional "AB-type" building block. This molecule contains both a nucleophilic boronic acid moiety and an electrophilic aryl bromide, linked by a stable amide bond.

Critical Technical Insight: The presence of both reactive termini on the same scaffold creates a direct competition between Suzuki-Miyaura Polycondensation (SPC) and controlled cross-coupling . Without specific intervention, this substrate will naturally polymerize to form poly(amide-arylene)s.

This guide provides two distinct workflows:

  • Protocol A: Controlled Polymerization (Synthesis of conjugated amide-linked backbones).

  • Protocol B: Selective Cross-Coupling (Strategies to utilize the molecule as a linker without oligomerization).

Part 1: The Chemistry of AB-Type Monomers[1]

Before initiating any experiment, it is vital to understand the "AB-Monomer Paradox." Unlike standard A-A + B-B couplings, where stoichiometry is controlled by weighing two different reagents, an AB monomer has perfect 1:1 internal stoichiometry.

Reactivity Landscape
  • Amide Linker: Generally stable under standard Suzuki basic conditions (

    
    , 
    
    
    
    ). However, it increases the polarity and potential for hydrogen bonding, often necessitating polar aprotic cosolvents (DMF, DMAc).
  • Boronic Acid (

    
    ):  Prone to protodeboronation if the reaction is prolonged at high temperatures without active turnover.
    
  • Aryl Bromide (Ar-Br): The site of oxidative addition.[1]

Decision Matrix: Polymerization vs. Coupling

ReactionPathways Start (3-(3-Bromobenzamido) phenyl)boronic acid Cond_A Standard Suzuki (High Conc, 1:1 Stoich) Start->Cond_A Cond_B High Dilution or Protecting Groups (MIDA) Start->Cond_B Polymer Poly(amide-arylene) (Polymerization) Cond_A->Polymer  Intermolecular   Macrocycle Macrocycles (Cyclization) Cond_A->Macrocycle  Intramolecular (Low Conc)   Linker Discrete Cross-Coupled Product Cond_B->Linker  Selective Reaction  

Figure 1: Reaction pathways dictated by concentration and protecting group strategy.

Part 2: Protocol A - Suzuki-Miyaura Polycondensation (SPC)

Objective: To synthesize an amide-linked conjugated polymer. This is the default behavior of the substrate.

Reagents & Materials
  • Monomer: (3-(3-Bromobenzamido)phenyl)boronic acid (1.0 equiv).

  • Catalyst:

    
     (1–3 mol%) or 
    
    
    
    / SPhos (for higher molecular weight).
  • Base: Aqueous

    
     (2.0 M, 3–5 equiv).
    
  • Solvent System: THF/Water (2:1) or DMF/Water (if solubility is poor).

  • End-Capper (Optional): Phenylboronic acid (to cap Br ends) and Bromobenzene (to cap Boron ends).

Step-by-Step Procedure
  • Degassing (Critical): The presence of oxygen will cause homocoupling (Glaser-type side reactions) or catalyst poisoning. Sparge all solvents with Argon or Nitrogen for 30 minutes prior to use.

  • Setup: In a Schlenk tube or 3-neck flask equipped with a condenser, add the monomer and catalyst. Cycle vacuum/Argon 3 times.

  • Addition: Add the degassed solvent via syringe, followed by the aqueous base.

    • Note: The mixture may be biphasic. Vigorous stirring is essential.

  • Reaction: Heat to 85°C (reflux if using THF) for 24–48 hours.

    • Visual Check: The solution should darken (orange/brown) as Pd(0) species form. Black precipitation indicates catalyst decomposition (Pd black).

  • End-Capping (Optional but Recommended):

    • Add phenylboronic acid (10 mol%), stir 2 hours.

    • Add bromobenzene (10 mol%), stir 2 hours.

    • Reasoning: This removes reactive terminal groups that can affect stability.

  • Workup:

    • Cool to room temperature.[2]

    • Pour the reaction mixture into an excess of Methanol (10x volume) containing 1% HCl.

    • The polymer will precipitate. Filter and wash with water and methanol.

  • Purification: Soxhlet extraction (Methanol -> Hexanes -> Chloroform) is standard to remove oligomers and catalyst residues.

Optimization Table
ParameterCondition A (Standard)Condition B (High MW)Condition C (Green)
Catalyst


+ SPhos

(Heterogeneous)
Solvent Toluene/WaterDMFEthanol/Water
Base



Temp 90°C100°C70°C
Outcome Moderate MW, easy workupHigh MW, difficult workupLow MW, eco-friendly

Part 3: Protocol B - Selective Cross-Coupling (Linker Strategy)

Objective: To couple the boronic acid end to an external Aryl-Halide (Ar-X) without the monomer reacting with itself.

The Challenge: You cannot simply mix the AB monomer with an external partner; the AB monomer will polymerize. The Solution: Use MIDA-Boronates or Iterative Halogen-Selective Coupling . Since the starting material is the free acid, we must use a kinetic strategy or in-situ protection.

Strategy: The "Slow Addition" Protocol

If you cannot convert to a MIDA ester, you must simulate high dilution for the monomer while keeping the external partner in excess.

Reagents
  • Substrate A: (3-(3-Bromobenzamido)phenyl)boronic acid (The AB monomer).

  • Substrate B: External Aryl Iodide (Ar-I) (1.5 – 2.0 equiv). Note: Iodides are preferred over bromides to ensure the catalyst reacts with the external partner first.

  • Catalyst:

    
     (3 mol%).
    
Step-by-Step Procedure
  • Receiver Flask: Charge a flask with Substrate B (Ar-I) , Catalyst, and Base (

    
    ) in the solvent (Dioxane/Water). Heat to reaction temp (60–80°C).
    
  • Feed Stock: Dissolve the AB Monomer in Dioxane in a separate syringe.

  • Controlled Addition: Add the AB Monomer solution dropwise over 1–2 hours using a syringe pump.

    • Mechanism:[1][3][4][5][6][7][8] By keeping the concentration of the AB monomer low relative to the Ar-I, the Boronic acid of the monomer is statistically more likely to find the external Ar-I than its own Ar-Br tail.

  • Monitoring: Monitor by LC-MS. Look for the mass of Ar-Linker-Br.

    • Failure Mode: If you see repeating units (dimers/trimers of the linker), the addition was too fast.

Part 4: Troubleshooting & Critical Control Points

Catalyst Removal (Pharma Requirement)

Because amides can coordinate Pd, removing residual metal is difficult.

  • Recommendation: Use QuadraPure™ TU or Si-Thiol scavengers at the end of the reaction (stir 4h at 50°C before filtration).

Hydrolysis Risk

While benzamides are stable, prolonged exposure to hydroxide bases at >100°C can cleave the amide.

  • Mitigation: Use Carbonate (

    
    ) or Phosphate (
    
    
    
    ) bases rather than Hydroxides (
    
    
    ).
Solubility Issues

The amide bond promotes hydrogen bonding, making the monomer/polymer insoluble in non-polar solvents like Toluene.

  • Fix: Add 10–20% DMF or NMP to the solvent mixture to break H-bond aggregates.

Experimental Workflow Diagram

Workflow Step1 Degas Solvents (Ar/N2 Sparging 30 min) Step2 Charge Reactor: Monomer + Pd Catalyst Step1->Step2 Step3 Add Solvent + Base (Biphasic Mix) Step2->Step3 Step4 Reflux (85-100°C) 12-48 Hours Step3->Step4 Step5 Precipitation into MeOH/HCl Step4->Step5 Step6 Soxhlet Extraction (Purification) Step5->Step6

Figure 2: Standard workflow for Suzuki Polycondensation of amide-containing monomers.

References

  • Suzuki-Miyaura Coupling Mechanism & Overview: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Polycondensation of AB-Type Monomers (SCTP): Yokozawa, T., & Ohta, Y. (2016). Transformation of Step-Growth Polymerization into Living Chain-Growth Polymerization. Chemical Reviews, 116(4), 1950–1968. [Link]

  • MIDA Boronates for Selective Coupling: Gillis, E. P., & Burke, M. D. (2007).[7] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Amide Stability in Cross-Coupling: Szostak, M., et al. (2017).[9] General Method for the Suzuki–Miyaura Cross-Coupling of Amides. ACS Catalysis, 7(4), 2335–2339. [Link]

Sources

Application Note: (3-(3-Bromobenzamido)phenyl)boronic Acid as a Reversible Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Application: Kinetic Characterization and Inhibition of AmpC


-Lactamase
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Biology Division

Executive Summary

This guide details the application of (3-(3-Bromobenzamido)phenyl)boronic acid (hereafter referred to as 3-BBBA ) as a reversible covalent inhibitor. While boronic acids are widely recognized as transition-state analogs for serine proteases and


-lactamases, the specific inclusion of the 3-bromobenzamido side chain enhances molecular recognition, mimicking the amide side chains found in penicillin and cephalosporin antibiotics.

This protocol is designed for researchers aiming to characterize the kinetic profile (


, 

,

)
of boronic acid transition state inhibitors (BATSIs). Unlike permanent covalent inhibitors (e.g., aspirin, penicillin), 3-BBBA offers a distinct pharmacological advantage: it forms a tetrahedral boronate adduct with the catalytic serine that mimics the high-energy transition state of amide hydrolysis but remains chemically reversible.

Mechanism of Action (MOA)

The Chemical Logic

The efficacy of 3-BBBA relies on the unique electron-deficient nature of the boron atom.

  • Recognition: The 3-bromobenzamido moiety binds to the enzyme's side-chain recognition pocket (R1 site), providing specificity similar to the phenylacetyl group of Benzylpenicillin.

  • Warhead Engagement: The trigonal planar (

    
    ) boron atom acts as a Lewis acid.
    
  • Covalent Capture: The active site nucleophile (Serine-64 in AmpC) attacks the boron, converting it to a tetrahedral (

    
    ) anionic species.
    
  • Reversibility: Unlike the acyl-enzyme intermediate formed by

    
    -lactams (which hydrolyzes slowly or not at all), the boronate adduct is thermodynamically stable yet kinetically reversible, allowing the inhibitor to dissociate without permanently damaging the enzyme.
    
Reaction Coordinate Diagram

MOA cluster_0 Reversible Covalent Cycle Enzyme Free Enzyme (Ser-OH) Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis k1 (Association) Inhibitor Inhibitor (3-BBBA) (Trigonal Boron) Inhibitor->Michaelis k1 (Association) Michaelis->Enzyme k-1 Michaelis->Inhibitor k-1 Adduct Covalent Adduct (Tetrahedral Boronate) Michaelis->Adduct k2 (Covalent Bond Formation) TS Transition State (Tetrahedral) Adduct->Michaelis k-2 (Dissociation)

Figure 1: The reversible covalent inhibition cycle.[1][2][3][4][5] Note that


 is a function of both the non-covalent affinity (

) and the covalent bond formation/breakage rates.

Experimental Protocols

Reagent Preparation & Handling

Critical Note on Buffer Selection: Avoid buffers with vicinal diols (e.g., Tris) or


-hydroxy acids (e.g., Citrate) at high concentrations, as they can complex with the boronic acid warhead, reducing effective inhibitor concentration.
  • Stock Solution: Dissolve 3-BBBA in 100% DMSO to 10 mM. Store at -20°C.

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.0), 0.01% Triton X-100 (to prevent promiscuous aggregation).

  • Substrate: Nitrocefin (chromogenic

    
    -lactam substrate), 
    
    
    
    = 486 nm.
Protocol A: IC50 Determination (Steady-State)

This assay determines the concentration required to inhibit 50% of enzyme activity.

  • Enzyme Prep: Dilute AmpC

    
    -lactamase to 2 nM in Assay Buffer.
    
  • Inhibitor Dilution: Prepare a 10-point serial dilution of 3-BBBA in Assay Buffer (range: 100

    
    M to 0.1 nM). Keep DMSO constant (< 1%).[6]
    
  • Pre-incubation:

    • Mix 50

      
      L Enzyme + 25 
      
      
      
      L Inhibitor.
    • Incubate for 10 minutes at 25°C. Note: Boronic acids are slow-binding; pre-incubation is essential to reach equilibrium.

  • Reaction Start: Add 25

    
    L Nitrocefin (Final conc: 
    
    
    
    M, approx
    
    
    ).
  • Measurement: Monitor Absorbance at 486 nm for 5 minutes.

  • Analysis: Fit the initial velocities (

    
    ) to the 4-parameter logistic equation.
    
Protocol B: Reversibility Assay (Jump Dilution)

This protocol validates that the inhibition is indeed reversible and not due to non-specific denaturation or permanent alkylation.

JumpDilution Step1 1. High Concentration Incubation [E] = 100x, [I] = 10x IC50 Step2 2. Rapid Dilution (100-fold) into Substrate Solution Step1->Step2 t = 30 min Step3 3. Monitor Recovery of Enzymatic Activity Step2->Step3 t = 0 to 60 min Control Control: Enzyme incubated with DMSO only Diluted identically Control->Step2

Figure 2: Jump Dilution Workflow. If reversible, the inhibited sample will regain activity as the inhibitor dissociates upon dilution.

Procedure:

  • Incubation: Incubate Enzyme (200 nM) with 3-BBBA (20

    
    M, >10x IC50) for 30 mins.
    
  • Dilution: Rapidly dilute the mixture 100-fold into a cuvette containing 100

    
    M Nitrocefin (Final [E] = 2 nM, Final [I] = 0.2 
    
    
    
    M).
  • Control: Run a parallel experiment with Enzyme + DMSO diluted 100-fold.

  • Result Interpretation:

    • Reversible:[1][2][3][5][7] The progress curve will show an upward curvature (lag phase) as the inhibitor dissociates and activity is restored.

    • Irreversible:[2][7] The activity remains flat/suppressed relative to the control.

Data Analysis & Expected Results

Quantitative Parameters

When characterizing 3-BBBA, report the following parameters to ensure reproducibility.

ParameterDefinitionExpected Range (AmpC)Calculation Method
IC50 Half-maximal inhibitory conc.10 nM - 1

M
4-PL Fit (Pre-incubated)

Inhibition Constant< IC50Cheng-Prusoff:


Dissociation Rate Constant

to

Recovery kinetics fit
Residence Time Duration of target engagement1 - 100 min

Troubleshooting Common Issues
  • Issue: IC50 shifts with incubation time.

    • Cause: Slow-binding kinetics typical of boronic acids.

    • Fix: Always report IC50 with the specific pre-incubation time (e.g.,

      
      ).
      
  • Issue: Low activity in control.

    • Cause: Enzyme instability or buffer incompatibility.

    • Fix: Ensure Phosphate buffer is fresh; avoid Tris/Carbohydrate buffers that bind Boron.

References

  • Mechanism of Boronic Acid Inhibition

    • Smetz, K. et al. (2025). Discovery of Boronic Acids-Based

      
      -Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.[8] Link
      
    • Note: Describes the structural basis of boronic acids targeting AmpC and KPC-2.
  • Reversibility & Kinetics: Tondi, D. et al. (2010). Boronic acids as potent, reversible inhibitors of the Class C -lactamase AmpC. Chem Biol Drug Des. Context: Establishes the standard protocols for determining and reversibility in this specific enzyme class.
  • Assay Protocols

    • Drawz, S. M. & Bonomo, R. A. (2010). Three Decades of

      
      -Lactamase Inhibitors. Clinical Microbiology Reviews. Link
      
    • Context: Comprehensive review of inhibitor kinetics and assay buffer consider
  • Compound Properties

    • Sigma-Aldrich Product Sheet. (3-(3-Bromobenzamido)phenyl)boronic acid. Link

    • Context: Physical properties and handling instructions.[6]

Sources

preparation of biaryl compounds using (3-(3-Bromobenzamido)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of Biaryl Amides using (3-(3-Bromobenzamido)phenyl)boronic acid

Part 1: Executive Summary & Strategic Analysis

(3-(3-Bromobenzamido)phenyl)boronic acid (CAS: 2246865-32-5) is a high-value bifunctional building block designed for the modular synthesis of complex biaryl scaffolds. Its structure features two distinct reactive handles: a boronic acid (nucleophile) and an aryl bromide (electrophile), linked by a robust benzamide bridge.

This dual functionality presents both a powerful opportunity and a significant synthetic challenge:

  • Opportunity: It serves as a "linker" unit in Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DEL), allowing the sequential attachment of two different aryl pharmacophores.

  • Challenge: Under standard Suzuki-Miyaura conditions, the molecule is capable of "head-to-tail" self-polymerization.

Core Directive: This guide details protocols to achieve chemoselectivity , enabling the researcher to synthesize discrete biaryl compounds rather than uncontrolled oligomers.

Chemical Profile
PropertySpecification
Chemical Name (3-(3-Bromobenzamido)phenyl)boronic acid
CAS Number 2246865-32-5
Molecular Weight 319.95 g/mol
Appearance White to off-white solid
Solubility DMSO, DMF, MeOH (warm); Low solubility in water/DCM
Reactivity Class Bifunctional Suzuki Monomer (Type A-B)
Storage 2-8°C, Hygroscopic (Store under Argon)

Part 2: Mechanistic Strategy & Workflow

To synthesize discrete biaryl compounds, we must exploit the kinetic differences in oxidative addition rates between halogen species.

  • Rule of Thumb:

    
    
    
  • Strategy A (Boron-First): Reacting the reagent with an Aryl Iodide (Ar-I). The Palladium catalyst will preferentially insert into the external Ar-I bond rather than the internal Ar-Br bond of the reagent. This couples the boronic acid end, leaving the bromide intact for a second step.

  • Strategy B (Bromide-First): Requires protection of the boronic acid (e.g., as a MIDA boronate) to prevent self-coupling, as the internal boronic acid is indistinguishable from an external boronic acid partner.

Visualizing the Chemoselective Pathway

Chemoselectivity Start (3-(3-Bromobenzamido) phenyl)boronic acid Cat Pd Catalyst (Kinetic Control) Start->Cat ArI Partner A: Aryl Iodide (Ar-I) ArI->Cat Fast Oxidative Addition ArB Partner B: Aryl Boronic Acid ArB->Cat Competing Transmetallation Prod1 Product A: Biaryl-Amide-Bromide (Discrete) Cat->Prod1 Preferred Path (Ar-I >> Ar-Br) Poly Side Product: Oligomers/Polymers (Uncontrolled) Cat->Poly If Ar-Br reacts (Slow)

Figure 1: Kinetic control strategy. Using Aryl Iodides directs the reaction toward discrete biaryl formation (Green path) by outcompeting the internal Bromide.

Part 3: Detailed Experimental Protocols

Protocol 1: Chemoselective Coupling (Boron-Retention Strategy)

Objective: To couple the boronic acid moiety with an external Aryl Iodide while preserving the internal Aryl Bromide for future diversification.

Reagents:

  • (3-(3-Bromobenzamido)phenyl)boronic acid (1.0 equiv)[1]

  • Aryl Iodide (Ar-I) (1.2 equiv) — Excess ensures complete consumption of the boronic acid.

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane).

Step-by-Step Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add the boronic acid reagent (320 mg, 1.0 mmol) and the target Aryl Iodide (1.2 mmol).

  • Degassing: Dissolve in 1,4-Dioxane (8 mL). Degas the solution by bubbling Argon through it for 10 minutes. Critical: Oxygen promotes homocoupling.

  • Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) quickly under an Argon stream.

  • Base Addition: Add degassed 2.0 M Na₂CO₃ (1.5 mL).

  • Reaction: Heat the mixture to 80°C (oil bath).

    • Note: Do not exceed 90°C. Higher temperatures increase the rate of oxidative addition to the internal bromide (side reaction).

  • Monitoring: Monitor by TLC or LC-MS every 2 hours. Look for the disappearance of the boronic acid starting material.

    • Success Indicator: Formation of a single major peak with mass = [Reagent - B(OH)₂ + Ar].

    • Failure Indicator: Appearance of polymeric species (broad streaks on TLC) or dimers.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product (Biaryl-Amide-Bromide) is typically less polar than the starting boronic acid.

Protocol 2: Sequential Library Synthesis (Iterative Coupling)

Objective: To use the product from Protocol 1 (now an Aryl Bromide) to attach a second aryl group, creating a tri-aryl system.

Reagents:

  • Isolated Biaryl-Amide-Bromide (from Protocol 1) (1.0 equiv).

  • Diverse Aryl Boronic Acids (Ar'-B(OH)₂) (1.5 equiv).

  • Catalyst: XPhos Pd G2 or Pd(OAc)₂/SPhos (active systems required for aryl chlorides/bromides).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene/Water (10:1).

Procedure:

  • Setup: Combine the Biaryl-Amide-Bromide (0.5 mmol) and the new Aryl Boronic Acid (0.75 mmol) in a reaction vial.

  • Catalysis: Add XPhos Pd G2 (2 mol%). This catalyst is highly active for aryl bromides and allows the reaction to proceed at lower temperatures (60-80°C), minimizing amide hydrolysis.

  • Reaction: Stir at 80°C for 4-12 hours.

  • Purification: Standard workup and chromatography.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oligomerization Internal bromide reacted with internal boron.1. Switch partner to Aryl Iodide (more reactive). 2. Lower temperature (60°C). 3. Increase concentration of external partner.
Protodeboronation Boronic acid cleaved before coupling.1. Use anhydrous conditions with anhydrous base (Cs₂CO₃) in DMF. 2. Switch to Pd(dppf)Cl₂ catalyst.
Low Conversion Catalyst poisoning or poor solubility.1. Ensure solvent is degassed thoroughly. 2. Add a co-solvent (EtOH or Water) to dissolve inorganic base.
Hydrolysis of Amide Harsh basic conditions at high T.Use weaker bases (K₃PO₄ or KHCO₃) and avoid refluxing water.

Self-Validating Check: Before scaling up, perform a "Competition Test": Mix 1 eq of the Reagent, 1 eq of Ph-I, and 1 eq of Ph-Br. Run the reaction. If the product is exclusively derived from Ph-I coupling, your conditions are kinetically selective. If Ph-Br products appear, lower the temperature.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

Sources

catalytic cycles involving (3-(3-Bromobenzamido)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Cycles & Methodologies for (3-(3-Bromobenzamido)phenyl)boronic Acid

Abstract

This guide details the catalytic utility of (3-(3-Bromobenzamido)phenyl)boronic acid (CAS: 2246865-32-5), a bifunctional "Janus" building block possessing both a nucleophilic boronic acid moiety and an electrophilic aryl bromide, linked by a stable amide bridge. This unique structure allows it to participate in two distinct catalytic paradigms:

  • Synthetic Catalysis: As a monomer in Palladium-catalyzed Suzuki-Miyaura Cross-Coupling , enabling the synthesis of poly(amide-phenylenes) or iterative peptidomimetics.

  • Biological Catalysis: As a Transition State Analog (TSA) inhibitor, where the boron atom intercepts the catalytic cycle of serine proteases (e.g.,

    
    -lactamases), forming a reversible covalent adduct.[1]
    

Part 1: The Synthetic Catalytic Cycle (Suzuki-Miyaura)

The Mechanistic Landscape

The primary utility of this molecule lies in its ability to undergo Suzuki-Miyaura coupling.[2] However, its bifunctional nature presents a critical chemoselectivity challenge: Self-Polymerization vs. Cross-Coupling.

  • The Cycle: The Palladium catalyst cycles between Pd(0) and Pd(II).[3]

    • Oxidative Addition: Pd(0) inserts into the C-Br bond of the substrate.[4]

    • Activation: Base (e.g.,

      
      , 
      
      
      
      ) activates the boronic acid to a boronate species
      
      
      .
    • Transmetallation: The activated boron moiety transfers its organic group to the Pd(II) center.

    • Reductive Elimination: The C-C bond is formed, regenerating Pd(0).

  • The Competition: Because the molecule contains both the halide and the boronic acid, it can react with itself (Head-to-Tail Polycondensation) or with an external partner. Controlling this requires precise protocol design.

Visualization: The Competitive Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate (Br-end) TransMet Transmetallation Complex (Ar-Pd(II)-Ar') OxAdd->TransMet + Activated Boronate OxAdd->TransMet Reacts with External Partner Polymer Polymerization Pathway (Head-to-Tail) OxAdd->Polymer Reacts with another Substrate Molecule BaseAct Boronate Activation (Formation of Ar'-B(OH)3-) BaseAct->TransMet Transmetallation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Regenerates Substrate (3-(3-Bromobenzamido)phenyl)boronic acid Substrate->BaseAct + Base ExtPartner External Coupling Partner (R-X or R-B(OH)2)

Figure 1: The Palladium catalytic cycle illustrating the bifurcation between controlled cross-coupling and uncontrolled self-polymerization.

Part 2: Experimental Protocols

Protocol A: Chemoselective Capping (Library Synthesis)

Objective: To couple the boronic acid moiety to an external aryl chloride while leaving the aryl bromide intact for future functionalization. Rationale: Aryl chlorides are generally less reactive than aryl bromides towards oxidative addition. However, by using a specialized catalyst (e.g., XPhos Pd G2) that activates chlorides, or by simply leveraging the pre-existing boronic acid, we can direct the reaction. Note: To strictly prevent the internal bromide from reacting, the best approach is to use a catalyst system with high turnover for the external electrophile and keep the external electrophile in excess.

Reagents:

  • Substrate: (3-(3-Bromobenzamido)phenyl)boronic acid (1.0 equiv)

  • Coupling Partner: 4-Chloro-anisole (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (3 mol%) - Selected for mildness; avoids activating the internal Br too rapidly compared to the B(OH)2 transmetallation.

  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the Substrate (1.0 equiv) and Coupling Partner (1.2 equiv). Dissolve in DME/Water. Sparge with Argon for 15 minutes. Oxygen inhibits Pd(0).

  • Catalyst Addition: Add Pd(PPh3)4 (3 mol%) quickly under a positive stream of Argon. Seal the vial.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Control Point: Monitor via LC-MS. Look for the mass of the dimer (Self-coupling) vs. the Cross-coupled product. If self-coupling is observed, lower temperature to 60°C and increase the excess of the external partner.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The product will retain the Ar-Br motif.

Protocol B: Suzuki-Miyaura Polycondensation (SPC)

Objective: To synthesize poly(amide-phenylene) for materials applications. Rationale: Leveraging the AB-type monomer nature (Nucleophile + Electrophile on same molecule) to drive chain growth.

Reagents:

  • Monomer: (3-(3-Bromobenzamido)phenyl)boronic acid (High Purity >99%)

  • Catalyst: Pd(dppf)Cl2·DCM (2 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF/Water (degassed)

Step-by-Step Workflow:

  • Stoichiometry Check: For high molecular weight (Mn), the ratio of functional groups must be exactly 1:1. Since this is an AB-monomer, purity is the determining factor.

  • Initiation: Mix monomer, base, and solvent under Nitrogen. Add catalyst.[4][5][6][7][8][9][10]

  • Polymerization: Reflux at 90°C for 48 hours. The mixture may become viscous.

  • End-Capping (Crucial):

    • Add phenylboronic acid (excess) and reflux for 2 hours (Caps Br-ends).

    • Add bromobenzene (excess) and reflux for 2 hours (Caps Boron-ends).

  • Precipitation: Pour the reaction mixture into cold Methanol/HCl (9:1). Filter the solid polymer.

Part 3: Biological Catalysis (Protease Inhibition)

Mechanism of Action

This molecule acts as a Boronic Acid Transition State Inhibitor (BATSI) .

  • Target: Serine Proteases (e.g.,

    
    -lactamases, Elastase).
    
  • The "Trap": The catalytic serine hydroxyl group (

    
    ) of the enzyme attacks the Boron atom.
    
  • Transition State Mimicry: The boron converts from trigonal planar (

    
    ) to tetrahedral (
    
    
    
    ), mimicking the tetrahedral intermediate of peptide bond hydrolysis. This forms a stable, yet reversible, covalent adduct, effectively stalling the enzyme's catalytic cycle.
Visualization: Enzyme Inhibition Workflow

EnzymeInhibition Enzyme Free Enzyme (Active Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (Boronic Acid) Inhibitor->Complex Adduct Tetrahedral Adduct (Enzyme-Boronate) Complex->Adduct Covalent Bond Formation (Ser-O-B) Adduct->Enzyme Slow Dissociation (Reversible) Substrate Natural Substrate (Peptide) Substrate->Enzyme Blocked

Figure 2: The interruption of the enzymatic cycle. The boronic acid traps the active site serine, preventing the natural substrate from entering.

Part 4: Data Summary & Troubleshooting

Solubility & Stability Data
PropertySpecificationExperimental Note
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (Hexanes, DCM).
Protodeboronation Moderate RiskAvoid prolonged heating >100°C in aqueous base.
Storage 2–8°C, DesiccatedBoronic acids can dehydrate to boroxines (anhydrides); this is reversible with water.
Troubleshooting the Suzuki Cycle
  • Problem: Low Yield / Black Precipitate.

    • Cause: "Palladium Black" formation. The catalyst decomposed before the cycle completed.

    • Fix: Increase ligand concentration (add free

      
      ) or switch to a palladacycle precatalyst (e.g., XPhos Pd G3).
      
  • Problem: Homocoupling (Ar-Ar dimer).

    • Cause: Presence of Oxygen (leads to oxidative homocoupling of boronic acids).

    • Fix: Rigorous degassing (Freeze-Pump-Thaw is superior to sparging).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hall, D. G. (Ed.).[6] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • He, W., et al. (2019). Boronic Acid-Based Protease Inhibitors: Synthesis and Structural Characterization. Journal of Medicinal Chemistry, 62(12), 5673–5689. Link

  • Schlüter, A. D. (2001). The Suzuki Polycondensation: A Unique Tool for Polyphenylenes. Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1533–1556. Link

  • Combi-Blocks Inc. (2024). Product Data Sheet: (3-(3-Bromobenzamido)phenyl)boronic acid.[2] Link

Sources

functionalization of (3-(3-Bromobenzamido)phenyl)boronic acid via bromine handle

[1]

Executive Summary & Strategic Analysis

Target Molecule: (3-(3-Bromobenzamido)phenyl)boronic acid CAS: 2246865-32-5 (Representative Analog) Core Challenge: Chemoselectivity between two cross-coupling active sites.

This guide addresses the functionalization of the aryl bromide handle of (3-(3-Bromobenzamido)phenyl)boronic acid without compromising the boronic acid moiety. This molecule represents a classic "Janus" intermediate in medicinal chemistry: one face binds diols/sugars (boronic acid), while the other (aryl bromide) serves as a modular attachment point.

The Chemoselectivity Paradox

Attempting a direct Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on the aryl bromide presents a fatal flaw: Self-Oligomerization .

  • The Issue: The starting material contains both the electrophile (Ar-Br) and the nucleophile (Ar-B(OH)₂).

  • The Result: In the presence of Pd(0) and base, the molecule will cross-couple with itself, forming insoluble oligomers rather than reacting with your desired external coupling partner.

The Solution: The MIDA (N-methyliminodiacetic acid) Protection Strategy . By temporarily converting the sp²-hybridized boronic acid into a sp³-hybridized MIDA boronate, we "switch off" the boron's reactivity. This allows high-yield functionalization of the bromine handle, followed by a mild "switch on" deprotection.[1]

Mechanistic Logic & Workflow

The following diagram illustrates the failure mode of direct coupling versus the success of the MIDA strategy.

ChemoselectivityStart(3-(3-Bromobenzamido)phenyl)boronic acidDirectDirect Pd-Catalysis(Suzuki/Buchwald)Start->DirectPath A (Risky)MIDA_ProtMIDA Protection(sp3 Hybridization)Start->MIDA_ProtPath B (Recommended)OligomerPolymerization/Oligomerization(FAILURE)Direct->OligomerSelf-CouplingFunctionalizeFunctionalize Br Handle(Suzuki/Sonogashira/Heck)MIDA_Prot->FunctionalizeAr-Br ReactiveB-MIDA InertDeprotectMild Hydrolysis(Restore B(OH)2)Functionalize->DeprotectBase HydrolysisFinalFunctionalizedBoronic AcidDeprotect->FinalTarget Isolated

Figure 1: Strategic decision tree. Path A leads to polymerization due to competing nucleophilic/electrophilic sites. Path B utilizes orbital rehybridization (sp² → sp³) to mask boron reactivity.

Detailed Protocols

Phase 1: MIDA Protection (The "Switch Off")

Objective: Convert the reactive boronic acid into a chemically inert MIDA boronate. Mechanism: MIDA acts as a tridentate ligand. The nitrogen lone pair donates into the empty p-orbital of the boron, changing its geometry to tetrahedral (sp³). This prevents the transmetallation step in catalytic cycles.

Reagents:

  • Starting Material: (3-(3-Bromobenzamido)phenyl)boronic acid (1.0 equiv)

  • N-Methyliminodiacetic acid (MIDA) (1.2 – 1.5 equiv)[2]

  • Solvent: Toluene/DMSO (10:[2]1) or Toluene/DMF.

  • Dean-Stark trap (for water removal).

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the boronic acid substrate and MIDA to the flask.

  • Solvent: Add Toluene and DMSO (10:1 ratio). Note: DMSO is required to solubilize the polar MIDA ligand, while Toluene enables azeotropic water removal.

  • Reflux: Heat the mixture to reflux (approx. 115°C external temp) with vigorous stirring.

  • Monitoring: Reflux for 12–16 hours. Monitor water accumulation in the trap.

    • QC Check: Take an aliquot.[3] MIDA boronates are typically silica-stable. Check TLC (usually more polar than starting material) or ¹H NMR (look for the disappearance of B-OH protons and appearance of MIDA methylene doublets).

  • Workup: Cool to room temperature. The mixture may concentrate or precipitate.[4]

    • Dilute with Ethyl Acetate.

    • Wash with water (x3) to remove DMSO and excess MIDA.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (EtOAc/Hexanes or EtOAc/MeOH). MIDA boronates are stable on silica.

Phase 2: Functionalization of the Bromine Handle

Objective: React the aryl bromide while the boron remains protected. Scope: Compatible with Suzuki-Miyaura (with a different boronic acid), Buchwald-Hartwig (amination), Sonogashira (alkynylation), or Heck reactions.

Example: Suzuki Coupling with an External Boronic Acid (R-B(OH)₂)

Reagents:

  • MIDA-Protected Intermediate (1.0 equiv)

  • External Boronic Acid (R-B(OH)₂) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3–5 mol%)

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃. Avoid strong hydroxide bases which might prematurely hydrolyze the MIDA.

  • Solvent: THF/Water (4:1) or Dioxane.

Step-by-Step Protocol:

  • Degassing: In a sealable reaction vial, combine the MIDA-intermediate, external boronic acid, and base. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed solvent.

  • Catalyst: Add the Pd catalyst under a positive stream of Argon. Seal the vial.

  • Reaction: Heat to 60–80°C.

    • Critical Note: MIDA boronates are stable under anhydrous cross-coupling conditions. However, in the presence of water and base at high temps, slow hydrolysis can occur. Keep the temperature moderate (60°C) to favor the coupling of the free boronic acid (R-B(OH)₂) over the hydrolysis of the MIDA group.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry and concentrate.

  • Purification: Column chromatography. Isolate the Functionalized MIDA Boronate .

Phase 3: Deprotection (The "Switch On")

Objective: Remove the MIDA ligand to restore the bioactive boronic acid.[5]

Reagents:

  • Functionalized MIDA Boronate[1][2][5][6][7]

  • Base: NaOH (1M aqueous) or NaHCO₃ (saturated aqueous) for sensitive substrates.

  • Solvent: THF or MeOH.

Step-by-Step Protocol:

  • Dissolution: Dissolve the MIDA boronate in THF (approx. 0.1 M).

  • Hydrolysis: Add NaOH (1M, 3.0 equiv). Stir at Room Temperature.

    • Time: Reaction is usually fast (10–30 mins).

    • Monitoring: TLC will show the conversion of the spot to a baseline streak (boronic acid).

  • Quench & Isolation:

    • Acidify carefully with 1M HCl or NH₄Cl buffer to pH ~5–6. Do not go too acidic or you may hydrolyze the amide linker.

    • Extract with EtOAc or DCM (boronic acids can be amphiphilic; check aqueous phase).

    • Dry over Na₂SO₄ and concentrate.

Data Summary & Troubleshooting

ParameterMIDA BoronateFree Boronic AcidImplication
Hybridization sp³ (Tetrahedral)sp² (Trigonal Planar)MIDA is chemically inert to Pd-catalysis.
Silica Stability HighLow (Streaks/Degrades)MIDA allows easy purification of intermediates.
Solubility Soluble in organic solventsVariable (often poor)MIDA improves handling in synthesis.
Reactivity Inert to TransmetallationActive TransmetallationMust use MIDA to prevent self-coupling.
Troubleshooting Guide
  • Problem: MIDA group hydrolyzes during the Suzuki coupling (Phase 2).

    • Fix: Switch to anhydrous conditions (e.g., Anhydrous DMF/K₃PO₄) or lower the temperature. Use a more reactive external coupling partner to outcompete the hydrolysis rate.

  • Problem: Low yield in Phase 1 (Protection).

    • Fix: Ensure efficient water removal. If Dean-Stark is insufficient, use MIDA Anhydride (commercially available or synthesized via acetic anhydride dehydration of MIDA) which reacts with boronic acids without generating water.

References

  • Gillis, E. P., & Burke, M. D. (2007).[5] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Magnetically Distinct from Boronic Acids. Journal of the American Chemical Society, 132(34), 12048–12059. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. [Link]

solid-phase synthesis applications of benzamido boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis of Benzamido Boronic Acids

Executive Summary

Benzamido boronic acids represent a privileged scaffold in medicinal chemistry, most notably validated by the clinical success of Bortezomib (Velcade) and Ixazomib (Ninlaro) as proteasome inhibitors. These molecules function as reversible covalent inhibitors, where the electrophilic boron atom forms a tetrahedral adduct with the catalytic threonine residue of the 20S proteasome.

Solid-phase synthesis (SPS) of these compounds offers distinct advantages over solution-phase methods, including rapid purification, combinatorial library generation, and the ability to drive reactions to completion using excess reagents. However, the high affinity of boronic acids for diols and their susceptibility to oxidation present unique synthetic challenges.

This guide details the DEAM-PS (Diethanolaminomethyl Polystyrene) resin strategy, the industry "gold standard" for immobilizing boronic acids. By utilizing the resin itself as a protecting group, researchers can perform complex derivatizations—including amide couplings and multicomponent reactions—before releasing the free boronic acid in high purity.

Strategic Foundation: The DEAM-PS Anchor

The critical challenge in synthesizing boronic acids on solid support is preventing the Lewis-acidic boron atom from interfering with coupling reactions or irreversibly binding to the resin matrix.

The Solution: The DEAM-PS resin functions as a "traceless" linker. It contains a diethanolamine ligand that forms a cyclic boronate ester with the boronic acid.[1][2][3] This interaction is stabilized by an intramolecular N→B dative bond, effectively masking the boron’s reactivity during synthesis.

Mechanism of Action:

  • Loading: Rapid dehydration in anhydrous solvents anchors the boronic acid.

  • Stability: The resulting complex is stable to basic conditions (piperidine), amide coupling reagents (HATU/TBTU), and transition metal catalysts.

  • Cleavage: The N→B bond weakens in aqueous media, allowing hydrolysis to release the free boronic acid.

DEAM_Mechanism cluster_0 Step 1: Immobilization cluster_1 Step 2: Derivatization cluster_2 Step 3: Cleavage Resin DEAM-PS Resin (Free Ligand) Complex Resin-Boronate Complex (Protected N->B) Resin->Complex - 2 H2O (Anhydrous) BoronicAcid R-B(OH)2 (Boronic Acid) BoronicAcid->Complex Reaction Amide Coupling / Ugi Reaction Complex->Reaction ProductResin Functionalized Resin-Bound Species Reaction->ProductResin Hydrolysis THF/H2O Hydrolysis ProductResin->Hydrolysis FinalProduct Free Benzamido Boronic Acid Hydrolysis->FinalProduct

Figure 1: The DEAM-PS resin workflow.[1][2][3] The resin acts simultaneously as a solid support and a protecting group for the boronic acid moiety.

Protocol A: Synthesis of Peptide/Benzamido Boronic Acids

Application: Synthesis of Bortezomib analogs.

This protocol describes the loading of an amino-boronic acid (e.g., 4-aminophenylboronic acid or boro-Leucine analogs) followed by acylation with a benzoic acid derivative.

Materials Required
  • Resin: DEAM-PS resin (Loading typically 1.0–1.5 mmol/g).

  • Boronic Acid: Fmoc-amino-boronic acid or amino-phenylboronic acid.

  • Coupling Reagents: HATU or TBTU; DIPEA (Diisopropylethylamine).

  • Solvents: Anhydrous THF (Tetrahydrofuran), DMF (Dimethylformamide), DCM (Dichloromethane).

Step-by-Step Methodology
StepOperationConditionsCritical Notes
1 Resin Swelling Swell DEAM-PS resin in anhydrous THF for 30 min.Use anhydrous THF to ensure efficient loading.
2 Loading Add Boronic Acid (2.0 equiv) in THF. Shake for 1–4 hours at RT.Validation: Supernatant analysis (HPLC) should show disappearance of starting boronic acid.
3 Washing Wash resin with THF (3x), DCM (3x), DMF (3x).Removes unreacted boronic acid.
4 Amide Coupling If amine is free: Add Carboxylic Acid (3 equiv), HATU (2.9 equiv), DIPEA (6 equiv) in DMF. Shake 2h.If Fmoc-protected: Deprotect (20% Piperidine/DMF, 2x 10min) first, then couple.Standard Kaiser test can be used to monitor amine consumption (if applicable).
5 Cleavage Suspend resin in THF/H₂O (95:5 or 90:10). Shake for 1–12 hours.The hydrolysis equilibrium favors release in the presence of excess water.[1]
6 Isolation Filter resin. Concentrate filtrate. Lyophilize.Avoid high heat during concentration to prevent boroxine formation or oxidation.

Protocol B: Ugi Multicomponent Reaction on Resin

Application: Rapid generation of diverse benzamido libraries.

The Ugi 4-Component Reaction (U-4CR) is a powerful method to synthesize complex peptidomimetics. By using DEAM-PS supported amino-boronic acids, researchers can introduce four points of diversity in a single step.

Reaction Components:

  • Amine: Resin-bound aminophenylboronic acid.

  • Aldehyde: R-CHO (Diversity Element 1).

  • Acid: R-COOH (Diversity Element 2).

  • Isocyanide: R-NC (Diversity Element 3).

Workflow Diagram

Ugi_Workflow cluster_inputs Reagents Aldehyde Aldehyde (R-CHO) ImineFormation Imine Formation (MeOH/THF, 2h) Aldehyde->ImineFormation Acid Carboxylic Acid (R-COOH) UgiStep Ugi Addition (Add Acid + Isocyanide) Acid->UgiStep Isocyanide Isocyanide (R-NC) Isocyanide->UgiStep ResinStart DEAM-PS Bound Amino-Boronic Acid ResinStart->ImineFormation + Aldehyde ImineFormation->UgiStep Cleavage Hydrolytic Cleavage (THF/H2O) UgiStep->Cleavage Wash (MeOH/DCM) Product Final α-Acetamido Carboxamide Boronic Acid Cleavage->Product

Figure 2: Ugi 4-Component Reaction workflow on DEAM-PS resin.

Experimental Procedure
  • Imine Formation: Suspend the resin-bound amine (e.g., immobilized 3-aminophenylboronic acid) in MeOH/THF (1:1). Add Aldehyde (5 equiv). Shake for 2 hours at RT. Note: Pre-formation of the imine reduces side reactions.

  • Ugi Reaction: Add Carboxylic Acid (5 equiv) and Isocyanide (5 equiv) directly to the suspension. Shake for 24–48 hours at RT.

  • Washing: Drain and wash extensively with MeOH, DCM, and DMF to remove unreacted isocyanide (which can have a potent odor).

  • Cleavage: Perform standard hydrolysis (THF/H₂O) as described in Protocol A.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Loading Wet resin or solvent.Dry resin under high vacuum (P₂O₅) overnight. Use freshly distilled THF.
Incomplete Coupling Boron coordination interference.Ensure the boronic acid is fully complexed to the DEAM ligand (Step 2 is critical). Use stronger coupling agents (HATU vs HBTU).
Protodeboronation Metal-catalyzed C-B bond cleavage.If using Pd catalysts (Suzuki), avoid strong bases or high temperatures for prolonged periods. Use mild bases like K₂CO₃ or Cs₂CO₃.
Product Aggregation Boronic acids forming anhydrides (boroxines).This is normal upon concentration. Re-dissolve in aqueous base or mannitol-containing buffer to monomerize before biological testing.

References

  • Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. Source: Journal of Organic Chemistry (2002). Context: foundational text on DEAM-PS resin chemistry and Ugi reactions on support. Link:[Link]

  • Solid-Phase Synthesis of C-Terminal Boronic Acid Peptides. Source: PubMed / PMC (2016). Context: Detailed protocols for peptide boronic acid synthesis (Bortezomib analogs) using glycerol/diol resins. Link:[Link]

  • Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Source: Wiley Online Library (Book by Dennis G. Hall). Context: The authoritative reference for boronic acid chemistry, including protection and stability. Link:[Link]

  • Velcade (Bortezomib) Prescribing Information. Source: FDA.gov. Context: Clinical background and chemical structure verification of benzamido boronic acid drugs. Link:[Link]

Sources

Troubleshooting & Optimization

improving yield of (3-(3-Bromobenzamido)phenyl)boronic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of (3-(3-Bromobenzamido)phenyl)boronic acid involves an amide coupling between 3-aminophenylboronic acid and a 3-bromobenzoic acid derivative. While the amide bond formation is chemically straightforward, the presence of the boronic acid moiety introduces two critical failure modes that destroy yield: protodeboronation (cleavage of the C-B bond) and boroxine formation (dehydration trimers).

This guide moves beyond standard protocols to address the specific handling required to maintain the integrity of the C-B bond during acylation and purification.

Part 1: The Chemistry & Failure Modes

Before starting, you must visualize the competing pathways. The boronic acid is not a spectator; it is a reactive functional group that dictates your conditions.

ReactionPathways Start 3-Aminophenylboronic acid + 3-Bromobenzoyl source Product Target Amide (Monomer) Start->Product Amidation (HATU or COCl) Deboronated Byproduct: 3-Bromobenzanilide (No Boron) Start->Deboronated Pre-reaction Degradation Boroxine Boroxine Trimer (Anhydride) Product->Boroxine Dehydration (-H2O, Heat/Vac) Product->Deboronated Protodeboronation (High pH or Metal cat.) Boroxine->Product Rehydration (+H2O)

Figure 1: Reaction landscape. The "Yield Trap" is the reversible cycle between Product and Boroxine, while Protodeboronation represents irreversible yield loss.

Part 2: Optimized Experimental Protocols

Choose Method A for scale (>5g) and cost-efficiency. Choose Method B for high-throughput screening or small scale (<500mg) where reagent cost is negligible.

Method A: The Modified Schotten-Baumann (Acid Chloride Route)

Best for: Avoiding chromatography and handling large quantities.

The Logic: Standard Schotten-Baumann uses aqueous NaOH, which is too harsh (high pH) and accelerates protodeboronation. We use a "Drowning-Out" method in a polar aprotic solvent.

  • Dissolution: Dissolve 3-aminophenylboronic acid (1.0 equiv) in NMP (N-methyl-2-pyrrolidone) or DMAc.

    • Why: Boronic acids have poor solubility in DCM/THF. NMP solubilizes both the monomer and the boroxine forms.

  • Cooling: Cool the solution to 0°C .

    • Why: Exotherms promote C-B bond cleavage.

  • Acylation: Add 3-bromobenzoyl chloride (1.1 equiv) dropwise.

    • Note: No exogenous base is strictly necessary if the concentration is managed, but adding Propylene Oxide (3-5 equiv) as an acid scavenger is superior to amines (like Et3N) because it generates neutral halohydrins rather than amine salts that complicate workup.

  • Precipitation (The Yield Step): Stir for 2 hours at RT. Slowly pour the reaction mixture into 10 volumes of ice-water .

  • Filtration: The product will precipitate as a white solid. Filter and wash copiously with water to remove NMP and acidic byproducts.

Method B: The HATU Coupling (Precision Route)

Best for: Maximizing conversion when the acid chloride is unavailable.

  • Activation: Dissolve 3-bromobenzoic acid (1.0 equiv) and HATU (1.1 equiv) in DMF. Add DIPEA (2.0 equiv). Stir for 5 mins.

  • Addition: Add 3-aminophenylboronic acid (1.0 equiv).

  • Reaction: Stir at RT for 4-16 hours.

  • Workup (Crucial):

    • Dilute with EtOAc.

    • Wash with 0.5 M HCl (Quick wash! Do not soak).

    • Wash with Water (x3) to remove DMF.

    • Avoid: Bicarbonate washes (pH > 8) can solubilize the boronic acid into the aqueous layer, leading to massive yield loss.

Part 3: Troubleshooting & FAQs

Issue 1: "My yield is 130%. What happened?"

Diagnosis: You have isolated the Boroxine (anhydride) or trapped solvent.

  • Explanation: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) upon drying, especially under vacuum or heat.[1] This loses 3 water molecules per 3 product molecules, changing the effective molecular weight.

  • Solution:

    • Do not dry under high heat (>50°C).

    • Re-suspend the solid in a mixture of Acetone/Water (9:1) and stir for 30 mins, then evaporate gently.

    • Accept it: In many medicinal chemistry contexts, the boroxine is an acceptable equivalent. Just account for it in your stoichiometry for the next step.

Issue 2: "I see a spot on TLC that doesn't move (Baseline)."

Diagnosis: Boronic acid interaction with Silica.[2]

  • Explanation: The empty p-orbital on boron coordinates with the hydroxyls on silica gel, causing the compound to streak or stick permanently to the baseline.

  • Fix:

    • Eluent Modifier: Add 1-5% MeOH to your DCM eluent.

    • The "Pinacol Trick": If you must purify by column, convert the crude reaction mixture to the pinacol ester (add pinacol + MgSO4, stir 1h). The ester moves cleanly on silica. You can hydrolyze it later (though it is difficult) or use the ester directly in Suzuki couplings.

Issue 3: "My product is disappearing during workup."

Diagnosis: pH-induced solubility or Protodeboronation.

  • Scenario A (Solubility): You used a basic wash (NaHCO3 or NaOH). At pH > 8, the boronic acid becomes a boronate anion [R-B(OH)3]- and goes into the water.

    • Fix: Re-acidify the aqueous layer to pH 5-6 and extract with EtOAc.

  • Scenario B (Decomposition): You heated the reaction with a base.

    • Fix: Check for the presence of 3-bromobenzanilide (the deboronated byproduct) via LCMS. If present, lower the reaction temperature and switch to a weaker base (e.g., DIPEA instead of Et3N, or Phosphate buffers).

Part 4: Data & Decision Support

Solvent Compatibility Table
SolventSolubility (Product)Risk LevelNotes
NMP/DMF HighLowBest for reaction; hard to remove.
THF ModerateLowGood for HATU; keep anhydrous.
DCM LowModerateProduct may precipitate prematurely.
Water (Basic) HighCritical Dissolves product; promotes deboronation.
Water (Acidic) LowLowIdeal for precipitation/wash.
Troubleshooting Flowchart

Troubleshooting Start Low Yield / Impurity? CheckLCMS Check LCMS/NMR Start->CheckLCMS Deboronated Mass = Product - B(OH)2 + H (Protodeboronation) CheckLCMS->Deboronated Found Arene Boroxine Mass/NMR shows trimer (Boroxine) CheckLCMS->Boroxine Yield > 100% Baseline Stuck on Column CheckLCMS->Baseline Low Recovery Fix1 Reduce Base Strength Lower Temp Deboronated->Fix1 Fix2 Add 5% Water Recalculate MW Boroxine->Fix2 Fix3 Avoid Silica Use Crystallization Baseline->Fix3

Figure 2: Diagnostic logic for yield issues.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3] (Comprehensive guide on boronic acid stability and handling).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link (Mechanisms of protodeboronation).

  • BenchChem. (2025).[4] Protodeboronation of Boronic Acids and its Prevention. Link (Practical troubleshooting for deboronation).

  • Sigma-Aldrich. (2025). Product Specification: (3-(3-Bromobenzamido)phenyl)boronic acid.[5] Link (Physical properties and storage).

  • Tokunaga, Y., et al. (2002).[6] Formation of boroxine: Its stability and thermodynamic parameters in solution. Journal of The Chemical Society. (Thermodynamics of the boroxine-boronic acid equilibrium).

Sources

Technical Support Center: Purification of (3-(3-Bromobenzamido)phenyl)boronic Acid

[1]

Molecule Profile & Chemical Behavior

Before attempting purification, it is critical to understand the "personality" of (3-(3-Bromobenzamido)phenyl)boronic acid .[1] This molecule is a bifunctional building block containing a polar, hydrogen-bonding amide linker and an amphoteric boronic acid moiety.[1]

FeatureChemical Implication for Purification
Boronic Acid (

)
Equilibrium Hazard: Exists in dynamic equilibrium with its cyclic trimer (boroxine), causing confusing NMR data and variable melting points.[1] Adsorption: Lewis acidic boron binds irreversibly to standard silica gel silanols (streaking).[1]
Amide Linker (

)
Solubility: High polarity and hydrogen bonding capability.[1] Increases solubility in alcohols/DMSO; decreases solubility in non-polar ethers/alkanes.[1]
Aryl Bromide (

)
Stability: Generally stable, but lipophilic.[1] Provides a "handle" for solubility in organics (EtOAc, DCM) compared to non-halogenated analogues.[1]

Module 1: The "Purity" Paradox (Boroxine Equilibrium)

User Complaint: "My NMR shows a complex mixture of peaks, but LCMS shows a single peak. Is my compound decomposing?"

Root Cause: You are likely observing the Boroxine-Boronic Acid Equilibrium .[1] In dry solvents (CDCl₃, DMSO-d₆), boronic acids spontaneously dehydrate to form cyclic anhydride trimers (boroxines).[1] This is not a chemical impurity; it is a physical state change driven by entropy and water removal.[1]

Diagnostic Protocol: The D₂O Shake Test

Do not discard your batch based on a "messy" standard NMR.[1] Perform this validation step first:

  • Prepare Sample: Dissolve 10 mg of the compound in DMSO-d₆ or CD₃OD.

  • Add Trigger: Add 2 drops of D₂O (or 1 drop of 1M NaOD/D₂O if solubility is poor) directly to the NMR tube.

  • Shake & Wait: Shake vigorously for 30 seconds and let stand for 5 minutes.

  • Re-acquire: Run the ¹H NMR again.

    • Result: The D₂O forces the equilibrium back to the monomeric acid species (

      
      ). Peaks should sharpen and integrate correctly.[1]
      

BoroxineEquilibriumcluster_0Dehydration (Dry Solvents/Heat)cluster_1Hydrolysis (Purification/Analysis)AcidMonomeric Boronic Acid(Broad/Split Peaks)BoroxineBoroxine Trimer(Anhydride)Acid->Boroxine- 3 H₂OPurePure Monomer Species(Sharp Peaks)Acid->Pure+ D₂O (NMR)+ H₂O (Recryst)Boroxine->Acid+ 3 H₂OcaptionFig 1. The reversible dehydration cycle. Always hydrolyze before assessing purity.

Module 2: Recrystallization (The Gold Standard)

User Complaint: "The compound oils out when I try to crystallize it," or "I have unreacted amine starting material trapped in the solid."

Technical Insight: Because of the amide bond, this compound has high lattice energy. "Oiling out" occurs when the solvent polarity doesn't match the compound's transition point at high temperatures. We utilize a Mixed-Solvent System to balance the lipophilic bromide and the hydrophilic boronic acid.

Recommended Protocol: Acetonitrile/Water Precipitation

This method is superior to Ethanol/Water for this specific substrate because Acetonitrile (MeCN) dissolves the amide/bromide core well but does not form esters with the boronic acid (unlike alcohols).

Step-by-Step Guide:

  • Dissolution: Suspend the crude solid in Acetonitrile (MeCN) (approx. 10 mL per gram). Heat to reflux (80°C) until fully dissolved.

    • Note: If insoluble, add small aliquots of Methanol (MeOH) until clear.[1]

  • Hot Filtration: If particulates remain (salts/dust), filter quickly through a pre-heated glass frit.[1]

  • The "Cloud Point": While maintaining reflux, add Water dropwise until the solution turns slightly turbid (cloudy) and the turbidity persists for 10 seconds.

  • Re-solubilization: Add just enough MeCN (0.5 - 1 mL) to make the solution clear again.[1]

  • Controlled Cooling: Turn off the heat. Let the flask cool to room temperature slowly on the oil bath (do not remove).

    • Critical: Rapid cooling traps impurities.[1]

  • Harvest: Cool to 4°C (fridge) for 2 hours. Filter the white precipitate and wash with cold 20% MeCN/Water.[1]

Solvent SystemRatio (v/v)ProsCons
MeCN / H₂O 3:1 to 1:1Best purity; no esterification side-reactions.[1]Requires heating; lower yield if too much water used.[1]
Acetone / Hexanes 1:2Good for removing non-polar impurities.[1]Boronic acid may stick to glass; "oiling out" risk.[1]
EtOH / H₂O 1:1High recovery yield.[1]Risk of forming ethyl boronate esters (reversible but annoying).[1]

Module 3: Chromatography (When Recrystallization Fails)

User Complaint: "My compound streaks from baseline to solvent front on TLC," or "I lost 50% of my mass on the column."

Root Cause: Boronic acids are Lewis acids.[1] They coordinate with the oxygen atoms in silica gel (Si-O-B bonds), leading to irreversible adsorption and severe peak tailing.

Solution A: Modified Silica Chromatography (The "Acidic" Column)

You must deactivate the silica gel to prevent the boronic acid from sticking.

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1]

  • The Modifier: Add 1% Acetic Acid to the mobile phase.

    • Example: 95% DCM / 4% MeOH / 1% AcOH.[1]

  • Mechanism: The acetic acid protonates the silica surface silanols and competitively binds to the boronic acid, keeping it in the mobile phase.

Solution B: Reverse Phase (C18) Flash

If you have access to a C18 column (automated flash system), this is often cleaner than normal phase.[1]

  • Column: C18 (ODS).[1]

  • Solvents: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 5% to 60% MeCN over 20 minutes.

  • Advantage: The boronic acid does not interact with the C18 chains as aggressively as it does with bare silica.

Module 4: Impurity Scavenging (Synthesis Context)

User Complaint: "I have persistent starting material (3-aminophenylboronic acid) in my product."

If this molecule was synthesized via amide coupling (Acid Chloride + Aniline), the unreacted aniline is the most stubborn impurity.

The "Acid Wash" Trick:

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Note: The boronic acid might be sparingly soluble.[1][2][3] If so, add 10% THF.[1]

  • Wash with 1M HCl (2x).[1]

    • Chemistry: The unreacted amine (aniline) forms a water-soluble HCl salt and enters the aqueous layer. The amide product remains in the organic layer.

    • Caution: Do not use concentrated acid or prolonged exposure, which can hydrolyze the amide bond.[1]

  • Wash with Brine, Dry over Na₂SO₄, and Concentrate.[1]

PurificationWorkflowStartCrude Reaction MixtureSolubilityCheckIs it soluble in EtOAc?Start->SolubilityCheckAcidWashWash with 1M HCl(Removes unreacted amine)SolubilityCheck->AcidWashYesRecrystRecrystallize(MeCN / H₂O)SolubilityCheck->RecrystNo (Poor solubility)AcidWash->RecrystConcentrate Organic LayerPurityCheckNMR with D₂ORecryst->PurityCheckcaptionFig 2. Decision tree for removing synthetic impurities.

FAQs

Q: Can I protect the boronic acid to make purification easier? A: Yes. If the free acid is too difficult to handle, convert it to the Pinacol Ester .

  • Method: Stir the crude acid with 1.1 eq Pinacol and MgSO₄ in THF for 2 hours.

  • Benefit: The resulting boronate ester is non-polar, does not streak on silica, and can be purified with standard Hexane/EtOAc chromatography. You can hydrolyze it back to the acid later (using NaIO₄/HCl), though many researchers use the pinacol ester directly in Suzuki couplings.

Q: How should I store this compound? A: Store at 4°C or -20°C under an inert atmosphere.

  • Why? Boronic acids can undergo Protodeboronation (loss of the boron group) if exposed to moisture and heat over long periods. The presence of the electron-withdrawing amide group slightly destabilizes the C-B bond compared to simple phenylboronic acid.

Q: Why is my yield >100%? A: You likely have trapped solvent or water in the crystal lattice.[1] Boronic acids form hydrogen-bonded networks that trap water molecules.[1] Dry the sample in a vacuum oven at 40°C overnight, preferably with P₂O₅ as a desiccant.

References

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (The definitive text on boronic acid properties and equilibrium).[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link (Discusses the stability and protodeboronation mechanisms).

  • Santini, R., et al. (2004).[1] A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.[1][4][5] Journal of Organic Chemistry. (Describes silica interactions and modifications).

  • IUPAC. (2025).[1] Solubility Data Series: Amides and Boronic Acids. (General solubility principles for benzamides).[1]

resolving solubility issues of (3-(3-Bromobenzamido)phenyl)boronic acid in water

[1]

Executive Summary & Compound Profile

(3-(3-Bromobenzamido)phenyl)boronic acid presents a classic "amphiphilic conflict." While the boronic acid moiety (

In neutral water (pH 7.0), this compound exists predominantly in its trigonal planar, neutral form, which has poor solubility due to strong

1boroxines1

This guide provides three targeted protocols to resolve these issues, categorized by your downstream application.

Diagnostic Decision Tree

Before selecting a protocol, identify your constraints using the logic flow below.

Solubility_Decision_TreeStartStart: Define ApplicationBioAssayBiological Assay(Cells/Enzymes)Start->BioAssayChemSynChemical Synthesis(Suzuki Coupling)Start->ChemSynToxCheckIs DMSO > 1% tolerated?BioAssay->ToxCheckpH_CheckCan reaction toleratepH > 9?ChemSyn->pH_CheckDMSO_YesProtocol A:Standard DMSO StockToxCheck->DMSO_YesYesDMSO_NoProtocol C:Diol Complexation(Mannitol/Sorbitol)ToxCheck->DMSO_NoNo (Sensitive Cells)Base_YesProtocol B:pH-Dependent Dissolution(Boronate Formation)pH_Check->Base_YesYesBase_NoUse Organic Solvent(MeOH/Dioxane)pH_Check->Base_NoNocaptionFigure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Troubleshooting & FAQs

Q1: I dissolved the compound in DMSO, but it precipitated immediately upon adding it to my cell culture media. Why? A: This is the "Crash-Out Effect."[1] The compound is soluble in DMSO, but when diluted into aqueous media, the solvent power drops drastically. The hydrophobic bromobenzamido group drives the molecules to aggregate before they can interact with water.

  • Fix: Use Protocol C (Complexation). Alternatively, add the DMSO stock very slowly to the vortexing media, ensuring the tip is submerged, though this is less reliable.

Q2: My stock solution turned cloudy after a few days. Is it degraded? A: Likely yes.[1] Boronic acids can undergo oxidative deboronation (cleavage of the C-B bond) in the presence of air and light, or they may have dehydrated into insoluble boroxines.

  • Fix: Always prepare fresh stocks. If storage is necessary, freeze at -20°C under nitrogen/argon.[1]

Q3: Can I just heat it to dissolve it? A: Heating helps temporarily, but upon cooling, the compound will likely recrystallize or form a supersaturated solution that precipitates unpredictably during your assay.[1]

Solubilization Protocols
Protocol A: Standard DMSO Stock (For Robust Assays)

Best for: Initial screening where <1% DMSO is acceptable.[1]

  • Weighing: Weigh the desired amount of (3-(3-Bromobenzamido)phenyl)boronic acid.

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration 100x to 1000x higher than your final assay concentration (typically 10–50 mM).[1]

  • Dissolution: Vortex vigorously. If solid remains, sonicate for 30–60 seconds.

  • Dilution:

    • Pre-warm your culture media/buffer to 37°C.[1]

    • While vortexing the media, add the DMSO stock dropwise.

    • Critical Limit: Do not exceed the solubility limit of the compound in water (likely <100 µM without additives).

Protocol B: pH-Dependent Dissolution (For Chemical Synthesis)

Best for: Suzuki couplings or reactions where high pH is standard.[1]

Mechanism: At pH > pKa (~8.8), the neutral boronic acid converts to the anionic tetrahedral boronate. The negative charge drastically increases water solubility.[1]

  • Suspension: Suspend the compound in water (it will be cloudy).

  • Basification: Add 1M NaOH dropwise while stirring.

  • Monitoring: The solution should clarify as the pH passes 9.0–10.0.

  • Usage: Use this solution immediately.

    • Note: If your reaction requires neutral pH, this method is invalid as the compound will reprecipitate upon neutralization.[1]

Protocol C: Diol Complexation (The "Gold Standard" for Biology)

Best for: Sensitive biological assays, animal studies, or high-concentration aqueous needs.

Mechanism: Boronic acids react reversibly with 1,2-diols (like Mannitol or Sorbitol) to form cyclic boronate esters.[1] These esters are significantly more soluble and stable in water than the free acid.[1] This is the same principle used in the formulation of the drug Bortezomib.

Diol_ComplexationBoronicAcidFree Boronic Acid(Hydrophobic/Insoluble)ComplexCyclic Boronate Ester(Hydrophilic/Soluble)BoronicAcid->Complex+ MannitolMannitolD-Mannitol(1,2-Diol)Mannitol->ComplexWater2 H₂OComplex->WaterReleasecaptionFigure 2: Mechanism of mannitol-assisted solubilization forming a soluble cyclic ester.

Step-by-Step Procedure:

  • Prepare Solvent: Make a 0.1 M solution of D-Mannitol or D-Sorbitol in PBS (Phosphate Buffered Saline).

  • Add Compound: Add the boronic acid to this solution.

  • Sonicate: Sonicate for 5–10 minutes. The formation of the ester pulls the equilibrium toward the soluble form.

  • Adjustment: If needed, adjust pH to 7.4. The ester complex lowers the effective pKa, making it easier to dissolve at neutral pH compared to the free acid.

Comparative Data Summary
ParameterFree Acid (Water Only)DMSO Stock (1%)Mannitol Complex (10:1 ratio)
Solubility (Est.) < 0.5 mM~ 1–5 mM (metastable)> 10 mM
Stability Poor (Oxidation/Boroxine)Good (in anhydrous stock)Excellent
Cell Toxicity LowHigh (due to DMSO)Low (Mannitol is inert)
pH Sensitivity High (Requires pH > 9)ModerateLow (Soluble at pH 7.[1]4)
References
  • Vertex Pharmaceuticals. (2004).[1] Formulation of Boronic Acid Compounds. U.S. Patent No.[1][2] 6,699,835.[1][2] (Describes the mannitol complexation strategy used for Bortezomib). Link

  • Spring, D. R., et al. (2006).[1] Boronic acids: new candidates for chemical biology. Nature Chemical Biology, 2, 666–670.[1] (Discusses stability and reactivity of boronic acids in biological media). Link

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][3] (Comprehensive text on pKa and physical properties). Link[1]

  • Yan, J., et al. (2006).[1] Water-soluble fluorescent boronic acid compounds for saccharide sensing. Tetrahedron, 62(25), 6018-6028. (Demonstrates pKa shifts upon diol binding). Link

Technical Support Center: Catalyst Selection & Troubleshooting for (3-(3-Bromobenzamido)phenyl)boronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Role: Senior Application Scientist Technical Guide

Executive Summary: The Bifunctional Challenge

(3-(3-Bromobenzamido)phenyl)boronic acid (CAS: 2246865-32-5) is a highly versatile but challenging building block. Because it contains both an electrophilic handle (aryl bromide) and a nucleophilic handle (aryl boronic acid), it is an A-B type monomer . If subjected to standard Suzuki-Miyaura cross-coupling conditions (e.g., Pd(dppf)Cl₂, strong base, >70 °C), the molecule will rapidly undergo uncontrolled self-condensation, yielding insoluble step-growth oligomers and polymers.

To utilize this molecule for targeted drug development, you must employ orthogonal cross-coupling strategies . This guide details the thermodynamic and kinetic principles required to selectively activate one functional group while preserving the other.

Mandatory Visualization: Divergent Synthetic Pathways

G Start (3-(3-Bromobenzamido)phenyl)boronic acid Bifunctional: Ar-Br & Ar-B(OH)2 PathA Path A: Boronic Acid Coupling (React B(OH)2, Retain Br) Start->PathA PathB Path B: Aryl Bromide Coupling (React Br, Retain B(OH)2) Start->PathB PathC Path C: Uncontrolled Reaction (Standard Pd/Base/Heat) Start->PathC CondA Catalyst: Pd(PPh3)4 (Mild) Partner: External Ar-I Result: Chemoselective C-I Insertion PathA->CondA CondB Step 1: MIDA Protection of B(OH)2 Step 2: Pd(dppf)Cl2 + External Ar-B(OH)2 Result: Chemoselective C-Br Insertion PathB->CondB CondC Result: Step-Growth Polymerization (Self-Condensation / Insoluble Gum) PathC->CondC

Divergent synthetic pathways for bifunctional (3-(3-Bromobenzamido)phenyl)boronic acid cross-coupling.

Strategic Workflows & Causality

Workflow A: Selective Boronic Acid Coupling (C–I over C–Br)

The Goal: React the internal boronic acid with an external aryl halide, leaving the internal aryl bromide intact for downstream functionalization. The Causality: The oxidative addition of Pd(0) into a carbon-halogen bond is the rate-determining step. Because the C–I bond dissociation energy is significantly lower than that of the C–Br bond, an external aryl iodide will rapidly undergo oxidative addition to Pd(0), kinetically outcompeting the internal aryl bromide[1]. To maintain this kinetic differentiation, you must use a mild catalyst like Pd(PPh₃)₄ at moderate temperatures (50 °C). Avoid electron-rich, sterically demanding phosphines (e.g., SPhos, tBu₃P); these ligands drastically lower the activation barrier for C–Br insertion, which will destroy your chemoselectivity and trigger polymerization.

Workflow B: Selective Aryl Bromide Coupling (Masking the Boronic Acid)

The Goal: React the internal aryl bromide with an external boronic acid. The Causality: You cannot kinetically favor the internal C–Br bond over the internal free boronic acid in a one-pot system. To achieve this, the internal boronic acid must be deactivated. Complexation with N-methyliminodiacetic acid (MIDA) rehybridizes the boron atom from an sp² to an sp³ geometry. This pyramidalization completely blocks the vacant p-orbital required for the transmetalation step, rendering the boronic acid inert[2]. Once masked, you can safely deploy highly active catalysts (like Pd(dppf)Cl₂) to couple the aryl bromide.

Quantitative Data: Catalyst & Condition Matrix

The table below summarizes the expected outcomes based on catalyst and parameter selection.

Catalyst SystemExternal Coupling PartnerTemp (°C)Target Reactive SiteChemoselectivity (%)Primary Byproduct / Failure Mode
Pd(PPh₃)₄ / K₂CO₃ Aryl Iodide (Ar-I)50Boronic Acid>95%Homocoupling of Ar-I
Pd(dppf)Cl₂ / K₃PO₄ Aryl Boronic Acid80Aryl Bromide (MIDA protected)>90%Protodeboronation of external Ar-B(OH)₂
Pd₂(dba)₃ / SPhos / K₃PO₄ Aryl Bromide (Ar-Br)80Boronic Acid<20%Step-growth polymerization
Pd(PPh₃)₄ / Na₂CO₃ Aryl Boronic Acid80Aryl Bromide (Unprotected)<10%Step-growth polymerization

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C–I Selective)

Use this protocol to react the boronic acid while preserving the aryl bromide.

  • Preparation: In a flame-dried Schlenk flask under argon, combine (3-(3-Bromobenzamido)phenyl)boronic acid (1.0 equiv, 0.5 mmol) and the external Aryl Iodide (1.05 equiv). Strict stoichiometry prevents the excess Aryl Iodide from forcing secondary reactions.

  • Catalyst Loading: Add Pd(PPh₃)₄ (5 mol%). Crucial: Do not substitute with bidentate Pd(II) precatalysts.

  • Solvent & Base: Add degassed Toluene/Ethanol (4:1 v/v, 5 mL) followed by aqueous K₂CO₃ (2.0 M, 2.0 equiv).

  • Reaction: Stir at 50 °C for 12 hours.

  • System Validation: Monitor the crude mixture via LC-MS. A successful chemoselective reaction is validated by the presence of a classic 1:1 isotopic bromine doublet (M, M+2) in the mass spectrum, confirming the C–Br bond survived the catalytic cycle.

Protocol B: Orthogonal Aryl Bromide Coupling via MIDA Protection

Use this protocol to react the aryl bromide while preserving the boronic acid.

  • Protection (Masking): Suspend the starting material (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.2 equiv) in Toluene/DMSO (10:1 v/v). Reflux with a Dean-Stark trap for 12 hours to remove water.

  • System Validation: Isolate the intermediate and verify via ¹¹B NMR. A definitive chemical shift from ~30 ppm (sp² free boronic acid) to ~12 ppm (sp³ MIDA boronate) confirms complete protection.

  • Cross-Coupling: Combine the MIDA-protected monomer (1.0 equiv), external Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and anhydrous K₃PO₄ (3.0 equiv) in anhydrous 1,4-dioxane. Stir at 80 °C for 16 hours.

  • Deprotection: Treat the purified intermediate with 1.0 M aqueous NaOH in THF at room temperature for 30 minutes to liberate the newly functionalized free boronic acid[2].

Troubleshooting & FAQs

Q: My reaction mixture rapidly turns into an insoluble white/yellow gum. What is happening? A: You are observing step-growth polymerization. Because your starting material is an A-B monomer, applying standard conditions (Pd, strong base, >70 °C) without differentiating the halogens or protecting the boronic acid causes the molecules to couple to one another. Solution: You must either switch your coupling partner to an Aryl Iodide and drop the temperature to 50 °C (Protocol A), or mask the boronic acid as a MIDA boronate (Protocol B).

Q: I am observing a significant loss of my external boronic acid starting material without product formation. A: This is protodeboronation. Boronic acids can undergo rapid decomposition via protodeboronation under basic conditions, which is a common failure mode in these couplings[3]. Electron-deficient boronic acids are particularly susceptible. Solution: Switch to anhydrous conditions using a fluoride source (e.g., CsF) or use a milder, non-aqueous base like anhydrous K₃PO₄ in dioxane.

Q: The central amide linkage of the starting material is cleaving during the reaction. How do I prevent this? A: Hydrolysis of the benzamide bond occurs if strong aqueous bases (like NaOH or KOH) are used at high temperatures. Solution: Maintain the reaction pH below 10 by utilizing carbonate (K₂CO₃) or phosphate (K₃PO₄) buffers, and limit reaction temperatures to 80 °C maximum.

Q: My chemoselective coupling (Protocol A) is stalling at 50% conversion. Should I add more catalyst? A: No. The stalling is likely due to the external Aryl Iodide undergoing homocoupling (forming a biaryl byproduct), thereby consuming your stoichiometric equivalent. Additionally, the amide carbonyl on your starting material can weakly coordinate the Pd(II) intermediate, slowing the catalytic turnover. Solution: Increase the Aryl Iodide stoichiometry to 1.3–1.5 equivalents and ensure rigorous solvent degassing, as trace oxygen heavily accelerates Aryl Iodide homocoupling.

References

  • [3] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. URL:[Link]

  • [2] A simple and modular strategy for small molecule synthesis: Iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks. Journal of the American Chemical Society. URL:[Link]

  • [1] Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). PubMed Central (PMC). URL:[Link]

Sources

Technical Guide: Preventing & Managing Boroxine Anhydride Formation

[1]

Executive Summary: The Equilibrium Trap

Boronic acids (

boroxines

12

The Core Conflict:

  • Entropy drives the system toward Boroxine (1 molecule becomes 4: 1 trimer + 3 waters).

  • Enthalpy and Mass Action (Water) drive the system toward Boronic Acid .

Misunderstanding this equilibrium leads to stoichiometry errors in Suzuki-Miyaura couplings, inconsistent solubility, and failed quality control (QC) checks.[1][2] This guide provides the protocols to control this shift.

Diagnostic Module: Do I Have Boroxine?

The "Melting Point Fallacy"

  • Issue: Users often rely on melting point (MP) for purity.[1][2]

  • Reality: Heating a boronic acid in a capillary tube drives off water, converting it to boroxine in situ.[1][2] You are often measuring the MP of the boroxine, not the acid.

  • Verdict: Do not use MP for primary characterization of boronic acid hydration states.

Reliable Characterization: NMR Spectroscopy
FeatureBoronic Acid (

)
Boroxine (

)
Notes

Shift
~28 - 32 ppm~32 - 36 ppmBoroxines typically shift downfield (higher ppm) by +2 to +4 ppm relative to the acid.[2]
Peak Shape BroadBroadBoth are quadrupolar; peak width can obscure integration.

NMR
Distinct aromatic shiftsDistinct aromatic shiftsAromatic protons ortho to Boron often shift when the geometry changes from trigonal planar (acid) to the strained ring (boroxine).

Visualization of the Equilibrium:

BoroxineEquilibriumAcidBoronic Acid3 R-B(OH)2TransitionTransition State(Entropically Driven)Acid->Transition- Heat- Vacuum- DesiccantsTransition->AcidBoroxineBoroxine (Anhydride)(RBO)3 + 3 H2OTransition->BoroxineBoroxine->Transition+ Water+ Humidity+ Cold

Figure 1: The reversible dehydration cycle.[3][4] Removing water or adding heat drives the reaction to the right (Red). Adding water or cooling drives it to the left (Blue).

Storage Protocols: Prevention

The "Anti-Desiccator" Rule Standard chemical intuition suggests storing sensitive reagents in a desiccator. For boronic acids, this is incorrect. [1][2]

  • Mechanism: Desiccants (silica gel,

    
    ) actively scavenge the water vapor released by the equilibrium. By removing the product (water), Le Chatelier's principle drives the boronic acid to dehydrate completely into boroxine.
    
Recommended Storage Conditions
ParameterSettingScientific Rationale
Temperature 2°C to 8°C (Refrigerated) Boroxine formation is often endothermic (

).[2] Lowering temperature shifts equilibrium toward the reactant (Acid).
Atmosphere Sealed, Ambient Humidity Do not use inert gas (Ar/N2) if the gas is bone-dry, unless the container is hermetically sealed to retain the compound's own crystal water.
Container Polypropylene or Glass with Teflon liner Tightly capped to prevent water escape.
Desiccant FORBIDDEN Active drying forces dehydration.

Remediation: Rehydrating Boroxines[1][2][3][5]

If your sample has converted to boroxine (confirmed by

Aqueous Resaturation Protocol
Protocol A: Rapid Rehydration (For Synthesis)

Use this when you need to use the reagent immediately in a reaction.

  • Solvent Choice: Select a solvent compatible with your next step (e.g., THF, Dioxane, or DMF).[1][2]

  • Dissolution: Dissolve the boroxine sample.

  • Spiking: Add water equivalent to 5-10% of the solvent volume.

  • Agitation: Sonicate for 5–10 minutes.

  • Usage: Use the solution directly. The excess water shifts the equilibrium back to

    
     almost instantly in solution.
    
Protocol B: Bulk Recrystallization (For Storage)

Use this to recover a solid stock of boronic acid.

  • Dissolve: Dissolve the boroxine in a minimal amount of warm water or a water/alcohol mixture (e.g., Water/MeOH).

    • Note: Hydrolysis is faster with electron-withdrawing groups on the aryl ring.

  • Crystallize: Allow the solution to cool slowly to 4°C.

  • Filter: Collect crystals.

  • Drying (CRITICAL): Air dry at ambient humidity. Do not dry under high vacuum or in a desiccator, or you will re-form the boroxine.

Impact on Suzuki-Miyaura Coupling[1][2]

Using a boroxine sample thinking it is a boronic acid introduces a Stoichiometry Error .

  • Boronic Acid MW:

    
    
    
  • Boroxine MW:

    
     (weight of 3 waters)
    

If you weigh 100 mg of "Boronic Acid" but it is actually 100% Boroxine, you are adding more moles of boron than calculated.[1]

Correction Factor Table: If you must use a boroxine-contaminated batch without rehydration, adjust your stoichiometry:

Species PresentMoles of Boron per gramImpact on Reaction
Pure Boronic Acid

Standard Stoichiometry (1.0 equiv)
Pure Boroxine

Excess Boron. You are adding ~10-15% more active reagent than intended.[1][2]

Decision Tree for Experimental Workflow:

WorkflowStartStart: Boronic Acid ReagentCheckCheck 11B NMR / HistoryStart->CheckIsBoroxineResult: Boroxine PresentCheck->IsBoroxineShift ~33ppmIsAcidResult: Pure AcidCheck->IsAcidShift ~30ppmAction1Calculate StoichiometryCorrectionIsBoroxine->Action1If time criticalAction2Perform Rehydration(Protocol A)IsBoroxine->Action2Preferred methodAction3Proceed with ReactionIsAcid->Action3Action1->Action3Action2->Action3

Figure 2: Decision matrix for handling boronic acid reagents prior to synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use high vacuum to remove solvent traces from my boronic acid? A: No. High vacuum removes water from the crystal lattice, driving the dehydration to boroxine. If you must remove solvent, use a rotary evaporator at moderate vacuum and temperature, then air dry, or accept trace solvent presence.[1][2]

Q: Why does my boronic acid look "gummy" or sticky? A: This often indicates a partial dehydration state where the crystal lattice is collapsing as it transitions between the acid and the anhydride. Recrystallization from water (Protocol B) usually restores the crystalline powder form.

Q: Does the boroxine formation affect the reaction yield? A: Generally, no, provided water is present in the reaction mixture (which is true for most Suzuki conditions using aqueous base). The boroxine hydrolyzes back to the acid in situ. The main risk is stoichiometric inaccuracy (weighing errors).

References

  • Hall, H. K. (1958).[1][2] Steric Effects on the Dehydration of Arylboronic Acids. Journal of the American Chemical Society, 80(23), 6412–6414.[1][2] Link[1][2]

  • Tokunaga, Y., et al. (2013).[1][2] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Bulletin of the Chemical Society of Japan, 86(6), 682–689.[1] Link[1][2]

  • IUPAC. (2005).[1] Nomenclature of Organic Chemistry (The Blue Book). Boronic Anhydrides and Boroxines.[1][3][4][5][6][7]

  • Santucci, L., & Gilman, H. (1958).[1][2] Arylboronic Acids. II.[1] Arylboronic Anhydrides. Journal of the American Chemical Society, 80(8), 1963–1965.[1][2] Link[1][2]

  • BenchChem. (2025).[8] Application Notes: Identifying Oxidoboron Intermediates using NMR Spectroscopy. Link[1][2]

troubleshooting low reactivity of bromine substituent in boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Halogen Reactivity in Organoboron Scaffolds

Topic: Troubleshooting Low Reactivity of Bromine Substituents in Boronic Acids Ticket ID: #BR-B-001 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The "Amphoteric" Paradox

You are likely encountering a "silent failure" or "gunking" issue when attempting to functionalize the bromine position of a bromo-arylboronic acid. The core problem is rarely the intrinsic electronic deactivation of the bromine. Instead, it is almost always a chemoselectivity conflict .

A molecule containing both an electrophile (Bromine) and a nucleophile (Boronic Acid) is inherently unstable under cross-coupling conditions. It is prone to:

  • Oligomerization: The molecule couples with itself (Head-to-Tail) rather than your intended partner.

  • Catalyst Sequestration: Free boronic acids can bind non-productively to Palladium, arresting the catalytic cycle.

  • Protodeboronation: The C-B bond cleaves before the C-Br bond reacts, destroying your scaffold.

This guide provides the diagnostic logic and protocols to "mask" the boron, allowing the bromine to react freely.

Diagnostic Workflow

Before altering your catalyst, determine the failure mode using this logic tree.

Troubleshooting_Workflow Start START: Reaction Failed (Low Yield / No Conversion) Check_SM Analyze Crude Mixture (LCMS/NMR) Start->Check_SM Outcome_1 Starting Material (SM) Intact Check_SM->Outcome_1 SM Recovered Outcome_2 Complex Mixture / Polymer (Insoluble Solids) Check_SM->Outcome_2 Gunk/Oligomers Outcome_3 Deboronated Product (Ar-Br present, B gone) Check_SM->Outcome_3 Mass = SM - B(OH)2 + H Sol_Catalyst Issue: Catalyst Poisoning Action: Switch to MIDA Boronate or Anhydrous Conditions Outcome_1->Sol_Catalyst Sol_Protect Issue: Self-Coupling (Head-to-Tail) Action: Install MIDA/Pinacol Protection BEFORE Coupling Outcome_2->Sol_Protect Sol_Base Issue: Protodeboronation Action: Use Anhydrous Base (K3PO4) or BF3K salt Outcome_3->Sol_Base

Figure 1: Diagnostic decision tree for identifying the root cause of reaction failure in bromo-boronic acid substrates.

Technical Deep Dive & Solutions

Issue 1: The "Dud" Reaction (Catalyst Sequestration)

Symptom: You recover starting material despite using a high-activity catalyst (e.g., Pd(dppf), XPhos). Mechanism: Free boronic acids (-B(OH)₂) are Lewis acidic and can form boroxines (trimers) that are poorly soluble, or they can coordinate to the Pd(0) species, preventing the oxidative addition into the C-Br bond. The Fix: In-Situ Protection or Ligand Switch.

  • Protocol: Add a diol (e.g., pinacol) to the reaction mixture to convert the free acid to a boronate ester in situ. Esters are less Lewis acidic and less prone to catalyst binding.

  • Citation: The use of bulky, electron-rich ligands (e.g., Buchwald ligands) can sometimes override this inhibition, but protection is more reliable [1].

Issue 2: The "Gunk" (Self-Coupling/Polymerization)

Symptom: The reaction turns black/viscous; LCMS shows a "picket fence" of repeating mass units. Mechanism: Under Suzuki conditions (Pd + Base), the Br-Ar-B(OH)₂ molecule acts as both the electrophile and the nucleophile. It polymerizes via "Head-to-Tail" coupling. The Fix: Orthogonal Protection (MIDA Boronates).

  • Concept: You must "switch off" the Boron to react the Bromine. The MIDA (N-methyliminodiacetic acid) group complexes the boron, removing its Lewis acidity and nucleophilicity. The boron becomes sp³ hybridized and unreactive to transmetallation.

  • Validation: MIDA boronates tolerate Suzuki, Sonogashira, and Buchwald-Hartwig conditions targeting the bromine [2].

Issue 3: Protodeboronation

Symptom: You isolate Bromobenzene (or substituted equivalent) instead of the product. The Boron group has vanished. Mechanism: In the presence of water and base, the C-B bond is hydrolyzed, especially if the ring has electron-withdrawing groups or ortho-substituents. The Fix: Anhydrous Conditions or Trifluoroborates.[1]

  • Protocol: Switch to Potassium Trifluoroborate salts (-BF3K). These are stable to hydrolysis and often perform better in oxidative addition sequences [3].

Validated Protocols

Protocol A: Converting Bromo-Boronic Acid to Bromo-MIDA Boronate (The "Off Switch")

Use this before attempting to react the bromine.

Reagents:

  • Substrate: Bromo-arylboronic acid (1.0 equiv)

  • Ligand: N-methyliminodiacetic acid (MIDA) (1.2 equiv)

  • Solvent: Toluene:DMSO (10:1)

  • Conditions: Reflux with Dean-Stark trap (or molecular sieves)

Step-by-Step:

  • Dissolution: Dissolve the boronic acid and MIDA in the Toluene/DMSO mixture.

  • Dehydration: Heat to reflux (110°C) for 12-16 hours. The reaction is driven by the removal of water.

  • Workup: Cool to RT. The MIDA boronate often precipitates. If not, dilute with water and extract with Ethyl Acetate.

  • Purification: Flash chromatography (EtOAc/MeCN). MIDA boronates are silica-stable.

  • Result: You now have Br-Ar-BMIDA. The Boron is inert. You can now perform Suzuki/Buchwald reactions on the Br.

Protocol B: Reacting the Bromine (The "Orthogonal" Step)

Coupling the Br-Ar-BMIDA with an external Boronic Acid.

Reagents:

  • Electrophile: Br-Ar-BMIDA (1.0 equiv)

  • Nucleophile: R-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Crucial: Anhydrous bases prevent MIDA hydrolysis.

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Combine: Mix Electrophile, Nucleophile, Catalyst, and Base in a vial inside a glovebox or under Argon flow.

  • Solvent: Add anhydrous THF. Do NOT use water/alcohol (this would activate the MIDA group).

  • React: Heat to 60°C for 4-12 hours.

  • Outcome: The external R-B(OH)₂ couples with the Br. The BMIDA group remains intact.

  • Deprotection (Optional): To react the MIDA group later, hydrolyze it with NaOH (aq) in THF at RT [2].

Comparative Data: Boron Species Stability

FeatureFree Boronic Acid -B(OH)₂Pinacol Ester -BPinMIDA Boronate -BMIDATrifluoroborate -BF3K
Reactivity at Br Low (Interferes/Polymerizes)Medium (Can hydrolyze)High (Completely Inert)High (Inert under anhydrous)
Self-Coupling Risk HighMediumNoneLow
Solubility Variable (Trimerizes)High (Organic)Moderate (Polar Organic)Low (Organic), High (Polar)
Atom Economy HighLow (High MW waste)MediumHigh

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[2][3]2007 , 129, 6716-6717. Link

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[2][3]2009 , 131, 6961-6963. Link

  • Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Acc.[4][5] Chem. Res.2007 , 40, 275-286. Link

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." J. Am. Chem. Soc.2010 , 132, 13100-13112. Link

Sources

stability of (3-(3-Bromobenzamido)phenyl)boronic acid under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3-(3-Bromobenzamido)phenyl)boronic acid

Introduction: Navigating the Stability of a Key Building Block

(3-(3-Bromobenzamido)phenyl)boronic acid is a valuable bifunctional reagent, possessing both a boronic acid moiety for palladium-catalyzed cross-coupling reactions (like the Suzuki-Miyaura reaction) and an aryl bromide for subsequent functionalization. However, its utility is critically dependent on its stability, particularly under the basic conditions required for many coupling reactions. This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help researchers anticipate and manage the stability challenges associated with this compound, ensuring reproducible and high-yielding synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction using (3-(3-Bromobenzamido)phenyl)boronic acid has a low yield and a significant amount of a major byproduct. What is happening?

A: The most common issue is the competitive degradation of the boronic acid under the basic reaction conditions required for the Suzuki coupling.[1] The primary degradation pathway is protodeboronation , a process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2][3] This side reaction consumes your starting material, converting it to 3-bromobenzanilide, which is often the major byproduct observed. The base, essential for activating the boronic acid to the more reactive boronate species for transmetalation, unfortunately also facilitates this undesired decomposition.[4]

Q2: What is the chemical mechanism of protodeboronation under basic conditions?

A: Protodeboronation in basic media is a well-documented process.[2] It begins with a rapid equilibrium between the boronic acid and a hydroxide ion to form a tetrahedral boronate anion (Ar-B(OH)₃⁻).[5] This boronate species, while more nucleophilic and essential for the desired coupling reaction, is also susceptible to protonolysis. The subsequent, often rate-limiting, step involves the reaction of this boronate with a proton source (typically water or an alcohol solvent) at the ipso-carbon, leading to the cleavage of the C-B bond and formation of the corresponding arene (Ar-H) and boric acid.[2][6]

Q3: Besides the intended product and starting materials, I see a mass corresponding to the debrominated version of my boronic acid in the LC-MS analysis. Is this a known issue?

A: While less common than protodeboronation, reductive debromination can occur under certain palladium-catalyzed conditions. This may be facilitated by additives, specific ligand systems, or impurities in the reaction mixture. It is also possible under certain photolytic conditions, though less likely in standard laboratory setups.[7] If you observe this, it is crucial to analyze your reaction conditions, particularly the purity of your catalyst and the potential for unintended side reactions involving the palladium catalytic cycle.

Q4: How can I minimize the degradation of (3-(3-Bromobenzamido)phenyl)boronic acid during my experiment?

A: Minimizing degradation requires a careful balance of reaction parameters. Consider the following strategies:

  • Choice of Base: Use the mildest base that can effectively promote the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong hydroxides (e.g., NaOH, KOH) as they can reduce the rate of protodeboronation.[8][9]

  • Solvent System: The presence of water accelerates protodeboronation. While some water is often necessary for Suzuki couplings, using anhydrous solvents where possible or minimizing the aqueous phase can enhance stability.[8]

  • Temperature and Reaction Time: Higher temperatures and longer reaction times increase the extent of degradation. Aim for the lowest temperature and shortest time necessary for the completion of the desired coupling reaction.

  • Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol or MIDA boronate, can protect it from premature degradation.[10] These esters can then release the active boronic acid species slowly under the reaction conditions, a strategy known as "slow release".[6]

Q5: What are the most effective analytical techniques for monitoring the stability and degradation of this compound?

A: A multi-pronged analytical approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for quantitative analysis. A well-developed, stability-indicating method can separate the parent boronic acid from its primary degradant (3-bromobenzanilide) and other byproducts, allowing you to monitor the reaction progress and quantify reagent stability over time.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown peaks in your chromatogram. It provides the molecular weight of byproducts, confirming the identity of protodeboronated and potentially debrominated species.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation of the parent compound and its degradation products. The disappearance of aromatic signals associated with the boronic acid-substituted ring and the appearance of new signals for 3-bromobenzanilide are clear indicators of protodeboronation.

    • ¹¹B NMR: This technique is highly specific for observing the boron center. A shift in the ¹¹B NMR signal can indicate the conversion of the trigonal boronic acid to a tetrahedral boronate complex or its degradation.[15]

Troubleshooting Guide

Issue: Low Yield in Suzuki-Miyaura Coupling & Presence of Byproducts

This guide provides a systematic approach to diagnosing and resolving stability issues with (3-(3-Bromobenzamido)phenyl)boronic acid in your coupling reactions.

// Nodes Start [label="Low Yield of\nCoupled Product", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Reaction Mixture\nby LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckMass [label="Major Byproduct Mass\nMatches Protodeboronation\n(Loss of B(OH)2, Gain of H)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ConfirmProto [label="Cause: Protodeboronation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize [label="Action: Optimize Reaction\n- Use milder base (K2CO3)\n- Lower temperature\n- Reduce reaction time\n- Use anhydrous solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckOther [label="Other Byproducts Observed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckDebrom [label="Mass Matches\nDebromination?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ConfirmDebrom [label="Cause: Potential Debromination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Action: Verify Catalyst Purity\n& Screen Ligands", fillcolor="#34A853", fontcolor="#FFFFFF"]; Impurity [label="Cause: Reagent Impurity\nor Other Side Reactions", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AnalyzeStart [label="Action: Verify Purity of\nStarting Materials via\nNMR/HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Analyze; Analyze -> CheckMass; CheckMass -> ConfirmProto [label="Yes"]; ConfirmProto -> Optimize; CheckMass -> CheckOther [label="No"]; CheckOther -> CheckDebrom [label="Yes"]; CheckDebrom -> ConfirmDebrom [label="Yes"]; ConfirmDebrom -> CheckCatalyst; CheckDebrom -> Impurity [label="No"]; Impurity -> AnalyzeStart; } dot Caption: Troubleshooting workflow for diagnosing low-yield reactions.

Mechanistic Insights: Visualizing Degradation

Understanding the degradation pathways is key to preventing them. The following diagrams illustrate the primary chemical transformations that (3-(3-Bromobenzamido)phenyl)boronic acid can undergo in basic media.

G

Experimental Protocols

Protocol 1: HPLC-Based Stability Study

This protocol allows for the quantitative assessment of the stability of (3-(3-Bromobenzamido)phenyl)boronic acid under simulated reaction conditions.

1. Reagent and Solution Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of (3-(3-Bromobenzamido)phenyl)boronic acid in acetonitrile.
  • Base Solutions: Prepare aqueous solutions of the bases to be tested (e.g., 2M K₂CO₃, 2M KOH).
  • Solvent: Use a reaction-relevant solvent (e.g., Dioxane, DMF, or Toluene).

2. Experimental Setup:

  • In a 4 mL vial, add the solvent (1 mL), the boronic acid stock solution (100 µL), and the aqueous base solution (500 µL).
  • Create parallel setups for each base condition to be tested, including a control with no base (using water instead).
  • Cap the vials and place them in a heating block set to a typical reaction temperature (e.g., 80 °C).

3. Time-Point Sampling & Analysis:

  • At specified time points (t = 0, 1h, 2h, 4h, 8h), withdraw a 50 µL aliquot from each vial.
  • Immediately quench the aliquot in a 1.5 mL microcentrifuge tube containing 950 µL of mobile phase A (see below) to stop the degradation.
  • Vortex the sample and transfer it to an HPLC vial.
  • Analyze using the HPLC method detailed in the table below.

4. Data Analysis:

  • Calculate the percentage of the parent boronic acid remaining at each time point relative to t=0.
  • Plot the percentage of remaining boronic acid versus time for each condition to compare stability.
Table 1: Recommended HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 2.1 x 100 mm, 2.6 µmProvides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase helps to ensure sharp peak shapes for boronic acids.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reverse-phase chromatography.
Gradient 10% B to 95% B over 8 minutesA standard gradient to elute compounds of varying polarity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Detection (UV) 254 nmA common wavelength for aromatic compounds.
Injection Vol. 5 µLStandard volume to avoid column overloading.

References

  • Baudoin, O. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]

  • Baudoin, O. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. ResearchGate. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. Available at: [Link]

  • Lloyd-Jones, G. C., & Leach, A. G. (2018). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • Badone, D., & Screttas, C. G. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling) - PMC. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Base‐catalyzed protodeboronation of pentafluorophenyl boronic acid. ResearchGate. Available at: [Link]

  • Ivanova, T., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pan, B., et al. (2017). Enhanced debromination of 4-bromophenol by the UV/sulfite process: Efficiency and mechanism. PubMed. Available at: [Link]

  • Sirijaraensre, J., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Lin, H.-C., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

  • Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available at: [Link]

  • Duval, S. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University. Available at: [Link]

  • Lloyd-Jones, G. C., & Leach, A. G. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]

  • Rotta-Loria, L., et al. (2017). Oxidation Responsive Polymers with a Triggered Degradation via Arylboronate Self-Immolative Motifs on a Polyphosphazene Backbone. ACS Macro Letters. Available at: [Link]

  • Wang, B., & Raines, R. T. (2018). Boronic acid with high oxidative stability and utility in biological contexts - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Eawag. (2008). Phenol Family Degradation Pathway Map. Eawag-BBD. Available at: [Link]

  • Liu, R. Y., et al. (2024). Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). Organic Chemistry Portal. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

  • Campos, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Boronic acid. Wikipedia. Available at: [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Available at: [Link]

Sources

minimizing side reactions in (3-(3-Bromobenzamido)phenyl)boronic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with highly functionalized, sensitive substrates.

The molecule —(3-(3-Bromobenzamido)phenyl)boronic acid —presents a classic "bifunctional conundrum." Because it contains both an aryl bromide and an aryl boronic acid connected via an amide linker, it acts as an AB-type monomer. Under standard Suzuki-Miyaura conditions, this substrate is highly susceptible to self-polymerization, protodeboronation, and amide hydrolysis.

This guide is designed to deconstruct the causality behind these side reactions and provide field-proven, self-validating protocols to achieve high-yielding, selective cross-couplings.

Section 1: The Bifunctional Conundrum (Troubleshooting FAQs)

Q1: Why does my reaction mixture turn into an intractable tar (polymerize) instead of yielding the cross-coupled product? A1: Your substrate is an AB-type monomer. In a standard catalytic cycle, the Pd(0) species cannot distinguish between the C-Br bond on your substrate and the C-Br bond on your intended coupling partner. This leads to statistical intermolecular self-condensation (polymerization) ()[1].

  • The Fix (Kinetic Differentiation): To couple the boronic acid moiety selectively, you must use an Aryl Iodide (Ar-I) as your coupling partner. Pd(0) undergoes oxidative addition into Ar-I bonds orders of magnitude faster than into Ar-Br bonds. By keeping the temperature mild (40–60 °C), the catalyst selectively activates the Ar-I, completely bypassing the internal Ar-Br bond.

Q2: I am seeing a massive loss of the boronic acid group (protodeboronation). How do I prevent this? A2: Protodeboronation is a base-catalyzed cleavage of the C-B bond. The electron-withdrawing nature of your meta-amide linker increases the electrophilicity of the boron atom. When exposed to strong aqueous bases, hydroxide attacks the boron to form a boronate complex, which undergoes thermal extrusion to cleave the C-B bond ()[2].

  • The Fix (Boron Masking): Implement a "slow-release" strategy using a MIDA boronate or pinacol ester. By masking the boronic acid, you minimize the concentration of the free, vulnerable boronic acid in the catalytic milieu, allowing the rate-determining transmetalation step to outcompete degradation ()[3].

Q3: My LC-MS shows cleavage of the amide linker. What is causing this? A3: Suzuki couplings typically require basic conditions to activate the boron atom for transmetalation ()[4]. However, strong aqueous bases (e.g., NaOH, Ba(OH)₂) at elevated temperatures will trigger nucleophilic acyl substitution, hydrolyzing your amide linker ()[5].

  • The Fix (Anhydrous/Mild Base): Switch to anhydrous, non-nucleophilic bases such as finely milled K₃PO₄ or Cs₂CO₃ in a solvent like 1,4-Dioxane.

Q4: I am observing symmetrical biaryl dimers (homocoupling). How do I suppress this? A4: Homocoupling is an oxidative side reaction driven by the presence of atmospheric oxygen, which converts the Pd(II) intermediate into a peroxo-Pd species that couples two boronic acid molecules together ()[6].

  • The Fix (Rigorous Inerting): Standard balloon degassing is insufficient for sensitive substrates. You must use the Freeze-Pump-Thaw method or sparge the solvent with Argon for a minimum of 30 minutes. Additionally, employing bulky, electron-rich phosphine ligands (like SPhos) accelerates reductive elimination, minimizing the lifespan of vulnerable Pd(II) intermediates ()[6].

Section 2: Visualizing the System

To effectively troubleshoot, we must map the intersection of the substrate's vulnerabilities with the catalytic cycle.

G A (3-(3-Bromobenzamido)phenyl)boronic acid (Bifunctional AB Monomer) B Self-Polymerization (AB Condensation) A->B Intermolecular C Protodeboronation (Loss of Boronic Acid) A->C Base / Heat D Amide Hydrolysis (Linker Cleavage) A->D Aqueous Base E Kinetic Differentiation (Use Aryl Iodide Partner) B->E F Boron Masking (MIDA Boronate) B->F C->F G Anhydrous / Mild Base (e.g., K3PO4 in Dioxane) C->G D->G

Fig 1: Reaction pathways and targeted mitigation strategies for bifunctional boronic acid coupling.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Selective for Ar-I) Pd0->OxAdd + Ar-I TransMet Transmetalation (Rate-Limiting) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Formation) TransMet->RedElim Base Proto Protodeboronation TransMet->Proto H2O / Heat Homo Homocoupling TransMet->Homo O2 RedElim->Pd0 - Biaryl

Fig 2: Suzuki-Miyaura catalytic cycle highlighting kinetic intersections of primary side reactions.

Section 3: Quantitative Condition Profiling

The table below synthesizes the impact of various reaction parameters on the side-reaction profile of (3-(3-Bromobenzamido)phenyl)boronic acid. Notice how the shift from standard aqueous conditions to kinetically differentiated, anhydrous conditions drastically alters the outcome.

Reaction System (Catalyst / Base / Solvent / Temp)Target Cross-Coupling Yield (%)Self-Polymerization (%)Protodeboronation (%)Amide Hydrolysis (%)
Pd(PPh₃)₄ / Na₂CO₃ (aq) / Toluene / 80°C (Standard)15%45%25%15%
Pd(dppf)Cl₂ / K₃PO₄ (aq) / Dioxane / 60°C40%35%15%10%
Pd(OAc)₂ + SPhos / Cs₂CO₃ (anhydrous) / Dioxane / 60°C65%20%10%<5%
Pd(OAc)₂ + SPhos / K₃PO₄ (anhydrous) / Dioxane / 40°C (Ar-I partner + MIDA masking) >90% <2% <2% <1%

Section 4: Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol incorporates In-Process Controls (IPCs) to validate the success of each mechanistic step before proceeding.

Objective: Selectively couple the boronic acid moiety of the substrate with an external Aryl Iodide, preserving the internal aryl bromide and amide linker.

Step 1: System Inerting & Solvent Degassing

  • Add 1,4-Dioxane to a Schlenk flask. Sparge with ultra-pure Argon for 30 minutes.

  • Self-Validation (IPC): Utilize an inline dissolved oxygen meter. Do not proceed until the O₂ concentration reads <5 ppm. This guarantees the suppression of oxidative homocoupling.

Step 2: Reagent Loading & Catalyst Activation

  • To a flame-dried reaction vial under Argon, add the Aryl Iodide (1.0 equiv), (3-(3-Bromobenzamido)phenyl)boronic acid (1.1 equiv, ideally pre-formed as a MIDA boronate), anhydrous K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Add the degassed 1,4-Dioxane via syringe.

  • Self-Validation (IPC): Observe the solution. A successful reduction of Pd(II) to the active Pd(0) species by the phosphine ligand will manifest as a distinct color shift from pale yellow to deep orange/red within 5 minutes.

Step 3: Differential Oxidative Addition & Slow-Release Transmetalation

  • Heat the reaction mixture to a mild 40 °C. At this temperature, the Pd(0) catalyst will selectively insert into the Ar-I bond, leaving the Ar-Br bond intact.

  • Self-Validation (IPC): Pull a 10 µL aliquot at 30 minutes and analyze via LC-MS. You must observe >90% consumption of the Aryl Iodide, with the free boronic acid concentration remaining at a steady-state low (<5% relative area). This confirms the slow-release transmetalation is successfully outcompeting protodeboronation ()[7].

Step 4: Reductive Elimination & Workup

  • Stir for 4–6 hours until complete consumption of the starting materials.

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Self-Validation (IPC): Perform a TLC (Hexanes/EtOAc). A successful reaction will show a single, clean UV-active product spot. The absence of baseline streaks confirms that self-polymerization has been successfully bypassed.

Section 5: References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry.[Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.[Link]

  • JMCCT. (2025). Cross-Coupling Reactions Guide. JMCCT.[Link]

  • Organic Chemistry Portal. (2025). Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Suzuki, A. (1999). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture). NobelPrize.org. [Link]

Sources

Validation & Comparative

HPLC method development for (3-(3-Bromobenzamido)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Boronic Acid Paradox: A Comparative HPLC Method Development Guide for (3-(3-Bromobenzamido)phenyl)boronic Acid

Executive Summary & Molecule Profile

The Challenge: (3-(3-Bromobenzamido)phenyl)boronic acid presents a "perfect storm" for HPLC method development. It combines a hydrophobic bromophenyl moiety, a hydrogen-bonding amide linker, and a highly reactive boronic acid tail. Standard generic methods often fail, yielding split peaks (due to in situ esterification), severe tailing (silanol interaction), or retention time drift (boroxine equilibrium).

The Solution: This guide compares three methodological approaches—The Generic (Methanol/C18) , The Intermediate (Acetonitrile/Neutral) , and The Optimized (Acetonitrile/Acidic/High-Load) —to demonstrate why a specific combination of aprotic solvents and silanol-shielding stationary phases is non-negotiable for this compound.

Target Analyte Profile:

  • Compound: (3-(3-Bromobenzamido)phenyl)boronic acid[1][2][3]

  • CAS: 2246865-32-5[1][2]

  • Key Functionalities:

    • Boronic Acid (-B(OH)₂): pKa ~8.8. Susceptible to dehydration (boroxine formation) and esterification with alcohols.[4]

    • Amide Linker (-CONH-): High potential for hydrogen bonding with residual silanols.

    • Bromo-Aryl Group: Provides the primary hydrophobic retention mechanism.

Comparative Method Performance: The Data

We evaluated three distinct method architectures. The "Optimized" method is the only protocol that meets strict pharmaceutical acceptance criteria.

Table 1: Performance Metrics Comparison
ParameterMethod A: The "Generic" Method B: The "Intermediate" Method C: The "Optimized"
Mobile Phase A Water (Neutral)Water (Neutral)0.1% Formic Acid in Water
Mobile Phase B Methanol Acetonitrile Acetonitrile
Stationary Phase Standard C18 (5µm)Standard C18 (5µm)HSS T3 / Phenyl-Hexyl (End-capped)
Peak Shape (Tailing Factor) 2.4 (Severe Tailing)1.6 (Moderate Tailing)1.1 (Symmetric)
Peak Integrity Doublet (Artifacts) Broad SingletSharp Singlet
Theoretical Plates (N) < 2,500~ 6,000> 12,000
Mechanism of Failure In situ Methyl EsterificationSilanol Interaction (Amide/Boron)None (Ideal State)

Deep Dive: The Science of Failure vs. Success

Failure Mode 1: The Methanol Trap (Method A)

Many researchers default to Methanol (MeOH) as an organic modifier. For boronic acids, this is a critical error.

  • Mechanism: Boronic acids react reversibly with methanol to form methyl boronates (

    
    ).
    
  • Chromatographic Result: This equilibrium is slow enough on the HPLC timescale to cause peak splitting or "saddle" peaks, where the acid and the ester partially separate.

  • Correction: Use Acetonitrile (ACN) .[5] ACN is aprotic and cannot form esters, ensuring the analyte remains as a single species.

Failure Mode 2: Silanol Drag (Method B)

Even with ACN, a neutral pH mobile phase leaves residual silanols (


) on the column surface ionized (

) or active.
  • Mechanism: The amide nitrogen and the empty p-orbital of the boron atom act as Lewis acids/H-bond donors, interacting strongly with surface silanols.

  • Chromatographic Result: Severe peak tailing (

    
    ) and variable retention times.
    
  • Correction: Use Acidic Mobile Phase (pH ~2.5) . Adding 0.1% Formic Acid suppresses silanol ionization and keeps the boronic acid fully protonated (neutral), minimizing secondary interactions.

The Winning Logic (Method C)

By combining ACN (eliminating esterification) with an acidic buffer (suppressing silanols) and a high-strength silica (HSS) or Phenyl-Hexyl column (providing alternate selectivity), we achieve a robust, self-validating method.

Visualizing the Chemistry

The following diagram illustrates the chemical equilibria that dictate chromatographic success or failure.

BoronicAcidHPLC BA (3-(3-Bromobenzamido) phenyl)boronic acid Ester Methyl Boronate (Artifact Peak) BA->Ester Esterification (Slow Equilibrium) Complex Adsorption Complex (Peak Tailing) BA->Complex Lewis Acid/Base Interaction Result Sharp, Symmetric Peak BA->Result + ACN (No Reaction) + Acid (Shields Silanols) MeOH Methanol (Mobile Phase A) MeOH->Ester Silanol Silanol (Si-O-) (Stationary Phase) Silanol->Complex ACN Acetonitrile (Mobile Phase C) ACN->Result Acid Formic Acid (pH ~2.5) Acid->Result

Caption: Figure 1: Chemical pathways affecting chromatography. Red paths indicate artifacts (Method A); Yellow paths indicate tailing (Method B); Green paths indicate the optimized separation (Method C).

The Optimized Protocol (Step-by-Step)

Objective: Quantifiable separation of (3-(3-Bromobenzamido)phenyl)boronic acid with


.
Reagents & Equipment
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

  • Solvent B: HPLC-grade Acetonitrile (Do NOT use Methanol).

  • Column: Waters XSelect HSS T3 (

    
    ) OR Phenomenex Luna Phenyl-Hexyl.
    
    • Why? HSS T3 is designed to retain polar compounds and resist dewetting; Phenyl-Hexyl offers

      
       selectivity for the bromobenzamido group.
      
Instrument Parameters
  • Flow Rate: 1.0 mL/min[6]

  • Column Temp: 35°C (Controls viscosity and kinetics)

  • Detection: UV @ 254 nm (Amide/Phenyl absorption) and 210 nm.

  • Injection Volume: 5-10 µL

Gradient Table
Time (min)% Solvent A (Acidic Water)% Solvent B (ACN)Event
0.009010Equilibration
2.009010Isocratic Hold (Focusing)
12.001090Linear Gradient
15.001090Wash
15.109010Re-equilibration
20.009010End
Sample Preparation (Crucial)
  • Diluent: 50:50 Water:Acetonitrile.

    • Warning: Do not dissolve the sample in pure methanol, even if solubility is higher. If methanol is absolutely necessary for stock preparation, dilute at least 1:10 with ACN/Water before injection to minimize ester formation.

  • Concentration: 0.1 mg/mL for assay; 1.0 mg/mL for impurity profiling.

Validation & Troubleshooting

Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .
    
  • Note: Boronic acids can show non-linearity at very high concentrations due to dimer (boroxine) formation. Keep concentrations moderate.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Split Peaks Methanol in sample or mobile phase.[5]Switch to Acetonitrile. Ensure sample diluent matches initial gradient conditions.
Fronting Peak Sample solvent too strong.Dilute sample with more water (e.g., 70:30 Water:ACN).
Broad Tailing Silanol interaction.Ensure 0.1% Formic Acid or TFA is fresh. Switch to a "Base Deactivated" column.
Ghost Peaks Carryover or Boroxine impurity.Add a needle wash step (90% ACN). Run a blank to confirm system cleanliness.

References

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Available at: [Link]

  • Shimadzu Corporation. 7 Key Differences in the Use of Methanol and Acetonitrile. Technical Report.[7] Available at: [Link]

  • Chrom Tech, Inc. Acetonitrile vs. Methanol for Reverse Phase Chromatography. Technical Blog. Available at: [Link]

Sources

Comparative Reactivity Guide: (3-(3-Bromobenzamido)phenyl)boronic Acid vs. Pinacol Esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively compares the reactivity, stability, and application suitability of (3-(3-Bromobenzamido)phenyl)boronic acid versus its pinacol ester counterpart.

Executive Summary

For the specific scaffold (3-(3-Bromobenzamido)phenyl)boronic acid (referred to herein as Reagent A ) and its pinacol ester (referred to as Reagent B ), the selection is governed not just by boron reactivity, but by the bifunctional nature of the molecule (containing both an aryl bromide and a boronyl group).

  • Select the Free Acid (Reagent A) when: High atom economy is required, aqueous solubility is needed (with base), and the reaction partner is significantly more reactive than the internal bromide (e.g., Aryl Iodides), minimizing self-polymerization risks.

  • Select the Pinacol Ester (Reagent B) when: Purification of the intermediate is required (silica stable), anhydrous conditions are necessary to suppress side reactions, or when a "slow-release" of the active boron species is needed to control oligomerization.

Structural & Physicochemical Analysis

The presence of the amide linkage (–CONH–) critically differentiates these reagents from simple phenylboronic acids.

Feature(3-(3-Bromobenzamido)phenyl)boronic acid (Reagent A) Pinacol Ester Analog (Reagent B)
State High-melting solid (often >200°C); forms H-bond networks.Lower melting solid or oil; disrupted H-bonding.
Solubility Low in non-polar solvents (Hexane, DCM). Soluble in polar aprotic (DMSO, DMF) or aqueous base.High in organic solvents (THF, Dioxane, DCM, Toluene).
Speciation Exists in equilibrium with boroxine (trimer) anhydride. Dehydrates upon heating/drying.Exists as a discrete monomer. Stable to drying.
Atom Economy High. (Byproduct is boric acid/water).Lower. (Byproduct is pinacol, MW ~118).
Purification Difficult.[1][2] Streaks on silica; requires crystallization or reverse-phase HPLC.Excellent. Stable on silica gel; amenable to standard flash chromatography.
Critical Insight: The Amide Solubility Factor

The amide linker creates strong intermolecular hydrogen bonding. In Reagent A , this often leads to poor solubility in standard coupling solvents (Toluene/THF) unless a base is added to ionize the boronic acid to the boronate. Reagent B masks the boron headgroup, making the molecule significantly more lipophilic and soluble in standard organic reaction media.

Reactivity Profile & Mechanism[3]

Transmetallation Kinetics

The rate-determining step in Suzuki-Miyaura coupling is often transmetallation.

  • Reagent A (Acid): Reacts rapidly upon exposure to base (OH⁻/CO₃²⁻) to form the activated hydroxyboronate species

    
    . This species transmetallates quickly with the Pd(II)-Ar complex.
    
  • Reagent B (Ester): Slower onset. The pinacol ester is sterically bulky and less Lewis acidic. It typically requires hydrolysis to the free acid in situ before transmetallation can occur efficiently, or it requires a strong base (e.g., alkoxide) to form a reactive alkoxy-boronate adduct.

The "Bifunctional" Risk (Self-Coupling)

Because both reagents contain a 3-Bromophenyl group and a Boron group, they are potential monomers for polymerization (polycondensation).

  • Risk with Reagent A: Due to rapid activation, high local concentrations of the active boronate can lead to competitive homocoupling (polymerization) if the external electrophile is not highly reactive.

  • Control with Reagent B: The ester provides a "slow-release" mechanism. The slow hydrolysis rate keeps the concentration of active boronate low, favoring cross-coupling with the external partner over self-polymerization.

Mechanistic Pathway Diagram

The following diagram illustrates the activation pathways and the "danger zone" for side reactions.

ReactivityPathway Ester Pinacol Ester (Reagent B) [Stable/Slow] Acid Boronic Acid (Reagent A) [Equilibrium] Ester->Acid Hydrolysis (H2O/Base) Rate Limiting Step Boroxine Boroxine (Anhydride Trimer) Acid->Boroxine - H2O (Reversible) Boronate Hydroxyboronate [Ar-B(OH)3]- (ACTIVE SPECIES) Acid->Boronate + Base (OH-) Pd_Cycle Pd-Catalytic Cycle (Cross-Coupling) Boronate->Pd_Cycle Transmetallation (Fast) Polymer Self-Polymerization (Side Reaction) Boronate->Polymer Reacts with internal Br

Caption: Activation pathway showing the hydrolysis requirement for Pinacol Esters (Blue) vs. direct activation of Boronic Acids (Green). Red indicates the active species prone to both product formation and self-polymerization.

Experimental Protocols

Protocol A: Cross-Coupling using Pinacol Ester (Recommended for Purity)

Use this when the product requires chromatography or when suppressing homocoupling is critical.

Reagents:

  • Reagent B (1.0 equiv)

  • Aryl Halide Electrophile (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Dissolution: Charge Reagent B, Aryl Halide, and Pd catalyst into a reaction vial. Add Dioxane. (Note: Reagent B dissolves readily).

  • Activation: Add the aqueous K₂CO₃ solution.

  • Degassing: Sparge with Nitrogen/Argon for 5-10 minutes. (Oxygen promotes homocoupling).[3][4]

  • Reaction: Heat to 80-90°C.

    • Observation: The reaction may show a lag phase of 15-30 minutes as the ester hydrolyzes.

  • Workup: Dilute with EtOAc, wash with brine. The organic layer will contain the product. Any unreacted Reagent B can be recovered via silica chromatography (typically elutes in Hex/EtOAc).

Protocol B: Cross-Coupling using Boronic Acid (Recommended for Speed/Cost)

Use this for scale-up or when the electrophile is highly reactive (e.g., Ar-I).

Reagents:

  • Reagent A (1.0 equiv)

  • Aryl Halide Electrophile (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: DMF : Water (4:1) or DME : Water.

Step-by-Step:

  • Solvation: Dissolve Reagent A in DMF/Water. Crucial: Ensure full dissolution before adding catalyst to prevent heterogeneous "hotspots" that favor polymerization.

  • Addition: Add Base and Electrophile.

  • Catalyst Addition: Add Pd catalyst last, under inert atmosphere.

  • Reaction: Heat to 60-80°C.

    • Observation: Reaction is often complete within 1-2 hours, significantly faster than the ester.

  • Workup: Requires careful pH adjustment. Acidify to pH ~6 to protonate the product (if acidic) or extract with polar organic solvents. Unreacted Reagent A is difficult to separate from polar byproducts.

Comparative Data Summary

The following data summarizes typical performance metrics for amide-substituted aryl borons in Suzuki couplings (based on generalized literature data for this scaffold class).

MetricBoronic Acid (Reagent A)Pinacol Ester (Reagent B)
Reaction Time Fast (1-4 hours)Moderate (4-12 hours)
Protodeboronation High Risk (if heating prolonged)Low Risk (Stable until hydrolysis)
Homocoupling 5-15% (without optimization)<5% (Controlled release)
Chromatography Fail (Streaks/Irreversible adsorption)Pass (Clean elution)
Shelf Stability Poor (Hygroscopic/Anhydride formation)Excellent (Indefinite at RT)

Decision Matrix

Use the following logic flow to select the correct reagent for your specific application.

DecisionMatrix Start Start: Select Reagent Q1 Is the product purification dependent on Silica Gel? Start->Q1 Q2 Is the reaction strictly anhydrous? Q1->Q2 No Res_Ester Select PINACOL ESTER (Reagent B) Q1->Res_Ester Yes Q3 Is Atom Economy/Cost the primary driver? Q2->Q3 No (Aqueous base used) Q2->Res_Ester Yes (Ester is soluble) Q3->Res_Ester No (Discovery/Small Scale) Res_Acid Select BORONIC ACID (Reagent A) Q3->Res_Acid Yes (Scale-up)

Caption: Decision tree for selecting between Boronic Acid and Pinacol Ester based on purification, solvent, and economic constraints.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

  • Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry. Springer. (Foundational text on Boronic Acid/Ester reactivity differences).
  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. (Context on stability vs. reactivity).

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. (Discusses protodeboronation rates).

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive reference on boroxine equilibrium and ester stability).

Sources

Purity Assessment Standards for (3-(3-Bromobenzamido)phenyl)boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-(3-Bromobenzamido)phenyl)boronic acid (CAS: 2246865-32-5) is a highly valuable bifunctional building block in modern drug discovery. Featuring both a boronic acid moiety for Suzuki-Miyaura cross-coupling and an aryl bromide for orthogonal functionalization, it enables the rapid construction of complex molecular architectures. However, the exact structural features that make it synthetically versatile also make its purity assessment notoriously difficult.

Standard analytical methods often yield false purity reports due to the inherent chemical instability of the boronic acid group under analytical conditions. As a Senior Application Scientist, I have designed this guide to objectively compare industry-standard purity assessment methods, explaining the causality behind analytical failures and providing self-validating protocols to ensure absolute scientific integrity.

The Analytical Challenge: The Boroxine Conundrum

The primary challenge in analyzing (3-(3-Bromobenzamido)phenyl)boronic acid lies in its dynamic covalent chemistry. Free boronic acids undergo spontaneous, thermally induced dehydration to form cyclic trimers known as boroxines (boronic anhydrides)[1],[2].

During standard reverse-phase High-Performance Liquid Chromatography (HPLC), the aqueous mobile phase interacts with the boroxine, creating a continuous on-column equilibrium. This dynamic interconversion results in severe peak broadening, split peaks, or entirely separate peaks for the free acid and the boroxine, leading to drastically underestimated purity values. Furthermore, the compound is susceptible to two primary degradation pathways: protodeboronation (loss of the boronic acid group) and oxidation to the corresponding phenol[1].

BoroxineEq BA (3-(3-Bromobenzamido)phenyl)boronic acid (Free Acid) Boroxine Boroxine Anhydride (Trimer) BA->Boroxine -H2O (Dehydration) Equilibrium Phenol Oxidation Product (Phenol Derivative) BA->Phenol Oxidation (O2) Deboronated Protodeboronation (3-Bromo-N-phenylbenzamide) BA->Deboronated Hydrolysis / Heat

Figure 1: Boroxine equilibrium and primary degradation pathways of the free boronic acid.

Comparative Analysis of Purity Assessment Standards

To overcome these analytical hurdles, researchers must select orthogonal techniques that either bypass or neutralize the boroxine equilibrium.

  • Method A: Standard Reverse-Phase HPLC (The Pitfall) Standard HPLC without sample modification is fundamentally flawed for this compound. The equilibrium between the monomer and trimer on the column makes accurate integration impossible, often falsely failing perfectly pure batches.

  • Method B: Derivatization-Assisted HPLC (The Industry Standard) By reacting the free boronic acid with a 1,2-diol (such as pinacol) prior to injection, the molecule is trapped as a highly stable cyclic boronic ester[2]. This derivatization eliminates the possibility of boroxine formation, locking the analyte into a single state that yields a sharp, quantifiable chromatographic peak.

  • Method C: Quantitative NMR (qNMR) (The Absolute Truth) qNMR provides an orthogonal, absolute purity evaluation that does not rely on chromophores or external calibration curves[3]. By comparing the proton integral of the analyte against a highly pure internal standard, it delivers an exact mass fraction. When performed in a coordinating solvent like DMSO-

    
    , the boroxine equilibrium is entirely disrupted.
    
  • Method D: UPLC-MS (For Impurity Profiling) Ultra-High-Performance Liquid Chromatography-Mass Spectrometry is excellent for identifying homocoupling or protodeboronation impurities. However, it requires highly optimized source parameters to prevent in-source dehydration and dimer/adduct formation, which can complicate the mass spectra[4],[5].

Quantitative Data Presentation
Analytical StandardAccuracyPrecision (RSD)Boroxine InterferencePrimary Application
Standard HPLC-UV Low (False peaks)> 5.0%SevereRough reaction monitoring
Derivatization-HPLC High< 1.0%None (Trapped as ester)Routine QC & Batch Release
qNMR (1H) Very High (Absolute)< 0.5%None (Solvent disrupted)Reference Standard Certification
UPLC-MS Moderate (Qualitative)< 2.0%Moderate (Source dependent)Impurity Identification

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every step has a specific causality aimed at preserving scientific integrity.

Protocol 1: Pinacol Derivatization-Assisted HPLC

Causality: Pinacol thermodynamically drives the equilibrium toward the stable boronic ester, preventing on-column dehydration.

  • Sample Preparation: Accurately weigh 10 mg of (3-(3-Bromobenzamido)phenyl)boronic acid and 25 mg of pinacol (excess) into a 10 mL volumetric flask.

  • Esterification: Dissolve in 5 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes, then stir at room temperature for 30 minutes to ensure complete conversion. Dilute to volume with water.

  • Chromatographic Conditions: Inject 10 µL onto a C18 column (e.g., 4.6 x 150 mm, 3 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detection at 254 nm.

  • Self-Validation (System Suitability): Inject an un-derivatized sample alongside the derivatized one. The protocol is validated when the broad/split peaks of the un-derivatized sample completely collapse into a single, sharp, symmetrical peak in the derivatized run.

Protocol 2: Absolute Purity via qNMR

Causality: qNMR measures the fundamental magnetic resonance of nuclei. By adding


, we collapse exchangeable protons that could interfere with integration. A long relaxation delay (

) ensures complete longitudinal magnetization recovery.
  • Accurate Weighing: Using a microbalance, weigh ~15 mg of the analyte and ~5 mg of a certified internal standard (e.g., 2,3,5,6-Tetrachloronitrobenzene, which has a distinct singlet at ~8.0 ppm) into an HPLC vial[3].

  • Dissolution & Exchange: Add 0.6 mL of DMSO-

    
     and exactly 1 drop of 
    
    
    
    . The
    
    
    rapidly exchanges with the amide (-NH) and boronic acid (-OH) protons, removing their broad signals from the aromatic region.
  • Acquisition: Transfer to an NMR tube. Acquire the

    
     NMR spectrum at 400 MHz or higher. Critical:  Set the relaxation delay (
    
    
    
    ) to 30 seconds (must be >5 ×
    
    
    of the slowest relaxing proton) to ensure 100% signal recovery.
  • Self-Validation: The protocol is validated if the internal standard peak shows baseline resolution (no overlap) from the analyte's aromatic protons, and the signal-to-noise ratio (S/N) of the integrated peaks exceeds 250:1.

qNMRWorkflow Sample 1. Accurate Weighing Analyte + Internal Std Dissolution 2. Dissolution DMSO-d6 + D2O Sample->Dissolution Acquisition 3. 1H NMR Acquisition (D1 = 30s) Dissolution->Acquisition Integration 4. Signal Integration & Purity Calculation Acquisition->Integration

Figure 2: Self-validating quantitative NMR (qNMR) workflow for absolute purity determination.

Conclusion

For the rigorous purity assessment of (3-(3-Bromobenzamido)phenyl)boronic acid, standard HPLC is fundamentally inadequate. Drug development professionals must adopt Derivatization-HPLC for routine batch release and stability testing to ensure chromatographic integrity. For the certification of primary reference standards, qNMR remains the gold standard, providing an absolute, matrix-independent assessment of purity.

References

  • Crumpton, J. B., Zhang, W., & Santos, W. L. "Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry." Analytical Chemistry, 2011. Available at: [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods, 2013. Available at: [Link]

  • "Visible-Light-Enabled Aminocarbonylation of Unactivated Alkyl Iodides with Stoichiometric Carbon Monoxide for Application on Late-Stage Carbon Isotope Labeling." The Journal of Organic Chemistry, 2019. Available at: [Link]

Sources

crystal structure validation of (3-(3-Bromobenzamido)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Validation of (3-(3-Bromobenzamido)phenyl)boronic Acid Content Type: Publish Comparison Guide

A Comparative Guide to Distinguishing Active Pharmacophores from Dehydration Artifacts

Executive Summary: The Structural Challenge

In the development of covalent protease inhibitors and Suzuki-Miyaura cross-coupling reagents, (3-(3-Bromobenzamido)phenyl)boronic acid represents a critical structural scaffold. However, validating its crystal structure presents a unique "Schrödinger’s Cat" scenario common to organoboron chemistry: the molecule exists in a dynamic equilibrium between its monomeric Boronic Acid form (the desired pharmacological agent) and its trimeric Boroxine anhydride (a dehydration artifact).

This guide provides a rigorous, comparative framework for validating the crystal structure of this specific compound. Unlike standard small-molecule validation, this protocol focuses on distinguishing the active pharmaceutical ingredient (API) from its thermodynamically stable—but often unwanted—anhydride alternative.

Comparative Analysis: Boronic Acid vs. Boroxine Anhydride[1][2][3]

The primary failure mode in crystallizing (3-(3-Bromobenzamido)phenyl)boronic acid is inadvertent dehydration during the crystallization process (e.g., evaporation in non-aqueous solvents). The table below outlines the definitive crystallographic and physical markers to distinguish the Target Product from its Alternative .

Table 1: Structural & Physicochemical Differentiators
FeatureTarget: Boronic Acid Form Alternative: Boroxine (Anhydride) Validation Metric
Stoichiometry Monomer (C₁₃H₁₁BBrNO₃)Trimer (C₃₉H₂₄B₃Br₃N₃O₆)Z' Value (Molecules/Asym.[1][2][3][4] Unit)
H-Bonding Motif Syn-anti catemer or cyclic dimer (R²₂(8)). Extensive O-H···O networks.No O-H donors. Planar B₃O₃ ring stacking. Limited to amide N-H interactions.SHELXL H-Atom Refinement
Density (Calculated) Typically lower (loose H-bond network).Typically higher (efficient π-stacking of planar rings).CheckCIF Density Alert
IR Signature Broad O-H stretch (~3300 cm⁻¹).Distinct B-O ring stretch (~1350 cm⁻¹).Orthogonal FT-IR
Bromine Environment Type II Halogen Bond (C-Br···O/N) often drives packing.Br often disordered or involved in π-halogen stacking.Interaction Geometry

The Dynamic Equilibrium Pathway

Understanding the causality of structure formation is essential for control. The diagram below illustrates the dehydration pathway that must be intercepted to obtain the correct crystal form.

BoronicEquilibrium Acid Boronic Acid (Monomer) (Target Structure) -B(OH)2 Intermediate Partial Dehydration (Disordered Lattice) Acid->Intermediate - H2O Boroxine Boroxine (Trimer) (Thermodynamic Sink) (B3O3 Ring) Intermediate->Boroxine - H2O (Entropy Driven) Boroxine->Acid + H2O (Hydrolysis) Heat Heat / Vacuum / Non-polar Solvents Heat->Intermediate Water Humidity / Aqueous Recrystallization Water->Boroxine

Figure 1: The reversible dehydration pathway. Crystallization from dry organic solvents (toluene, DCM) favors the Red node (Boroxine), while aqueous/polar solvents favor the Blue node (Acid).

Step-by-Step Validation Protocol

This protocol synthesizes SCXRD (Single Crystal X-Ray Diffraction) techniques with chemical logic to ensure the solved structure matches the biological intent.

Phase 1: Crystallization Strategy (Pre-Validation)
  • Objective: Prevent boroxine formation.

  • Method: Use a mixed-solvent system containing a hydrogen-bond donor/acceptor pair (e.g., Acetone/Water or THF/Water).

  • Causality: Water acts as a "structural chaperone," shifting the equilibrium toward the acid form via mass action and stabilizing the -B(OH)₂ moiety through H-bonding [1].

  • Control: Set up a parallel vapor diffusion experiment with a drying agent (P₂O₅). If crystals form here, they are likely the Boroxine alternative.

Phase 2: Diffraction Data Collection
  • Temperature: Collect at 100 K .

    • Reasoning: Boronic acid hydroxyl groups often exhibit rotational disorder at room temperature. Cryo-cooling freezes these conformers, allowing distinction between a disordered -B(OH)₂ and a static -B(O)- linkage.

  • Resolution: Aim for 0.75 Å or better.

    • Reasoning: High resolution is required to locate the hydroxyl hydrogens in the difference Fourier map, which is the "smoking gun" for the acid form.

Phase 3: Structure Refinement & Validation
  • The "Hydrogen Test":

    • Locate the Boron atom.

    • Check the geometry.[5] Boronic Acid is trigonal planar (sp²) but often slightly pyramidalized if coordinated to a solvent. Boroxine is strictly planar within the B₃O₃ ring.[6]

    • Critical Step: Look for electron density peaks ~0.82 Å from the Oxygen atoms.

      • If found: Refine as -OH (AFIX 147 in SHELXL). This confirms the Acid .

      • If absent: And B-O distances are ~1.36 Å with a cyclic arrangement, you have the Boroxine .

  • Halogen Bonding Check:

    • Analyze the Bromine (Br) atom. In the amide-linked structure, Br often participates in Type II Halogen Bonding (C-Br···O=C), where the C-Br···O angle is ≈180°. This directional interaction is a hallmark of high-quality crystals of this scaffold [2].

Phase 4: Orthogonal Confirmation (The "Self-Validating" Step)

Do not rely on X-ray alone. Perform a Pawley Fit on a bulk sample using Powder X-Ray Diffraction (PXRD).

  • Simulate the PXRD pattern from your single-crystal model (Mercury/Platon).

  • Collect experimental PXRD on the bulk batch.

  • Compare: If the bulk pattern matches the Boroxine simulation, your single crystal was a "lucky" hydrate in a batch of anhydride.

Technical Deep Dive: The Supramolecular Synthons

Why does this specific molecule ((3-(3-Bromobenzamido)phenyl)boronic acid) behave this way? The validation relies on recognizing specific supramolecular motifs.

The Amide-Boronic Interface

The amide linker (-CONH-) introduces a secondary H-bonding capability that competes with the boronic acid.

  • Scenario A (Desired): The amide N-H donates to the carbonyl of a neighbor, while the B(OH)₂ forms a classic R²₂(8) homodimer . This creates a stable 2D sheet structure.

  • Scenario B (Alternative): The amide N-H donates to the Boroxine oxygen. This stabilizes the anhydride form, making it harder to hydrolyze back to the acid.

Graphviz Workflow: Decision Tree for Structure Solution

ValidationLogic Start Solve Initial Phase (Direct Methods) CheckB Identify Boron Environment Start->CheckB Decision1 Is Boron in a 6-membered B3O3 ring? CheckB->Decision1 BoroxinePath Structure is BOROXINE (Artifact) Decision1->BoroxinePath Yes AcidPath Structure is BORONIC ACID (Proceed) Decision1->AcidPath No RefineOH Locate H on Oxygen (Difference Map) AcidPath->RefineOH Decision2 Are H-atoms visible? RefineOH->Decision2 FinalValid VALIDATED (3-(3-Bromobenzamido)phenyl)boronic acid Decision2->FinalValid Yes ReCollect Data Quality Issue Recollect at 100K Decision2->ReCollect No

Figure 2: Logical flow for crystallographic refinement.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3][5][7] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

    • Key Insight: Establishes the equilibrium constants for boroxine formation and the necessity of water in crystalliz
  • Metrangolo, P., & Resnati, G. (2001). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry - A European Journal. [Link]

    • Key Insight: Defines Type II halogen bonding geometry critical for validating the bromine position in the l
  • Nishiyabu, R., et al. (2011). Boronic Acid Building Blocks: Tools for Self-Assembly. Chemical Communications. [Link]

    • Key Insight: Reviews the supramolecular synthons (homodimers vs. catemers) expected in valid boronic acid structures.
  • Cambridge Crystallographic Data Centre (CCDC). Mercury - Crystal Structure Visualisation.[Link]

    • Key Tool: Essential for generating simulated PXRD patterns for orthogonal valid

Sources

elemental analysis data for (3-(3-Bromobenzamido)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide: Elemental Analysis & Performance Benchmarking for (3-(3-Bromobenzamido)phenyl)boronic Acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists

Executive Summary

(3-(3-Bromobenzamido)phenyl)boronic acid (CAS: 2246865-32-5) is a bifunctional building block integrating a Suzuki-active boronic acid moiety with a halogenated amide scaffold. Unlike simple phenylboronic acids, this compound exhibits unique solubility and stability profiles governed by the intermolecular H-bonding of the amide backbone.

This guide provides a rigorous technical comparison of this reagent against its boronate ester derivatives and structural isomers. It focuses on interpreting Elemental Analysis (EA) data—a critical quality attribute (CQA) often misinterpreted due to the "boroxine shift"—and establishes protocols for validating its performance in cross-coupling workflows.

Part 1: Elemental Analysis & Purity Characterization

The "Boroxine Shift" in Elemental Data

A common pitfall in the characterization of (3-(3-Bromobenzamido)phenyl)boronic acid is the discrepancy between theoretical and experimental CHN values. Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially under vacuum drying or prolonged storage.

Expert Insight: A carbon content significantly higher than theoretical values (e.g., >49%) often indicates partial dehydration to the boroxine form, not organic contamination. This dehydration is reversible in aqueous reaction media and does not necessarily compromise reactivity.

Table 1: Elemental Analysis Reference Data (Theoretical vs. Deviant States)
StateFormulaMW ( g/mol )% Carbon% Hydrogen% NitrogenInterpretation
Pure Boronic Acid C₁₃H₁₁BBrNO₃319.9548.80 3.47 4.38 Target Value (Ideal)
Boroxine (Trimer) (C₁₃H₉BBrNO)₃905.8151.71 3.00 4.64 Over-dried / Dehydrated
Monohydrate C₁₃H₁₁BBrNO₃ · H₂O337.9746.20 3.88 4.14 Hygroscopic absorption

Note: Acceptable purity for synthesis typically tolerates a blend of Acid/Boroxine, provided the C/N ratio remains constant (~11.14).

Visualization: The Dehydration Equilibrium

The following diagram illustrates the dynamic equilibrium that impacts analytical data.

Boroxine_Equilibrium Acid (3-(3-Bromobenzamido) phenyl)boronic Acid (Active Species) Transition Dehydration (- 3 H₂O) Acid->Transition Vacuum / Heat Boroxine Cyclic Boroxine Trimer (Storage Form) Transition->Boroxine Boroxine->Acid Aqueous Base (Reconstitution)

Figure 1: Reversible dehydration of boronic acids. The boroxine form yields higher Carbon % in EA but hydrolyzes back to the active acid under Suzuki coupling conditions.

Part 2: Performance Comparison

Product vs. Alternatives

When designing a synthetic route, researchers must choose between the free acid, the pinacol ester, or in-situ generation.

Table 2: Comparative Performance Metrics

Feature(3-(3-Bromobenzamido)phenyl)boronic acidPinacol Ester AnalogIn-Situ (Amine + Acid Chloride)
Atom Economy High (No heavy protecting groups)Medium (Loss of pinacol = 118 Da waste)Low (Requires extra purification steps)
Solubility Moderate (DMSO/MeOH); Poor in non-polarHigh (DCM, Toluene, THF)Variable
Reactivity (Suzuki) Fast (Rapid transmetallation)Slower (Hydrolysis step often rate-limiting)Variable (Risk of side reactions)
Storage Stability Medium (Hygroscopic/Boroxine formation)High (Stable solid)N/A (Transient)

Causality Analysis:

  • Why choose the Acid? For scale-up processes where atom economy is vital. The free acid reacts directly without the "induction period" required for pinacol esters to hydrolyze in basic media.

  • Why choose the Ester? If the coupling requires strictly anhydrous non-polar solvents (e.g., toluene) where the free acid is insoluble.

Part 3: Experimental Protocols

Protocol A: Validated Elemental Analysis Workflow

To distinguish between impurity and boroxine formation, follow this conditioning protocol before CHN analysis.

  • Equilibration: Place 50 mg of the sample in a humidity chamber (saturated NH₄Cl solution, ~79% RH) for 24 hours. This converts surface boroxine back to the acid form.

  • Mild Drying: Transfer to a vacuum desiccator over P₂O₅ for exactly 4 hours at room temperature. Avoid heating, which triggers re-dehydration.

  • Measurement: Perform CHN analysis immediately.

  • Validation: If C% is >49% but H% is <3.4%, calculate the "Boroxine Index" to confirm identity rather than discarding the batch.

Protocol B: Standardized Suzuki-Miyaura Coupling Test

Use this protocol to verify the functional activity of the reagent, ensuring the amide group does not poison the catalyst.

Reagents:

  • (3-(3-Bromobenzamido)phenyl)boronic acid (1.0 equiv)

  • 4-Iodoanisole (1.0 equiv) [Standard Electrophile]

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: Dioxane:Water (4:1)

Step-by-Step:

  • Degassing: Sparge Dioxane:Water mixture with Argon for 15 minutes. Reason: Oxygen promotes homocoupling of the boronic acid.

  • Assembly: Charge a reaction vial with the boronic acid, 4-iodoanisole, base, and catalyst. Add solvent.[1]

  • Reaction: Heat to 80°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Analysis: Analyze by HPLC (254 nm).

    • Success Criteria: >95% conversion to the biaryl product.

    • Failure Mode: If <50% yield, check for "Protodeboronation" (loss of B(OH)₂), often caused by excessive heat or unstable amide hydrolysis.

Visualization: Coupling Pathway

Suzuki_Workflow Start Reagents: Boronic Acid + Aryl Iodide Base_Activation Base Activation (K₂CO₃) Formation of Boronate Anion Start->Base_Activation Solubilization Cat_Cycle Pd(0)/Pd(II) Catalytic Cycle (Oxidative Addition -> Transmetallation) Product Biaryl Product (C-C Bond Formation) Cat_Cycle->Product Reductive Elimination Base_Activation->Cat_Cycle Active Species

Figure 2: Mechanistic pathway for the quality control Suzuki coupling reaction.

References

  • Sigma-Aldrich. (3-(3-Bromobenzamido)phenyl)boronic acid Product Specification. Retrieved from

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2] Wiley-VCH.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Combi-Blocks. Analytical Data Guidelines for Boronic Acids. Retrieved from

Sources

Publish Comparison Guide: Chromatographic Retention & Optimization of (3-(3-Bromobenzamido)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: (3-(3-Bromobenzamido)phenyl)boronic acid (CAS: 2246865-32-5) Application: Reverse Phase Liquid Chromatography (RPLC) for Purity Analysis and Reaction Monitoring.[1]

This guide provides an in-depth technical comparison of stationary phases and mobile phase compositions required to achieve stable retention and symmetrical peak shapes for (3-(3-Bromobenzamido)phenyl)boronic acid.[1] Unlike standard organic small molecules, arylboronic acids exhibit complex equilibria—including ionization, dehydration (boroxine formation), and in-situ esterification—that compromise analysis on standard C18 workflows.[1]

This document contrasts the Standard Generic Protocol against Optimized High-Fidelity Protocols , offering actionable data to eliminate peak tailing and retention shifts.

Compound Profile & Chromatographic Challenges

To optimize retention, one must first understand the solute's dynamic behavior in solution.

PropertyValue (Predicted/Observed)Chromatographic Impact
Structure Amide-linked arylboronic acid with a bromo-substituent.[1]Dual Interaction: The amide and boron moieties are polar/H-bonding, while the bromo-phenyl group is hydrophobic and

-active.[1]
pKa (Boronic Acid) ~8.0 – 8.8pH Sensitivity: At neutral pH, ionization to the boronate anion (

) reduces retention on RP columns.[1]
Reactivity Lewis AcidSilanol Tailing: The empty p-orbital on Boron interacts strongly with residual silanols on silica columns.[1]
Solvent Interaction EsterificationMethanolysis: Reacts with Methanol mobile phases to form methyl boronic esters, causing peak splitting.[1]
Mechanism of Peak Distortion

The primary challenge in retaining this compound is the Boronic Acid Equilibrium . In the column, the compound fluctuates between the trigonal planar acid, the tetrahedral anion, and potentially the trimeric boroxine anhydride.

BoronicEquilibrium Acid Trigonal Acid (Neutral, Retained) Anion Boronate Anion (Charged, Unretained) Acid->Anion pH > 8 Ester Methyl Ester (Artifact in MeOH) Acid->Ester + MeOH Silanol Silanol Interaction (Peak Tailing) Acid->Silanol Lewis Acid/Base Anion->Acid pH < 7

Figure 1: Dynamic equilibria affecting the chromatography of arylboronic acids. Avoiding the Anion and Ester forms is critical for reproducible retention.

Comparative Analysis: Stationary Phase Performance

We compared the theoretical and observed performance of three distinct column chemistries. Data below represents expected performance metrics based on structure-activity relationships of amidophenylboronic acids.

Comparison Table: Column Selectivity & Peak Shape
FeatureStandard C18 (Generic)Phenyl-Hexyl (Alternative A)HSS T3 / Polar-Embedded (Alternative B)[1]
Retention Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Hydrophobic + Silanol Shielding
Retention Time (

)
Moderate (

)
High (

)
Moderate (

)
Peak Symmetry (

)
Poor (1.5 – 2.0) Good (1.1 – 1.[1]3)Excellent (1.0 – 1.1)
Load Capacity StandardHigh (Specific for aromatics)High (Resists dewetting)
Suitability Screening onlyBest for Selectivity Best for Peak Shape
Detailed Assessment
1. Standard C18 (e.g., BEH C18)[2]
  • Performance: Often results in significant peak tailing (

    
    ) due to the interaction between the boron atom and accessible silanols on the silica surface.
    
  • Verdict: Functional for rough purity checks but suboptimal for quantitative analysis of this specific boronic acid.[1]

2. Phenyl-Hexyl (e.g., CSH Phenyl-Hexyl)[1]
  • Performance: The phenyl ring in the stationary phase engages in

    
     stacking with the bromobenzamido and phenylboronic rings of the analyte. This "orthogonal" retention mechanism separates the target from non-aromatic impurities effectively.[1]
    
  • Verdict: Recommended for complex mixtures (e.g., crude reaction mixes) where separating the product from de-brominated byproducts is required.

3. HSS T3 / Polar-Embedded (e.g., Waters HSS T3)[1]
  • Performance: These columns are designed to retain polar compounds and have advanced end-capping that shields silanols.[1] This directly mitigates the Lewis acid/base interaction causing the tailing.

  • Verdict: Recommended for QC/Purity assays where peak symmetry is the critical quality attribute.[1]

Comparative Analysis: Mobile Phase Modifiers

The choice of solvent and modifier is more critical than the column for boronic acids.

Solvent System: Acetonitrile vs. Methanol[2]
  • Methanol (AVOID): In the presence of methanol, (3-(3-Bromobenzamido)phenyl)boronic acid undergoes rapid, reversible esterification, forming mono- and dimethyl esters.[1] This results in broad, split, or "shouldered" peaks .[1]

  • Acetonitrile (RECOMMENDED): Aprotic and non-reactive with the boronic acid moiety.[1] Yields sharp, single peaks.[1]

pH Modifiers: Formic Acid vs. Ammonium Acetate[3]
  • 0.1% Formic Acid (pH ~2.7): Protonates the boronic acid (neutral form) and the amide. Ensures maximum retention on RP columns.[1] Preferred.

  • 10 mM Ammonium Acetate (pH ~6.8): Approaches the pKa.[1] May lead to partial ionization and retention time instability.[1]

Optimized Experimental Protocols

Protocol A: Quality Control (Purity Focus)

Use this method for final product release testing.[1]

  • Column: High Strength Silica C18 (e.g., HSS T3),

    
     mm, 1.8 µm.[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer for bulky amides).[1]

  • Detection: UV @ 254 nm (Strong absorption from bromobenzamido group).[1]

  • Sample Diluent: 50:50 Water:Acetonitrile (Do NOT use pure MeOH).[1]

Protocol B: Reaction Monitoring (Selectivity Focus)

Use this method if separating the product from des-bromo impurities or starting materials.[1]

  • Column: Phenyl-Hexyl,

    
     mm, 1.7 µm.[1]
    
  • Mobile Phase: Same as Protocol A.

  • Benefit: The

    
     selectivity will pull the brominated product away from non-brominated precursors more effectively than C18.[1]
    

Method Development Workflow

Use the following decision tree to troubleshoot retention issues for this compound.

MethodDev Start Start: Generic C18 Water/ACN/Formic Acid CheckShape Check Peak Shape Start->CheckShape Tailing Tailing > 1.5? CheckShape->Tailing Split Split Peaks? Tailing->Split No SwitchCol Switch to HSS T3 (Shield Silanols) Tailing->SwitchCol Yes CheckSolvent Is MeOH in use? Split->CheckSolvent Yes ChangeSolvent Switch to ACN (Prevent Esterification) CheckSolvent->ChangeSolvent Yes

Figure 2: Decision matrix for troubleshooting peak shape issues specific to boronic acids.

References

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology.[1] Application Note 720007368.[1] Link

  • Duval, F. L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.[1][3] Journal of Chromatography A, 1417, 57-63. Link[1]

  • MicroSolv Technology Corp. Improving Separation of Peaks in RP HPLC. Technical Guide.[1] Link

  • Sigma-Aldrich. (3-(3-Bromobenzamido)phenyl)boronic acid Product Page & CAS Data.[1][4]Link[1]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of (3-(3-Bromobenzamido)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that proper chemical disposal is not merely an administrative hurdle—it is a critical extension of experimental design. (3-(3-Bromobenzamido)phenyl)boronic acid is a highly valuable reagent in drug development, primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions. However, its structural composition presents specific waste management challenges that, if ignored, can lead to severe environmental contamination and regulatory penalties.

This guide provides the definitive, self-validating protocols for managing this compound throughout its lifecycle, ensuring that your laboratory maintains the highest standards of safety and compliance.

Chemical Profile & Waste Classification

Before executing any disposal protocol, it is imperative to understand the quantitative and categorical parameters of the substance. The presence of a covalently bound bromine atom fundamentally dictates the waste stream classification for this compound.

PropertyData / Classification
Chemical Name (3-(3-Bromobenzamido)phenyl)boronic acid
CAS Number 2246865-32-5
Molecular Formula C13H11BBrNO3
Molecular Weight 319.95 g/mol
Structural Hazards Halogenated aromatic ring, Boronic acid moiety
EPA Waste Category Halogenated / TC Organic Waste[1]
Primary Disposal Method High-Temperature Incineration with Caustic Scrubbing[2]
Mechanistic Reasoning: The "Why" Behind the Protocol

In laboratory safety, understanding the causality behind a rule ensures strict adherence. The disposal of (3-(3-Bromobenzamido)phenyl)boronic acid is governed by two key structural features:

  • The Halogenated Moiety (Bromine): Waste containing this compound must never be comingled with non-halogenated organic waste [1]. Standard non-halogenated waste is incinerated at lower temperatures. If brominated compounds are introduced into this stream, incomplete combustion can generate highly toxic polybrominated dibenzodioxins and dibenzofurans. Halogenated waste requires specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers to neutralize the hydrobromic acid (HBr) gas produced during thermal destruction[2].

  • The Boronic Acid Group: Boronic acids are prone to spontaneous dehydration upon exposure to air or mild heat, forming cyclic anhydrides known as boroxines. While this does not alter the elemental hazard (the bromine remains intact), it can drastically alter the solubility profile of the waste. A clear liquid waste carboy may develop sudden solid precipitates over time as boroxines form. Therefore, liquid waste containers should never be filled beyond 80% capacity to account for potential physical state changes and pressure variations.

Waste Segregation Workflow

The following decision matrix illustrates the logical routing of (3-(3-Bromobenzamido)phenyl)boronic acid waste based on its physical state at the time of disposal.

WasteWorkflow Start Waste Generation: (3-(3-Bromobenzamido)phenyl)boronic acid State Determine Physical State and Matrix Start->State Solid Solid Powder / Crystals (Unused or Spilled) State->Solid Dry material Liquid Dissolved in Solvent (Reaction Mixture) State->Liquid In solution SolidCont Solid Hazardous Waste (Double-bagged / HDPE) Solid->SolidCont Halogenated Halogenated Organic Waste (Due to Bromine atom) Liquid->Halogenated Incineration High-Temp Incineration (EPA Compliant Facility) SolidCont->Incineration Halogenated->Incineration

Decision matrix for the segregation and disposal of brominated boronic acid waste.

Step-by-Step Disposal Methodologies
Protocol A: Liquid Waste Management (Reaction Mixtures)

When this compound is used in cross-coupling reactions, it is typically dissolved in solvents like DMF, DMSO, or DCM.

  • Step 1: Quenching & Neutralization. Ensure that any active palladium catalysts or reactive intermediates in your Suzuki coupling mixture are fully quenched. Allow the reaction mixture to cool to ambient temperature.

  • Step 2: Stream Verification. Verify that the receiving waste carboy is explicitly designated for Halogenated Organic Waste [3]. Check the pH of your waste mixture; it should be between 5 and 9 to prevent adverse reactions with other accumulated solvents.

  • Step 3: Transfer. Using a secondary containment tray, carefully pour the mixture into the halogenated waste carboy. Do not exceed 80% of the container's volume.

  • Step 4: Labeling. Update the hazardous waste tag immediately. You must explicitly list both the solvent and "(3-(3-Bromobenzamido)phenyl)boronic acid" to ensure the downstream disposal facility is aware of the boron and bromine content.

Protocol B: Solid Waste Management (Unused or Expired Reagent)
  • Step 1: Primary Containment. Keep the unused solid powder in its original glass or High-Density Polyethylene (HDPE) vendor bottle. Ensure the cap is tightly secured.

  • Step 2: Secondary Containment. Place the sealed bottle inside a transparent, chemically resistant plastic bag (double-bagging is recommended to prevent aerosolization if the primary container breaks).

  • Step 3: Segregation. Store the bagged solid in a designated solid hazardous waste accumulation area, strictly segregated from strong oxidizers and inorganic acids[3].

  • Step 4: Labeling. Affix a hazardous waste label marked: "Solid Hazardous Waste - Toxic / Halogenated Organic Solid".

Protocol C: Accidental Spill Remediation

Because this compound is a fine powder, improper cleanup can lead to inhalation hazards.

  • Step 1: PPE Donning. Immediately equip nitrile gloves, safety goggles, and a standard lab coat. If the spill is large and outside a fume hood, a particulate respirator (N95 or higher) is required.

  • Step 2: Dust Suppression. Do not dry sweep. Dry sweeping aerosolizes the boronic acid. Instead, lightly mist the spilled powder with a compatible, low-volatility solvent (such as isopropanol) to dampen the dust[3].

  • Step 3: Collection. Use a disposable plastic scoop or absorbent spill pads to collect the dampened material.

  • Step 4: Decontamination. Wipe down the affected benchtop or floor with a soap and water solution, followed by an alcohol wipe.

  • Step 5: Disposal. Place all contaminated scoops, pads, and PPE into a heavy-duty plastic bag, seal it, and dispose of it following Protocol B (Solid Waste Management).

References

Sources

A Researcher's Guide to the Safe Handling and Disposal of (3-(3-Bromobenzamido)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that cutting-edge science is conducted with the utmost safety and foresight. This guide moves beyond a simple checklist, offering a deep dive into the essential safety and handling protocols for (3-(3-Bromobenzamido)phenyl)boronic acid. Our approach is built on a foundation of scientific integrity, providing not just the "what," but the "why" behind each recommendation. This ensures that every step you take in the lab is a self-validating system of safety and best practices.

Hazard Assessment: Understanding the Compound

The primary hazards associated with arylboronic acids include irritation to the skin, eyes, and respiratory system, as well as potential acute toxicity if swallowed.[2][3][4] The compound is a solid, likely a powder or crystalline flakes, which means dust generation during handling is a primary route of exposure.[5][6]

Table 1: Hazard Profile of Structurally Similar Boronic Acids

Hazard ClassificationGHS Hazard StatementRepresentative CompoundsCitations
Acute Oral Toxicity H302: Harmful if swallowedPhenylboronic acid, (4-Bromomethyl)phenylboronic acid[3][4][7]
Skin Corrosion/Irritation H315: Causes skin irritation3-Bromophenylboronic acid, 3-(Methoxycarbonyl)phenylboronic Acid[2]
Serious Eye Damage/Irritation H319: Causes serious eye irritation3-Bromophenylboronic acid, (4-Bromomethyl)phenylboronic acid[2][3]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation(4-Bromomethyl)phenylboronic acid[2][3][8]

Based on this data, it is imperative to treat (3-(3-Bromobenzamido)phenyl)boronic acid as a hazardous substance, implementing controls to mitigate all potential routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following workflow illustrates the decision-making process for ensuring adequate protection.

PPE_Workflow cluster_0 Risk Assessment cluster_1 Engineering Controls cluster_2 PPE Selection A Identify Task: - Weighing Solid - Preparing Solution - Running Reaction B Assess Hazards: - Dust Inhalation - Skin/Eye Contact - Chemical Splash A->B C Work in Certified Chemical Fume Hood? B->C Primary Mitigation G Respiratory Protection (N95/P95 Respirator) B->G Required for handling powder outside of a fume hood D Eye/Face Protection (Goggles & Face Shield) C->D Mandatory E Hand Protection (Nitrile Gloves) C->E Mandatory F Body Protection (Lab Coat) C->F Mandatory

Caption: PPE Selection Workflow for Boronic Acid Handling.

Step-by-Step PPE Protocol:

  • Engineering Controls : All handling of (3-(3-Bromobenzamido)phenyl)boronic acid solid and its solutions should be performed within a properly functioning chemical fume hood.[9][10] This is the most critical step in minimizing respiratory exposure to airborne particulates.

  • Eye and Face Protection : Due to the severe irritation risk, chemical splash goggles are mandatory.[10] For operations involving larger quantities or a significant risk of splashing, a full face shield should be worn in addition to goggles.[8][11][12]

  • Hand Protection : Chemical-resistant nitrile gloves are required.[13] Always inspect gloves for tears or punctures before use. Employ proper glove removal technique to avoid contaminating your skin and dispose of them immediately after handling the compound.[8][11]

  • Protective Clothing : A standard laboratory coat is necessary to protect against skin contact from spills.[14][13] Ensure it is fully buttoned. For large-scale operations, a chemical-resistant apron may be advisable.[10][12]

  • Respiratory Protection : If, for any reason, the solid must be handled outside of a fume hood, a NIOSH-approved N95 or P95 particulate respirator is required to prevent inhalation of dust.[5][8][14]

Operational Plan: From Bench to Waste

Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical within your laboratory.

Handling and Storage:

  • Avoid creating dust when handling the solid.[6][8]

  • Store the compound in a cool, dry, well-ventilated area, away from strong oxidizing agents, acids, and bases.[6] The container must be kept tightly closed to prevent absorption of moisture.[6][15]

  • Wash hands thoroughly after handling, even if gloves were worn.[2][8]

Spill Response:

  • Minor Spill (Solid): If a small amount of solid is spilled within the fume hood, gently sweep or vacuum it up and place it in a designated hazardous waste container.[5] Avoid dry sweeping that could generate dust.

  • Major Spill: In the event of a larger spill, evacuate the area and consult your facility's Environmental Health & Safety (EHS) department immediately.

Disposal Plan: A Commitment to Safety and Compliance

Improper disposal of boronic acid derivatives can pose risks to both human health and the environment.[16] This substance must be treated as hazardous chemical waste.[1][13] Do not dispose of it in the regular trash or down the drain.[16][17]

Waste Disposal Workflow:

Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Generate Waste: - Unused Reagent - Contaminated Labware (gloves, weigh paper) B Segregate Waste: Collect in a dedicated container for boronic acid waste.[1][15] Do not mix with other streams. A->B C Use a chemically compatible, sealable container.[20] B->C D Label Clearly: - 'Hazardous Waste' - ' (3-(3-Bromobenzamido)phenyl)boronic acid' - List all components (e.g., solvents)[15] C->D E Storage: Keep container sealed in a designated waste accumulation area. D->E F Final Disposal: Arrange for pickup by your institution's EHS department.[18] E->F

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.